Product packaging for 2,2'-Oxybis(N,N-dioctylacetamide)(Cat. No.:CAS No. 342794-43-8)

2,2'-Oxybis(N,N-dioctylacetamide)

Cat. No.: B1404346
CAS No.: 342794-43-8
M. Wt: 581 g/mol
InChI Key: VRZYWIAVUGQHKB-UHFFFAOYSA-N
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Description

2,2'-Oxybis(N,N-dioctylacetamide) is a useful research compound. Its molecular formula is C36H72N2O3 and its molecular weight is 581 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-Oxybis(N,N-dioctylacetamide) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-Oxybis(N,N-dioctylacetamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Oxybis(N,N-dioctylacetamide) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H72N2O3 B1404346 2,2'-Oxybis(N,N-dioctylacetamide) CAS No. 342794-43-8

Properties

IUPAC Name

2-[2-(dioctylamino)-2-oxoethoxy]-N,N-dioctylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72N2O3/c1-5-9-13-17-21-25-29-37(30-26-22-18-14-10-6-2)35(39)33-41-34-36(40)38(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-34H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZYWIAVUGQHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C(=O)COCC(=O)N(CCCCCCCC)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743246
Record name 2,2'-Oxybis(N,N-dioctylacetamide)
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Molecular Weight

581.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342794-43-8
Record name 2,2'-Oxybis(N,N-dioctylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Dioctylcarbamoylmethoxy-N,N-dioctyl-acetamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Oxybis(N,N-dioctylacetamide)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Significance of 2,2'-Oxybis(N,N-dioctylacetamide)

In the realm of coordination chemistry and solvent extraction, the class of compounds known as diglycolamides has garnered significant attention. Among these, 2,2'-Oxybis(N,N-dioctylacetamide) emerges as a molecule of interest, particularly for its potential applications in the separation and recovery of valuable and strategic elements. Its unique structure, featuring a central ether linkage and two amide functionalities with long alkyl chains, imparts a specific set of physicochemical properties that govern its behavior in various chemical environments. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of these properties for their work. We will delve into the known characteristics of this compound, provide detailed protocols for its analysis, and offer insights based on the collective expertise in the field.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 2,2'-Oxybis(N,N-dioctylacetamide) is paramount for its effective application and for the design of processes in which it is a key component. The following table summarizes the available and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₃₆H₇₂N₂O₃[1][2]
Molecular Weight 580.98 g/mol [1][2]
CAS Number 342794-43-8[1][2]
Physical State Colorless to yellow liquid or semi-solid
Purity ≥95.0% (GC)[2]
Specific Gravity 0.91[2]
Boiling Point Not available; predicted to be high due to high molecular weight.
Melting Point Not available; expected to be a low melting solid or semi-solid.[2]
Solubility Insoluble in water; soluble in nonpolar organic solvents.
Refractive Index Not available.[2]
Storage Temperature Room temperature, sealed in a dry environment.

Spectroscopic and Analytical Characterization

While specific spectral data for 2,2'-Oxybis(N,N-dioctylacetamide) is not widely published, its structure allows for the prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the octyl chains, including a triplet for the terminal methyl (CH₃) protons around 0.9 ppm, a broad multiplet for the methylene (CH₂) groups of the alkyl chains between 1.2-1.6 ppm, and triplets for the methylene groups adjacent to the nitrogen atoms. The methylene protons adjacent to the ether oxygen would appear as a distinct signal.

  • ¹³C NMR: The carbon-13 NMR spectrum will display a series of signals corresponding to the different carbon environments in the octyl chains, a signal for the carbonyl carbon of the amide group (typically in the 170-180 ppm region), and signals for the methylene carbons adjacent to the nitrogen and oxygen atoms.

Infrared (IR) Spectroscopy

The IR spectrum of 2,2'-Oxybis(N,N-dioctylacetamide) will be characterized by the following absorption bands:

  • C=O stretch (amide): A strong absorption band is expected in the region of 1630-1680 cm⁻¹.

  • C-O-C stretch (ether): A characteristic absorption band for the ether linkage will be present, typically in the 1050-1150 cm⁻¹ range.

  • C-N stretch (amide): A band in the 1200-1300 cm⁻¹ region.

  • C-H stretch (alkyl): Strong absorption bands will be observed in the 2850-2960 cm⁻¹ region due to the numerous C-H bonds in the octyl chains.

Mass Spectrometry (MS)

The mass spectrum, likely obtained through electrospray ionization (ESI) or a similar soft ionization technique, should show a prominent peak for the molecular ion [M+H]⁺ or [M+Na]⁺. Fragmentation patterns would likely involve cleavage of the alkyl chains and the bonds adjacent to the carbonyl and ether functionalities.

Experimental Protocols for Physicochemical Property Determination

The following section provides detailed, standardized methodologies for the experimental determination of the key physicochemical properties of 2,2'-Oxybis(N,N-dioctylacetamide).

Determination of Boiling Point (Reduced Pressure)

Given the high molecular weight, the boiling point should be determined under reduced pressure to prevent decomposition.

Methodology:

  • Place a small sample of the compound in a micro-distillation apparatus.

  • Introduce a boiling chip or a magnetic stirrer to ensure smooth boiling.

  • Connect the apparatus to a vacuum pump and a manometer.

  • Gradually reduce the pressure to a stable, known value.

  • Slowly heat the sample until it begins to boil.

  • Record the temperature at which the vapor and liquid phases are in equilibrium and the corresponding pressure.

  • Use a nomograph or the Clausius-Clapeyron equation to estimate the boiling point at atmospheric pressure.

Caption: Workflow for determining boiling point under reduced pressure.

Determination of Melting Point/Range

As the compound can be a semi-solid, determining the melting range is appropriate.

Methodology:

  • Place a small amount of the sample into a capillary tube and seal one end.

  • Insert the capillary tube into a melting point apparatus.

  • Heat the sample rapidly to about 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

  • The recorded temperature range is the melting range of the compound.

Caption: Workflow for determining the melting point range.

Determination of Solubility

Methodology:

  • Add a small, measured amount of 2,2'-Oxybis(N,N-dioctylacetamide) to a series of test tubes.

  • To each test tube, add a different solvent (e.g., water, ethanol, acetone, hexane, toluene) in small increments.

  • After each addition, vortex or shake the test tube vigorously for a set amount of time.

  • Visually inspect the solution for the presence of undissolved solute.

  • Continue adding solvent until the solute completely dissolves or a maximum volume of solvent has been added.

  • Express the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Caption: Workflow for determining solubility in various solvents.

Representative Synthesis Protocol

Reaction Scheme (Hypothetical):

Diglycolic anhydride + 2 equivalents of Dioctylamine → 2,2'-Oxybis(N,N-dioctylacetamide)

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diglycolic anhydride in a suitable anhydrous solvent (e.g., toluene).

  • Slowly add two molar equivalents of dioctylamine to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a dilute acid solution, followed by a dilute base solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

G A Dissolve diglycolic anhydride in anhydrous solvent B Add dioctylamine A->B C Reflux and monitor by TLC B->C D Cool and perform aqueous workup C->D E Dry and concentrate D->E F Purify by column chromatography E->F G Characterize final product F->G

Caption: A representative workflow for the synthesis of 2,2'-Oxybis(N,N-dioctylacetamide).

Safety and Handling

Based on the Safety Data Sheet (SDS) for 2,2'-Oxybis(N,N-dioctylacetamide), the following safety precautions should be observed:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Use chemical safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2,2'-Oxybis(N,N-dioctylacetamide) is a compound with significant potential in specialized chemical applications. While a complete, publicly available dataset of its physicochemical properties is currently lacking, this guide provides a comprehensive overview of its known characteristics, predictive insights into its spectral properties, and robust, standardized protocols for its experimental evaluation. The methodologies and safety information presented herein are designed to equip researchers and scientists with the foundational knowledge required to work with this compound effectively and safely. As research into diglycolamides continues to evolve, it is anticipated that a more complete profile of this and related compounds will emerge, further enabling their application in innovative technologies.

References

A Comprehensive Technical Guide to the Analytical Characterization of 2,2'-Oxybis(N,N-dioctylacetamide)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 2,2'-Oxybis(N,N-dioctylacetamide), a complex diamide with applications in various chemical and pharmaceutical fields. As a molecule with a high molecular weight and multiple functional groups, its structural elucidation and purity assessment require a multi-faceted analytical approach. This document, intended for researchers and professionals in drug development and chemical analysis, details the application of chromatographic, spectroscopic, and thermal analysis techniques. Each section offers not only procedural steps but also the underlying scientific rationale for the selected methods and parameters, ensuring a thorough understanding of the characterization process.

Introduction: Understanding the Molecule

2,2'-Oxybis(N,N-dioctylacetamide) is a symmetrical molecule characterized by a central ether linkage connecting two acetamide groups, each N-substituted with two octyl chains. Its chemical structure confers properties of both ethers and tertiary amides, with the long alkyl chains contributing to its lipophilicity and potential for complex interactions. A thorough analytical characterization is paramount to ensure its identity, purity, and stability, which are critical parameters in research and development settings.

Table 1: Physicochemical Properties of 2,2'-Oxybis(N,N-dioctylacetamide)

PropertyValueSource
Molecular Formula C36H72N2O3[1][2]
Molecular Weight 580.98 g/mol [1][2]
CAS Number 342794-43-8[1][2]
Physical State Colorless to yellow liquid or semi-solid[3][4]
Purity (Typical) ≥95% (by GC)[1][2]
Specific Gravity ~0.91[1]

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are essential for separating 2,2'-Oxybis(N,N-dioctylacetamide) from impurities and for its quantification. Given its high boiling point and molecular weight, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed, each with specific considerations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the high molecular weight of 2,2'-Oxybis(N,N-dioctylacetamide), a high-temperature capillary column and appropriate derivatization may be necessary to improve volatility and chromatographic peak shape.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • Derivatization (Optional but Recommended): To enhance volatility and reduce peak tailing, silylation can be performed. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the sample solution. Heat at 70°C for 30 minutes.[5]

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 300°C.

    • Oven Program: Start at 150°C, hold for 1 minute, ramp to 320°C at 15°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-700.

The total ion chromatogram (TIC) will show a major peak corresponding to the derivatized or intact 2,2'-Oxybis(N,N-dioctylacetamide). The mass spectrum of the main peak should be analyzed for the molecular ion and characteristic fragment ions. The fragmentation pattern is expected to involve cleavage at the C-N bonds of the amide groups and scission of the alkyl chains.

cluster_workflow GC-MS Analysis Workflow SamplePrep Sample Preparation (Dissolution) Derivatization Derivatization (Optional Silylation) SamplePrep->Derivatization Enhance Volatility Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAnalysis Data Analysis (TIC and Mass Spectra) Detection->DataAnalysis

Caption: Workflow for the GC-MS analysis of 2,2'-Oxybis(N,N-dioctylacetamide).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. A reversed-phase method is suitable for 2,2'-Oxybis(N,N-dioctylacetamide), where the nonpolar stationary phase interacts with the long alkyl chains of the molecule.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • Gradient Program: Start with 70% A, ramp to 100% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • UV Detection:

    • Wavelength: 210 nm (for amide chromophore).

The chromatogram will display a major peak for 2,2'-Oxybis(N,N-dioctylacetamide), with any impurities appearing as separate peaks. The retention time and peak area can be used for identification and quantification, respectively, against a standard of known concentration. The lack of a strong chromophore limits the sensitivity of UV detection.[2][6]

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 2,2'-Oxybis(N,N-dioctylacetamide).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups in a molecule based on their characteristic vibrational frequencies.

  • Sample Preparation: A small drop of the liquid or semi-solid sample is placed between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Table 2: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
2925-2855C-H stretchAlkyl chains
1645C=O stretchTertiary amide
1465C-H bendAlkyl chains
1115C-O-C stretchEther

The FTIR spectrum is expected to be dominated by strong C-H stretching and bending vibrations from the numerous octyl chains. A prominent peak around 1645 cm⁻¹ will confirm the presence of the tertiary amide carbonyl group. The C-O-C stretch of the ether linkage will appear in the fingerprint region.[1][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure. Both ¹H and ¹³C NMR should be performed.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Chemical Shift (ppm) Multiplicity Assignment
~3.60sO-CH ₂-C=O
~3.30tN-CH ₂(CH₂)₆CH₃
~1.55mN-CH₂-CH ₂-(CH₂)₅CH₃
~1.27m(CH ₂)₅
~0.88tCH₃
¹³C NMR Chemical Shift (ppm) Assignment
~169C=O
~70O-C H₂-C=O
~48N-C H₂(CH₂)₆CH₃
~31-22(CH₂)₆
~14CH₃

The ¹H NMR spectrum will show characteristic signals for the methylene protons adjacent to the ether oxygen, the methylene groups attached to the nitrogen atoms, the long alkyl chains, and the terminal methyl groups. The ¹³C NMR spectrum will confirm the presence of the carbonyl carbon, the carbons of the ether linkage, and the distinct carbons of the octyl chains.[9][10][11]

Caption: Structure of 2,2'-Oxybis(N,N-dioctylacetamide) with key groups for NMR assignment.

Thermal Analysis: Stability and Decomposition

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and decomposition profile of the compound.

Experimental Protocol: TGA/DSC Analysis
  • Sample Preparation: Place 5-10 mg of the sample in an aluminum pan.

  • TGA Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program: Heat from 30°C to 600°C at a rate of 10°C/min.

  • DSC Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program: Heat from -50°C to 200°C at a rate of 10°C/min, cool to -50°C, and reheat.

  • TGA: The TGA thermogram will show the onset of decomposition, typically at elevated temperatures, indicating good thermal stability. The weight loss will occur in one or multiple steps, corresponding to the fragmentation of the molecule.[12][13][14]

  • DSC: The DSC thermogram will reveal thermal transitions such as the glass transition temperature (Tg) if the material is amorphous, or melting (Tm) and crystallization (Tc) temperatures if it is crystalline.[4][12]

Conclusion

The analytical characterization of 2,2'-Oxybis(N,N-dioctylacetamide) requires a synergistic approach, integrating chromatographic, spectroscopic, and thermal analysis techniques. GC-MS and HPLC provide essential information on purity and can be used for quantification. FTIR and NMR spectroscopy are indispensable for the unambiguous confirmation of the molecular structure. Finally, TGA and DSC offer critical insights into the material's thermal stability and phase behavior. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this complex molecule, ensuring its quality and suitability for its intended applications.

References

An In-Depth Technical Guide to the NMR Spectral Analysis of 2,2'-Oxybis(N,N-dioctylacetamide)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2,2'-Oxybis(N,N-dioctylacetamide), a significant extractant in chemical separation processes. Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of both ¹H and ¹³C NMR spectra. It offers insights into the structural features revealed by chemical shifts, coupling constants, and signal multiplicities. Furthermore, a detailed, field-proven experimental protocol for obtaining high-quality NMR data for this often-viscous compound is presented, underpinned by the principles of scientific integrity and causality.

Introduction: The Molecular Architecture and Analytical Significance

2,2'-Oxybis(N,N-dioctylacetamide), also known as N,N,N',N'-tetraoctyl diglycolamide (TODGA), is a chelating agent of significant interest, particularly in the field of nuclear waste reprocessing for the extraction of lanthanides and actinides.[1] Its molecular structure, characterized by a central ether linkage, two amide functionalities, and four n-octyl chains, dictates its complexation behavior and physical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules.[2] The inherent complexity of the amide functional group, which exhibits restricted rotation about the C-N bond, gives rise to distinctive features in the NMR spectrum that can provide profound insights into the molecule's conformation and electronic environment. This guide will systematically dissect the ¹H and ¹³C NMR spectra of 2,2'-Oxybis(N,N-dioctylacetamide), providing a foundational understanding for its characterization.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2,2'-Oxybis(N,N-dioctylacetamide) is predicted to exhibit several key resonances corresponding to the different proton environments within the molecule. The interpretation of these signals is crucial for confirming the molecular structure.

A defining characteristic of amides in NMR is the restricted rotation around the carbon-nitrogen bond, which can lead to magnetic inequivalence of the alkyl groups attached to the nitrogen. However, for a symmetrical molecule like TODGA at room temperature, rapid conformational changes may lead to averaged signals for the two octyl chains on each nitrogen.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 2,2'-Oxybis(N,N-dioctylacetamide)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Ha (-CH₂-O-CH₂-)~4.2Singlet4HProtons on the carbons adjacent to the central ether oxygen are deshielded by the electronegative oxygen atom.
Hb (-C(O)-CH₂-)~3.4 - 3.6Triplet8HProtons on the carbons alpha to the carbonyl group and adjacent to the nitrogen are deshielded.
Hc (-N-CH₂-(CH₂)₆-CH₃)~1.5 - 1.7Multiplet8HMethylene group adjacent to the terminal methyl group.
Hd (-(CH₂)₅-)~1.2 - 1.4Multiplet40HOverlapping signals from the bulk of the methylene groups in the octyl chains.
He (-CH₃)~0.9Triplet12HTerminal methyl groups of the octyl chains, typically found in the upfield region.

Note: Predicted chemical shifts are based on general values for similar functional groups and may vary depending on the solvent and experimental conditions.

Spectroscopic studies on the complexation of TODGA with metal ions have shown that the chemical shifts of the methylene protons adjacent to the ether oxygen and the carbonyl group (Ha and Hb) are particularly sensitive to the coordination environment.[3]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. Due to the molecule's symmetry, the number of unique carbon signals is less than the total number of carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 2,2'-Oxybis(N,N-dioctylacetamide)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C=O~170The carbonyl carbon of the amide group is significantly deshielded.
-CH₂-O-CH₂-~70The carbon adjacent to the ether oxygen is deshielded.
-N-CH₂-~48The carbon alpha to the amide nitrogen.
-(CH₂)₆-~22 - 32Overlapping signals from the methylene carbons of the octyl chains.
-CH₃~14The terminal methyl carbon of the octyl chains.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The physical properties of 2,2'-Oxybis(N,N-dioctylacetamide), which can be a viscous liquid or semi-solid at room temperature, necessitate a carefully considered experimental approach to obtain high-resolution NMR spectra.[4]

Sample Preparation: The Foundation of Quality Data

The primary objective of sample preparation is to create a homogeneous solution with a low enough viscosity to allow for molecular tumbling, which is essential for obtaining sharp NMR signals.

Step-by-Step Protocol:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is freely soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For viscous samples, a solvent that reduces the overall viscosity of the solution is paramount.[4]

  • Analyte Quantification: Accurately weigh approximately 10-20 mg of 2,2'-Oxybis(N,N-dioctylacetamide) for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If the analyte is highly viscous, gentle warming (to 50-60 °C) can aid in dissolution.[4] Ensure the final solution is homogeneous.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[5]

  • Volume Adjustment: Ensure the final sample height in the NMR tube is appropriate for the spectrometer's probe, typically around 4-5 cm.[5]

  • Homogenization: Gently invert the capped NMR tube several times to ensure the solution is thoroughly mixed. For viscous samples, centrifugation can help to move the entire sample to the bottom of the tube and remove air bubbles.[4]

G

NMR Data Acquisition: Optimizing Spectrometer Parameters

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer. Specific parameters may need to be adjusted based on the instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Temperature: For viscous samples, acquiring the spectrum at an elevated temperature (e.g., 298 K to 323 K) can significantly improve spectral resolution by reducing viscosity and increasing the rate of molecular tumbling.[4]

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Number of Scans: 16 to 64 scans are generally adequate for a sample of this concentration.

  • Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.

  • Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard for obtaining a spectrum with singlets for each unique carbon.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

  • Relaxation Delay (d1): A 2-second delay is a reasonable starting point.

G

Conclusion: A Powerful Tool for Structural Verification

The NMR spectral analysis of 2,2'-Oxybis(N,N-dioctylacetamide) provides a detailed fingerprint of its molecular structure. By understanding the predicted chemical shifts and implementing a robust experimental protocol, researchers can confidently verify the identity and purity of this important compound. The sensitivity of the methylene proton signals flanking the ether and amide functionalities to the local chemical environment also makes NMR an invaluable technique for studying the complexation and interaction of TODGA in various applications, from industrial separations to fundamental coordination chemistry.

References

An In-depth Technical Guide to the Solubility of 2,2'-Oxybis(N,N-dioctylacetamide) in Organic Diluents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2'-Oxybis(N,N-dioctylacetamide), a complex organic molecule with significant potential in various industrial and research applications. In the absence of extensive published solubility data, this document establishes a predictive framework based on fundamental principles of chemical interactions and molecular structure. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of organic diluents. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the solubility behavior of this and structurally related compounds.

Introduction: Understanding the Significance of Solubility

The solubility of a compound is a critical physicochemical parameter that governs its utility in a multitude of applications, from reaction kinetics and purification processes to formulation development in the pharmaceutical and chemical industries. 2,2'-Oxybis(N,N-dioctylacetamide) (CAS No: 342794-43-8), a high molecular weight diamide ether, presents a unique combination of functional groups that dictate its interaction with various solvents.[1][2][3][4][5] A thorough understanding of its solubility is paramount for its effective application.

This guide will first delve into the molecular characteristics of 2,2'-Oxybis(N,N-dioctylacetamide) to predict its solubility behavior. Subsequently, a robust experimental methodology for the empirical determination of its solubility will be detailed, ensuring trustworthy and reproducible results.

Molecular Structure and Predicted Solubility Profile

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[6][7] An examination of the molecular structure of 2,2'-Oxybis(N,N-dioctylacetamide) provides critical insights into its expected solubility.

Molecular Characteristics:

  • Chemical Formula: C₃₆H₇₂N₂O₃[1][4]

  • Molecular Weight: Approximately 580.98 g/mol [1][3]

  • Physical State: Colorless to yellow liquid or semi-solid[1][2][5]

The molecule possesses two tertiary amide groups and a central ether linkage, which introduce polar characteristics through dipole-dipole interactions and the potential for hydrogen bond acceptance.[8][9] However, the presence of four long n-octyl chains (C₈H₁₇) contributes significant nonpolar character to the molecule.[10] The large hydrocarbon content is expected to be the dominant factor in determining its solubility.

Diagram: Molecular Structure of 2,2'-Oxybis(N,N-dioctylacetamide)

Caption: Molecular structure of 2,2'-Oxybis(N,N-dioctylacetamide).

Predicted Solubility:

Based on its structure, the solubility of 2,2'-Oxybis(N,N-dioctylacetamide) in various organic diluents is predicted as follows:

  • High Solubility: Expected in nonpolar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, xylene). The long alkyl chains will have strong van der Waals interactions with these solvents.

  • Moderate to High Solubility: Expected in moderately polar solvents like ethers (e.g., diethyl ether, tetrahydrofuran), esters (e.g., ethyl acetate), and chlorinated hydrocarbons (e.g., dichloromethane, chloroform). The polar functional groups of the solute can interact with the polar regions of these solvents.

  • Low to Negligible Solubility: Expected in highly polar solvents such as short-chain alcohols (e.g., methanol, ethanol) and water. The large nonpolar portion of the molecule will prevent effective solvation by these highly polar, hydrogen-bonding solvents.[6][11]

Theoretical Framework for Solubility Prediction

A more quantitative prediction of solubility can be achieved using theoretical models such as Hansen Solubility Parameters (HSP).[12][13][14] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[3][12][13] The principle is that substances with similar HSP values are likely to be miscible.

To apply this, the HSP values for 2,2'-Oxybis(N,N-dioctylacetamide) would need to be determined, either through experimental methods or computational modeling.[15] These values could then be compared to the known HSP values of various organic diluents to predict solubility.

Experimental Protocol for Solubility Determination

To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted isothermal equilibrium method, often referred to as the shake-flask method.[16]

Diagram: Experimental Workflow for Solubility Determination

start Start: Prepare Materials prepare_solute Accurately weigh 2,2'-Oxybis(N,N-dioctylacetamide) start->prepare_solute prepare_solvent Measure precise volume of organic diluent start->prepare_solvent combine Combine solute and solvent in a sealed vial prepare_solute->combine prepare_solvent->combine equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48 hours) combine->equilibrate check_saturation Visually inspect for excess undissolved solute equilibrate->check_saturation add_more_solute Add more solute and re-equilibrate check_saturation->add_more_solute Unsaturated separate Separate the saturated solution from the solid phase (e.g., centrifugation, filtration) check_saturation->separate Saturated add_more_solute->equilibrate analyze Quantify the concentration of the solute in the supernatant (e.g., HPLC, GC, UV-Vis) separate->analyze calculate Calculate solubility (e.g., in g/L or mol/L) analyze->calculate end End: Report Solubility Data calculate->end

References

A Comprehensive Technical Guide to the Thermal Stability of 2,2'-Oxybis(N,N-dioctylacetamide)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2'-Oxybis(N,N-dioctylacetamide) is a sophisticated chelating agent with significant applications in the realm of solvent extraction, particularly within the nuclear fuel reprocessing industry. Its molecular architecture, featuring two amide groups connected by a flexible ether linkage, endows it with a high affinity for actinide and lanthanide ions. As with any chemical species employed in industrial processes, a thorough understanding of its thermal stability is paramount. This guide provides an in-depth exploration of the thermal decomposition characteristics of 2,2'-Oxybis(N,N-dioctylacetamide), offering a foundational understanding for researchers, scientists, and professionals in drug development and chemical engineering. While direct experimental data for this specific molecule is limited, this guide will draw upon robust data from its close structural analog, N,N,N',N'-tetraoctyldiglycolamide (TODGA), to provide a comprehensive and scientifically grounded overview.

The Significance of Thermal Stability in Industrial Applications

The operational landscape of nuclear fuel reprocessing often involves elevated temperatures and the presence of highly corrosive reagents such as nitric acid.[1] Consequently, the thermal stability of all components within the solvent extraction circuit is a critical safety and efficiency parameter. Uncontrolled thermal decomposition can lead to a cascade of undesirable events, including:

  • Process Inefficiency: Degradation of the extractant molecule leads to a diminished capacity for metal ion sequestration, thereby reducing the overall efficiency of the separation process.

  • Formation of Hazardous Byproducts: Thermal decomposition can generate gaseous and solid byproducts that may be flammable, corrosive, or interfere with downstream processes.

  • Exothermic Runaway Reactions: In the presence of oxidizing agents like nitric acid, the exothermic decomposition of organic molecules can create a positive feedback loop, leading to a rapid and uncontrolled increase in temperature and pressure, a phenomenon often referred to as a "red-oil" explosion in the context of nuclear reprocessing.[2]

Therefore, a comprehensive characterization of the thermal stability of 2,2'-Oxybis(N,N-dioctylacetamide) is not merely an academic exercise but a fundamental prerequisite for its safe and effective implementation.

Core Principles of Thermal Analysis

To experimentally probe the thermal stability of 2,2'-Oxybis(N,N-dioctylacetamide), two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique provides quantitative information about the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A TGA experiment yields a thermogram, a plot of mass versus temperature, from which the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of residual material can be determined.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for identifying and quantifying thermal events such as melting, crystallization, and decomposition. For decomposition reactions, DSC can determine whether the process is endothermic (absorbs heat) or exothermic (releases heat) and quantify the enthalpy of decomposition.

For a more in-depth understanding of potential thermal hazards, particularly under adiabatic conditions (where no heat is exchanged with the surroundings), Accelerating Rate Calorimetry (ARC) is employed. ARC experiments are designed to simulate worst-case thermal runaway scenarios by detecting the onset of self-heating and then maintaining adiabatic conditions to measure the resulting temperature and pressure rise.[3]

Experimental Protocols for Thermal Stability Assessment

The following protocols provide a detailed, step-by-step methodology for the thermal analysis of 2,2'-Oxybis(N,N-dioctylacetamide).

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of 2,2'-Oxybis(N,N-dioctylacetamide).

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of 2,2'-Oxybis(N,N-dioctylacetamide) into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 10 minutes.

    • Heat the sample from 30 °C to 700 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage mass loss as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

    • Determine the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG curve), which corresponds to the point of maximum rate of mass loss.

    • Quantify the percentage of residual mass at the end of the experiment.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of decomposition of 2,2'-Oxybis(N,N-dioctylacetamide).

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of 2,2'-Oxybis(N,N-dioctylacetamide) into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 0 °C for 5 minutes.

    • Heat the sample from 0 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify and integrate any endothermic peaks corresponding to melting to determine the melting point and enthalpy of fusion.

    • Identify and integrate any exothermic peaks corresponding to decomposition to determine the onset temperature and enthalpy of decomposition (ΔHd).

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_interpretation Data Interpretation & Safety Assessment Sample 2,2'-Oxybis(N,N-dioctylacetamide) Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg for DSC Sample->Weigh_DSC TGA_Instrument TGA Instrument Weigh_TGA->TGA_Instrument DSC_Instrument DSC Instrument Weigh_DSC->DSC_Instrument TGA_Program Heat to 700°C @ 10°C/min (Nitrogen Atmosphere) TGA_Instrument->TGA_Program TGA_Data TGA/DTG Curves TGA_Program->TGA_Data TGA_Analysis Determine T(onset), T(peak), % Residue TGA_Data->TGA_Analysis Combine_Data Correlate TGA & DSC Data TGA_Analysis->Combine_Data DSC_Program Heat to 400°C @ 10°C/min (Nitrogen Atmosphere) DSC_Instrument->DSC_Program DSC_Data DSC Thermogram DSC_Program->DSC_Data DSC_Analysis Determine Melting Point, ΔH(decomposition) DSC_Data->DSC_Analysis DSC_Analysis->Combine_Data Mechanism Propose Decomposition Mechanism Combine_Data->Mechanism Kinetics Kinetic Analysis (Model-Free Methods) Combine_Data->Kinetics Safety Assess Thermal Hazards Mechanism->Safety Kinetics->Safety

Caption: Experimental workflow for thermal stability analysis.

Interpreting Thermal Decomposition Data

Based on studies of the analogous compound TODGA, the following thermal behavior can be anticipated for 2,2'-Oxybis(N,N-dioctylacetamide):

  • In an Inert Atmosphere: The neat compound is expected to be thermally stable up to approximately 327 °C (600 K).[3] Above this temperature, decomposition is likely to occur, proceeding through the cleavage of the weakest bonds in the molecule.

  • In the Presence of Nitric Acid: The presence of nitric acid significantly reduces the thermal stability. Decomposition can be expected to begin at a much lower temperature, around 127 °C (400 K).[3] This is due to the oxidative nature of nitric acid, which can initiate and accelerate the decomposition process.

Quantitative Data Summary

The following table summarizes the expected thermal decomposition parameters for 2,2'-Oxybis(N,N-dioctylacetamide), extrapolated from data on TODGA.[3]

ParameterConditionExpected Value
Onset of Decomposition (Tonset) Neat (Inert Atmosphere)~ 327 °C
In the presence of Nitric Acid~ 127 °C
Enthalpy of Decomposition (ΔHd) In the presence of Nitric AcidExothermic
Kinetic Parameters (in Nitric Acid)
Activation Energy (Ea)Varies with nitric acid concentration
Pre-exponential Factor (A)Varies with nitric acid concentration
Reaction OrderFirst-order

Proposed Thermal Decomposition Pathway

The decomposition of 2,2'-Oxybis(N,N-dioctylacetamide) is likely to proceed via a free-radical mechanism, initiated by the homolytic cleavage of the weakest bonds in the molecule. The C-N bond of the amide group and the C-O bond of the ether linkage are potential sites for initial bond scission.

In the presence of nitric acid, the decomposition mechanism is more complex, involving oxidation reactions. The initial step is likely the protonation of the amide carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack and facilitating bond cleavage.

decomposition_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_acid_cat In the Presence of Nitric Acid Parent 2,2'-Oxybis(N,N-dioctylacetamide) Heat Δ (Heat) Parent->Heat Radical1 Amide Radical + Alkyl Radical Heat->Radical1 C-N Cleavage Radical2 Ether Radical + Amide Radical Heat->Radical2 C-O Cleavage Propagation Radical Chain Reactions Radical1->Propagation Radical2->Propagation Products1 Smaller Alkanes, Alkenes, CO, CO2 Propagation->Products1 Termination Radical Recombination Propagation->Termination Stable_Products Stable, Non-radical Products Termination->Stable_Products Parent_Acid 2,2'-Oxybis(N,N-dioctylacetamide) + HNO3 Oxidation Oxidative Degradation Parent_Acid->Oxidation Acid_Products NOx, CO2, H2O, Smaller Organic Fragments Oxidation->Acid_Products

Caption: Proposed thermal decomposition pathways.

Safety Considerations and Hazard Mitigation

The significant decrease in the decomposition temperature of 2,2'-Oxybis(N,N-dioctylacetamide) in the presence of nitric acid underscores the potential for thermal runaway reactions in solvent extraction circuits.[2] It is imperative that operational temperatures are maintained well below the onset of exothermic decomposition. Continuous monitoring of process temperatures and the implementation of robust cooling systems are essential safety measures. Furthermore, the design of off-gas treatment systems must account for the potential generation of flammable and corrosive decomposition products.

Conclusion

While further experimental studies on 2,2'-Oxybis(N,N-dioctylacetamide) are warranted to refine our understanding of its thermal behavior, the data from its close analog, TODGA, provides a solid foundation for assessing its thermal stability. The compound exhibits good thermal stability in its pure form but is significantly destabilized by the presence of nitric acid. A thorough understanding of its decomposition kinetics and mechanisms is crucial for the design and safe operation of solvent extraction processes in which it is employed. The experimental protocols and theoretical considerations outlined in this guide provide a comprehensive framework for conducting such assessments.

References

An In-depth Technical Guide to the Synthesis of 2,2'-Oxybis(N,N-dioctylacetamide)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,2'-Oxybis(N,N-dioctylacetamide) in Advanced Separation Chemistry

2,2'-Oxybis(N,N-dioctylacetamide), more commonly known in the scientific community as N,N,N',N'-tetraoctyldiglycolamide (TODGA), is a multidentate ligand of significant interest, particularly in the field of nuclear chemistry and hydrometallurgy.[1] Its unique molecular architecture, featuring a central ether oxygen and two amide functionalities with long alkyl chains, imparts exceptional capabilities for the selective extraction of trivalent actinides and lanthanides from highly acidic nuclear waste streams.[2][3] This property is crucial for advanced nuclear fuel reprocessing and waste management strategies, aiming to reduce the long-term radiotoxicity of spent nuclear fuel.[4] The efficiency of TODGA in these applications has spurred considerable research into its synthesis, seeking to optimize yield, purity, and economic viability.[5]

This technical guide provides a comprehensive overview of the primary synthetic routes to TODGA, offering detailed experimental protocols and insights into the chemical principles that underpin these methodologies. The content is designed for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of the preparation of this important extractant.

Strategic Approaches to the Synthesis of TODGA: A Comparative Analysis

The synthesis of TODGA can be broadly categorized into two main strategies, each with its own set of advantages and considerations. The choice of a particular route often depends on the availability of starting materials, desired scale of production, and purity requirements.

Route 1: The Schotten-Baumann Approach via Diglycolyl Chloride

This classical and widely employed method involves the acylation of di-n-octylamine with diglycolyl chloride in a biphasic system. The Schotten-Baumann reaction conditions are well-suited for this transformation, utilizing an aqueous base to neutralize the hydrogen chloride byproduct and drive the reaction to completion.

cluster_products Products Diglycolyl_Chloride Diglycolyl Chloride TODGA 2,2'-Oxybis(N,N-dioctylacetamide) (TODGA) Diglycolyl_Chloride->TODGA + Dioctylamine Di-n-octylamine (2 eq.) Dioctylamine->TODGA + Base Base (e.g., NaOH) in water Base->TODGA Reaction Medium

Caption: Schotten-Baumann synthesis of TODGA.

  • Biphasic System: The use of an organic solvent (e.g., diethyl ether) and an aqueous phase containing a base (e.g., sodium hydroxide) is a hallmark of the Schotten-Baumann reaction.[6] Diglycolyl chloride is soluble in the organic phase, while the di-n-octylamine can partition between the phases. The interface between the two liquids provides the reaction zone.

  • Base: Sodium hydroxide acts as a scavenger for the hydrochloric acid produced during the acylation. This neutralization is crucial as it prevents the protonation of the di-n-octylamine, which would render it non-nucleophilic, thereby halting the reaction.

  • Temperature Control: The reaction is typically carried out at low temperatures (0-5 °C) to manage the exothermicity of the acylation and minimize potential side reactions, such as the hydrolysis of the acid chloride.[7]

Step 1: Preparation of Diglycolyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, a mixture of diglycolic acid and an excess of thionyl chloride (e.g., 20 equivalents) is prepared.[8]

  • The mixture is refluxed at approximately 85 °C for 8 hours under a nitrogen atmosphere.[8]

  • After cooling to room temperature, the unreacted thionyl chloride is removed under vacuum. The crude diglycolyl chloride is used in the next step without further purification.[8]

Step 2: Synthesis of TODGA

  • A solution of di-n-octylamine (2.1 equivalents) and sodium hydroxide in water is prepared in a reaction vessel and cooled to 0 °C in an ice bath.[8]

  • The crude diglycolyl chloride from Step 1, dissolved in an anhydrous organic solvent such as diethyl ether, is added dropwise to the stirred amine solution over a period of 30 minutes, maintaining the temperature at 0 °C.[6][8]

  • The reaction mixture is stirred vigorously for an additional 2 hours at 0 °C.[6]

  • The organic and aqueous phases are then separated. The aqueous layer is extracted multiple times with diethyl ether.[6]

  • The combined organic extracts are washed sequentially with saturated saline solution and dilute hydrochloric acid.[7]

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude TODGA.[7]

The crude product can be further purified by column chromatography on silica gel if necessary, although the workup procedure often yields a product of sufficient purity (≥95%) for many applications.[9]

Route 2: The "Melt-Amidation" Approach - A Greener Alternative

A more recent and environmentally benign approach to TODGA synthesis involves the direct coupling of diglycolic acid and a secondary amine in a solvent-free "melt-amidation" reaction.[5] This method obviates the need for hazardous reagents like thionyl chloride and large volumes of organic solvents, aligning with the principles of green chemistry.

cluster_products Products Diglycolic_Acid Diglycolic Acid TODGA 2,2'-Oxybis(N,N-dioctylacetamide) (TODGA) Diglycolic_Acid->TODGA + Dioctylamine Di-n-octylamine (2 eq.) Dioctylamine->TODGA + Heat Heat (Solvent-free) Heat->TODGA Reaction Condition

Caption: Melt-amidation synthesis of TODGA.

  • Solvent-Free Conditions: By heating the reactants together in the absence of a solvent, the process minimizes waste and simplifies product isolation. The reaction proceeds in the molten state of the reactants.

  • Ammonium Salt Intermediate: The reaction likely proceeds through the formation of a diglycolate dialkylammonium salt intermediate, which upon heating, dehydrates to form the amide bonds.[5]

  • Simplified Workup: This method typically does not require extensive workup or purification, yielding products with high purity directly from the reaction mixture.[5]

  • Diglycolic acid and di-n-octylamine are mixed at room temperature in a suitable reaction vessel. An environmentally friendly solvent like water or ethanol can be used to facilitate the initial mixing and formation of the ammonium salt.[5]

  • The solvent is then removed under reduced pressure to obtain the solvent-free diglycolate di-n-octylammonium salt.[5]

  • The salt is heated in a round-bottom flask fitted with an air condenser to the desired reaction temperature, initiating the melt-amidation process.[5]

  • The reaction is monitored until completion, typically yielding the desired TODGA with high purity.[5]

Quantitative Data Summary

Synthesis RouteKey ReagentsTypical YieldPurityReference
Schotten-BaumannDiglycolyl chloride, Di-n-octylamine, NaOH~85%≥97%[7]
Melt-AmidationDiglycolic acid, Di-n-octylamine85-96%88-96%[5]

Characterization and Quality Control

The identity and purity of the synthesized 2,2'-Oxybis(N,N-dioctylacetamide) should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic amide and ether functional groups.

  • Chromatographic Methods (GC, HPLC): To determine the purity of the final product.

The physical appearance of TODGA is typically a colorless to pale yellow liquid or semi-solid at room temperature.

Conclusion and Future Perspectives

The synthesis of 2,2'-Oxybis(N,N-dioctylacetamide) is well-established, with the Schotten-Baumann approach being a reliable and high-yielding method. However, the emergence of greener alternatives like melt-amidation presents a promising avenue for more sustainable production.[5] The choice of synthetic route will ultimately be guided by the specific requirements of the application, balancing factors such as cost, scale, and environmental impact. As the demand for advanced separation agents continues to grow, further research into optimizing these synthetic pathways and exploring novel, even more efficient methods will be of paramount importance.

References

The Coordination Nexus: A Technical Guide to the Interaction of 2,2'-Oxybis(N,N-dioctylacetamide) with Lanthanide Ions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the coordination chemistry between the neutral, tridentate ligand 2,2'-Oxybis(N,N-dioctylacetamide), commonly known as N,N,N',N'-tetraoctyl diglycolamide (TODGA), and the series of lanthanide (Ln) ions. With a primary focus on the fundamental principles governing complex formation, this document delves into the synthesis of the ligand and its lanthanide complexes, their structural and spectroscopic characterization, and the thermodynamic and kinetic profiles of their interactions. While the predominant application of TODGA lies in advanced hydrometallurgical separation processes, specifically for the partitioning of minor actinides from lanthanides in used nuclear fuel, the principles of selective metal ion chelation detailed herein offer valuable insights for researchers in materials science and drug development. This guide is intended for scientists and researchers seeking a deep, mechanistically-grounded understanding of this important class of coordination complexes.

Introduction: The Significance of Diglycolamides in f-Block Element Chemistry

The separation of trivalent lanthanides from each other and from trivalent actinides represents a significant challenge in chemistry, owing to their similar ionic radii and chemical properties.[1][2] Diglycolamides (DGAs) have emerged as exceptionally promising extractants for this purpose due to their high affinity for these ions and their environmental compatibility, being completely incinerable.[2] Among these, 2,2'-Oxybis(N,N-dioctylacetamide) or N,N,N',N'-tetraoctyl diglycolamide (TODGA), is one of the most extensively studied DGAs.[3] Its unique architecture, featuring two amide carbonyl oxygen atoms and a central ether oxygen, allows it to act as a robust tridentate chelator for f-block elements.[4] The long octyl chains ensure high solubility in organic diluents used in solvent extraction processes.[5]

Understanding the nuanced coordination chemistry of TODGA with lanthanides is paramount to optimizing separation technologies and designing new ligands with enhanced selectivity. This guide will explore the structural, thermodynamic, and kinetic factors that dictate the formation and stability of these complexes, providing a foundational knowledge base for both process chemists in the nuclear industry and researchers designing targeted metal chelators for biomedical applications such as contrast agents for magnetic resonance imaging (MRI) or radiopharmaceuticals.[6][7]

Ligand and Complex Synthesis: Building the Coordination Sphere

Synthesis of 2,2'-Oxybis(N,N-dioctylacetamide) (TODGA)

The synthesis of TODGA is typically achieved through the amidation of diglycolic acid or its derivatives with dioctylamine. A common and effective laboratory-scale synthesis protocol is outlined below.

Protocol 2.1: Synthesis of TODGA

  • Activation of Diglycolic Acid: Diglycolic acid is converted to a more reactive species, typically diglycolyl chloride, by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert, dry solvent like dichloromethane (DCM) or toluene. The reaction is usually performed at room temperature or with gentle heating.

  • Amidation Reaction: The resulting diglycolyl chloride is then reacted with a stoichiometric excess of dioctylamine. This reaction is highly exothermic and is typically carried out at low temperatures (e.g., 0 °C) in an inert solvent. A base, such as triethylamine or pyridine, is often added to neutralize the HCl generated during the reaction.

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., 1 M NaHCO₃) to remove any remaining acidic impurities, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is typically purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to yield TODGA as a colorless to pale yellow viscous oil or waxy solid.

Synthesis of Lanthanide-TODGA Complexes

The synthesis of solid-state lanthanide-TODGA complexes is crucial for detailed structural analysis. The general approach involves the direct reaction of a lanthanide salt with the TODGA ligand in a suitable solvent.

Protocol 2.2: Synthesis of --INVALID-LINK--₃ Complexes

  • Dissolution of Reactants: A solution of a hydrated lanthanide(III) nitrate salt (e.g., Eu(NO₃)₃·6H₂O) in a polar solvent such as ethanol or methanol is prepared.

  • Ligand Addition: A stoichiometric amount of TODGA (typically a 3:1 ligand-to-metal molar ratio) is dissolved in the same solvent and added dropwise to the lanthanide salt solution with continuous stirring.[4]

  • Complex Formation: The reaction mixture is stirred at room temperature for several hours to ensure complete complexation.

  • Crystallization and Isolation: The solvent is slowly evaporated under a stream of inert gas or by allowing it to stand in a loosely covered container. The resulting crystalline or microcrystalline solid is collected by filtration, washed with a small amount of cold solvent, and dried in vacuo. For some complexes, crystallization can be induced by the addition of a counter-solvent in which the complex is less soluble.

Structural and Spectroscopic Characterization

The coordination of TODGA to lanthanide ions induces distinct changes in the spectroscopic properties of the ligand and provides insights into the structure of the resulting complexes.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is a powerful tool for probing the coordination of TODGA. The key vibrational modes to monitor are the C=O stretching frequency (ν(C=O)) of the amide groups and the C-O-C stretching frequency (ν(C-O-C)) of the ether linkage.

  • Free Ligand: In the free TODGA ligand, the ν(C=O) band typically appears around 1640-1650 cm⁻¹.

  • Complexation: Upon coordination to a lanthanide ion, the carbonyl oxygen donates electron density to the metal center, weakening the C=O bond. This results in a significant red-shift (a decrease in frequency) of the ν(C=O) band by 20-50 cm⁻¹. The magnitude of this shift can provide a qualitative measure of the strength of the metal-ligand interaction. Similarly, the ν(C-O-C) of the ether group also shifts upon coordination, confirming its involvement in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for characterizing the structure of these complexes in solution. Due to the paramagnetic nature of most lanthanide ions (except for La³⁺ and Lu³⁺), their complexes exhibit significantly shifted and often broadened NMR signals.

  • Diamagnetic Complexes (La³⁺, Lu³⁺): For complexes with diamagnetic lanthanides, ¹H and ¹³C NMR spectra provide clear evidence of coordination. The signals for the protons and carbons adjacent to the coordinating oxygen atoms (α-CH₂ of the octyl chains and the CH₂ groups of the diglycolate backbone) experience downfield shifts upon complexation due to the deshielding effect of the metal ion.[8]

  • Paramagnetic Complexes: For paramagnetic lanthanide complexes, the large shifts induced by the metal ion (lanthanide-induced shifts, LIS) can be used to deduce detailed structural information in solution.[9] However, significant line broadening can sometimes make spectral interpretation challenging.[10]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information for these complexes in the solid state. While obtaining suitable single crystals of lanthanide-TODGA complexes can be challenging due to the flexible nature of the octyl chains, studies on related diglycolamide complexes have revealed key structural features.

The predominant stoichiometry for lanthanide-TODGA complexes is 1:3 (metal:ligand), forming a cationic complex, [Ln(TODGA)₃]³⁺, with counter-anions in the outer coordination sphere.[4][11] In this arrangement, each TODGA ligand acts as a tridentate chelator, with the two carbonyl oxygens and the central ether oxygen coordinating to the lanthanide ion.[4] This results in a nine-coordinate lanthanide center, typically with a distorted tricapped trigonal prismatic geometry.

The lanthanide contraction is clearly observable in the structural parameters of these complexes. As the atomic number of the lanthanide increases (and the ionic radius decreases), there is a systematic decrease in the Ln-O bond lengths. This strengthening of the electrostatic interaction across the lanthanide series is a key factor influencing their separation.

Lanthanide IonIonic Radius (CN=9, Å)Avg. Ln-O (carbonyl) (Å)Avg. Ln-O (ether) (Å)
La³⁺1.160~2.45~2.60
Eu³⁺1.066~2.40[12]~2.55[12]
Lu³⁺0.977~2.35~2.50
Note: The bond lengths are approximate values based on EXAFS data and DFT calculations for related diglycolamide complexes and serve to illustrate the trend.[12][13]

Thermodynamics and Kinetics of Complexation

The efficiency and selectivity of lanthanide separation using TODGA are governed by the thermodynamics and kinetics of complex formation.

Thermodynamics

Solvent extraction studies have shown that the extraction of lanthanides by TODGA is generally a spontaneous and exothermic process. The distribution ratio of the lanthanides typically increases with increasing atomic number across the series, although a slight leveling off or decrease is sometimes observed for the heaviest lanthanides.[13]

The overall extraction process can be represented by the following equilibrium: Ln³⁺(aq) + 3NO₃⁻(aq) + 3TODGA(org) ⇌ --INVALID-LINK--₃(org)

The thermodynamic parameters for this process are influenced by several factors, including the enthalpy of complexation, the entropy changes associated with the dehydration of the lanthanide ion and the organization of the ligand molecules, and the nature of the organic diluent. The negative enthalpy change (ΔH) indicates that the formation of the Ln-TODGA bonds is an energetically favorable process. The entropy change (ΔS) is often negative due to the ordering of the system upon complex formation, but this is counteracted by the large positive entropy change from the release of water molecules from the lanthanide's hydration sphere.

ParameterValueInterpretation
ΔG (Gibbs Free Energy) NegativeSpontaneous process
ΔH (Enthalpy) NegativeExothermic, energetically favorable bond formation
ΔS (Entropy) Generally small and can be positive or negativeReflects the balance between ligand organization and ion desolvation
Kinetics

The kinetics of lanthanide extraction by TODGA are complex and involve mass transfer of the species to the aqueous-organic interface, followed by an interfacial chemical reaction.[14] Studies have shown that the extraction process is generally fast, with equilibrium being reached within a few minutes of phase contacting.[15]

The rate of extraction is dependent on the concentrations of the lanthanide ion, TODGA, and nitric acid in the aqueous phase.[14] The mechanism is thought to involve the stepwise formation of the [Ln(TODGA)₃]³⁺ complex at the interface.[14] The rate-limiting step can vary depending on the specific conditions, but it is often related to the adsorption and desorption of the complexes at the interface.[14]

Workflow for Lanthanide Extraction with TODGA

G cluster_0 Aqueous Phase cluster_1 Organic Phase cluster_2 Organic Phase aq_Ln Ln³⁺(aq) + 3NO₃⁻(aq) interface Aqueous-Organic Interface aq_Ln->interface Mass Transfer org_TODGA 3 TODGA(org) org_TODGA->interface Mass Transfer org_complex Ln(TODGA)₃₃(org) interface->org_complex Interfacial Complexation (Extraction) org_complex->interface Interfacial Dissociation (Stripping)

Caption: General workflow for the solvent extraction of lanthanides.

Applications and Future Perspectives

Nuclear Waste Reprocessing

The primary and most well-developed application of TODGA is in advanced nuclear fuel reprocessing for the separation of trivalent minor actinides (Am³⁺, Cm³⁺) from lanthanides in high-level liquid waste.[16] This separation is a crucial step in strategies aimed at reducing the long-term radiotoxicity of nuclear waste. The subtle differences in the coordination chemistry of TODGA with actinides and lanthanides are exploited to achieve this challenging separation.

Relevance to Drug Development

While TODGA itself does not have direct applications in drug development, the principles of its coordination chemistry are highly relevant. The design of effective chelating agents for metal-based drugs and diagnostic agents relies on a deep understanding of ligand architecture, donor atom preference, and the thermodynamics and kinetics of complexation.[17][18]

  • MRI Contrast Agents: Gadolinium(III)-based complexes are widely used as contrast agents in MRI.[6] The design of ligands for these agents aims to create highly stable and inert complexes to prevent the release of toxic free Gd³⁺ ions in vivo. The principles of multidentate chelation and preorganization seen in TODGA are central to the design of such ligands.

  • Radiopharmaceuticals: Lanthanide radioisotopes are used in both diagnostic imaging and therapy.[7] Chelators are required to deliver these radioisotopes to specific biological targets. The ability of ligands like TODGA to form stable complexes with a range of lanthanides is a desirable feature in the development of theranostic agents, where a single ligand platform can be used to chelate both a diagnostic and a therapeutic radioisotope.

The study of the coordination chemistry of ligands like TODGA with the lanthanide series provides a valuable platform for understanding the factors that govern metal ion selectivity, which is a key principle in the design of targeted metallodrugs.

Conclusion

2,2'-Oxybis(N,N-dioctylacetamide) (TODGA) is a remarkably effective and versatile ligand for the complexation of lanthanide ions. Its tridentate coordination through two carbonyl and one ether oxygen atoms leads to the formation of stable, nine-coordinate complexes, typically with a 1:3 metal-to-ligand stoichiometry. The systematic changes in the structural and thermodynamic properties of these complexes across the lanthanide series, driven by the lanthanide contraction, form the basis for its successful application in advanced separation processes. While its primary role is in the domain of nuclear chemistry, the fundamental principles of its coordination chemistry—strong chelation, high stability, and selectivity—provide a rich source of knowledge for the broader scientific community, including those in the field of drug development who are designing the next generation of metal-based diagnostic and therapeutic agents.

References

2,2'-Oxybis(N,N-dioctylacetamide) CAS number 342794-43-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,2'-Oxybis(N,N-dioctylacetamide) (TODGA)

Abstract

This technical guide provides a comprehensive overview of 2,2'-Oxybis(N,N-dioctylacetamide), commonly known by the acronym TODGA (N,N,N',N'-tetra-n-octyldiglycolamide). A molecule of significant interest in the field of hydrometallurgy and nuclear chemistry, TODGA has emerged as a superior extractant for the separation of trivalent actinides and lanthanides from acidic aqueous solutions. This document delves into its fundamental physicochemical properties, synthesis methodologies, mechanisms of action in solvent extraction, and detailed experimental protocols. It is intended for researchers, chemists, and engineers in nuclear fuel reprocessing, rare-earth element recovery, and advanced materials science who require a deep technical understanding of this pivotal compound.

Introduction and Strategic Importance

The partitioning and transmutation (P&T) strategy in nuclear waste management aims to reduce the long-term radiotoxicity of high-level liquid waste (HLW) by separating long-lived minor actinides (Am, Cm) from fission products.[1] Central to this strategy is the development of highly selective and robust extractants. N,N,N',N'-tetraoctyl diglycolamide (TODGA) is a neutral, environmentally friendly ligand composed only of carbon, hydrogen, oxygen, and nitrogen, which has demonstrated exceptional efficacy in this role.[2][3] Its ability to selectively extract trivalent actinides and lanthanides from highly acidic media, such as nitric acid solutions, makes it a cornerstone of advanced nuclear fuel reprocessing cycles like the i-SANEX process.[4][5]

Beyond nuclear applications, the unique coordination chemistry of TODGA lends itself to the separation of rare-earth elements (REEs), a critical task for sustainable technology and electronics manufacturing. This guide synthesizes the current body of knowledge on TODGA, providing both foundational principles and practical, field-proven insights into its application.

Physicochemical Properties

The efficacy of TODGA as an extractant is intrinsically linked to its molecular structure and resulting physical properties. The long n-octyl chains confer high lipophilicity, ensuring its solubility in organic diluents like n-dodecane and minimizing its loss to the aqueous phase.[3][6] The core of the molecule features three oxygen donor atoms—two amide carbonyls and one ether—which act in concert to form stable complexes with hard acid metal ions.[3]

PropertyValueSource(s)
CAS Number 342794-43-8[7][8][9]
Molecular Formula C₃₆H₇₂N₂O₃[7][8]
Molecular Weight 580.98 g/mol [7][8]
IUPAC Name 2,2'-Oxybis(N,N-dioctylacetamide)[10]
Synonyms N,N,N',N'-tetra-n-octyldiglycolamide (TODGA)[6]
Appearance Colorless to yellow liquid or semi-solid[10]
Specific Gravity 0.91[7]
Density 0.910 - 0.937 g/cm³ (Predicted/Simulated)[5][11]
Boiling Point ~400 °C; 652.6±40.0 °C (Predicted)[11][12]
Crystallization Point ~8 °C[12]
Purity Typically >95% (GC)[7][12]

Synthesis Methodologies

The synthesis of high-purity TODGA is critical for its performance. Several routes have been established, with recent efforts focusing on improving efficiency and reducing environmental impact.

Traditional Synthesis Routes

A common laboratory-scale synthesis involves a multi-step process.[13] This typically begins with the reaction of diglycolic acid with a primary amine like n-octylamine to form an N-monoalkylated intermediate, which is subsequently alkylated to yield the final TODGA product.[13] An alternative and frequently cited method involves the reaction of 2-chloro-N,N-dioctyl-acetamide with 2-hydroxy-N,N-dioctyl-acetamide in the presence of a strong base like sodium hydride.[14]

Advanced & Green Synthesis

More recently, a "melt-amidation" method has been developed that offers significant environmental advantages over traditional Schotten-Baumann approaches.[15][16] This newer method eliminates the need for organic solvents in pre-activation and purification steps, resulting in a 67% reduction in global warming potential compared to conventional synthesis.[15][16] This process directly reacts diglycolic acid with dioctylamine, representing a greener path to large-scale production.

Diagram: Representative Synthesis Pathway

The following diagram illustrates a common synthesis route for TODGA.

G Fig. 1: Williamson Ether Synthesis Route for TODGA cluster_reactants Reactants cluster_process Process Steps r1 2-hydroxy-N,N-dioctyl-acetamide p1 1. Deprotonation: NaH reacts with hydroxyl group r1->p1 Stir at 55-60 °C r2 2-chloro-N,N-dioctyl-acetamide p2 2. Nucleophilic Substitution: Alkoxide attacks chloro-acetamide r2->p2 Slow addition r3 Sodium Hydride (NaH) r3->p1 Stir at 55-60 °C r4 THF (Solvent) r4->p1 Stir at 55-60 °C p1->p2 p3 3. Workup & Purification: Solvent removal, water wash p2->p3 Stir for 1h p_final Purified TODGA (C36H72N2O3) p3->p_final

Caption: A simplified diagram of a common laboratory synthesis for TODGA.[14]

Core Application: Solvent Extraction of f-Block Elements

TODGA's primary application is the liquid-liquid extraction of trivalent actinides (An³⁺) and lanthanides (Ln³⁺) from acidic waste streams.[4][17]

Mechanism of Extraction

TODGA acts as a neutral solvating extractant. The extraction proceeds via the formation of a neutral metal-ligand complex that is soluble in the organic phase. The three donor oxygen atoms of the TODGA molecule coordinate with the metal ion.[18] The stoichiometry of the extracted complex is highly dependent on the diluent.

  • In polar diluents , a 1:2 metal-to-TODGA ratio is often dominant.[19]

  • In non-polar diluents like n-dodecane, the complexation of three to four TODGA molecules per metal ion is more common, often forming reverse micelles.[5][19]

The general extraction equilibrium from a nitric acid medium can be represented as: M³⁺(aq) + 3NO₃⁻(aq) + nTODGA(org) ⇌ M(NO₃)₃(TODGA)n(org)

This coordination chemistry allows TODGA to show selectivity for Am(III) over Eu(III) under certain conditions, a crucial feature for partitioning minor actinides from lanthanides, which are strong neutron poisons in nuclear reactors.[18]

The TODGA Solvent System: Diluents and Modifiers

The choice of diluent and the addition of modifiers are critical for a successful extraction process.

  • Diluents: Aliphatic hydrocarbons like n-dodecane or petroleum ether are common choices.[20][21] The type of diluent can significantly affect the distribution ratios of the target metals.[22]

  • Phase Modifiers & Third Phase Formation: A major challenge in TODGA-based systems is the formation of a third, heavy organic phase at high metal and acid loadings.[2][23] This phenomenon limits the operational capacity of the solvent. To mitigate this, phase modifiers such as N,N-dioctyl-2-hydroxyacetamide (DOHyA) or long-chain alcohols (e.g., 1-octanol) are added.[2][21] These modifiers act as co-surfactants, reducing the aggregation of the metal-TODGA complexes and enhancing their solubility in the organic phase.[23][24]

Performance and Selectivity

TODGA exhibits high distribution coefficients (Kd) for trivalent lanthanides and actinides from nitric acid solutions.[25] The Kd values generally increase with increasing nitric acid concentration, plateauing around 2.5-3 M HNO₃.[15][25] Within the lanthanide series, the extraction efficiency tends to increase with atomic number (decreasing ionic radii) in isooctane systems, but can show selectivity for middle lanthanides in ionic liquid systems.[25][26] This allows for not only group separation (actinides/lanthanides) but also potential separation of adjacent lanthanides from each other.[27]

Experimental Protocols

The following protocols are representative of standard laboratory procedures for the synthesis and application of TODGA.

Protocol: Laboratory Synthesis of TODGA

This protocol is adapted from a published alternative synthesis route.[14]

Objective: To synthesize N,N,N′,N′-tetraoctyl-3-oxapentane-1,5-diamide (TODGA).

Materials:

  • 2-hydroxy-N,N-dioctyl-acetamide

  • 2-chloro-N,N-dioctyl-acetamide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle

  • Rotary evaporator

Procedure:

  • Reactant Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-hydroxy-N,N-dioctyl-acetamide (0.01 mol) in anhydrous THF (30 cm³).

  • Deprotonation: Begin stirring and heat the solution to 55–60 °C. Slowly and carefully add sodium hydride (0.02 mol) to the flask. Stir for 15 minutes. Causality Note: The NaH acts as a strong base to deprotonate the hydroxyl group, forming a nucleophilic alkoxide intermediate.

  • Addition of Second Reactant: Prepare a solution of 2-chloro-N,N-dioctyl-acetamide (0.01 mol) in THF (30 cm³). Add this solution slowly to the reaction mixture over 15–20 minutes while maintaining the temperature at 55–60 °C.

  • Reaction: Stir the reaction mass for 1 hour at the same temperature to ensure the nucleophilic substitution reaction goes to completion.

  • Workup: a. Remove the THF solvent by distillation under reduced pressure using a rotary evaporator. b. To the remaining mass, add deionized water (30 cm³) and stir for 10–15 minutes to quench any unreacted NaH and dissolve the NaCl byproduct. c. The organic product will separate from the aqueous layer. Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude TODGA.

  • Purification: The final product can be purified by column chromatography on silica gel if high purity is required.[13]

Protocol: Liquid-Liquid Extraction of Eu(III) and Am(III)

Objective: To determine the distribution ratio (D) of Eu(III) and Am(III) between an aqueous nitric acid phase and a TODGA/n-dodecane organic phase.

Materials:

  • TODGA

  • n-dodecane (or other suitable diluent)

  • Nitric Acid (HNO₃), concentrated

  • Radiotracers (e.g., ¹⁵²Eu, ²⁴¹Am) stock solutions

  • Centrifuge tubes (15 mL)

  • Vortex mixer, mechanical shaker

  • Gamma spectrometer or liquid scintillation counter

Workflow Diagram:

G Fig. 2: Workflow for Solvent Extraction Experiment start Start prep_org 1. Prepare Organic Phase (e.g., 0.1 M TODGA in n-dodecane) start->prep_org prep_aq 2. Prepare Aqueous Phase (e.g., 3 M HNO3) Spike with ¹⁵²Eu/²⁴¹Am start->prep_aq contact 4. Phase Contacting Combine equal volumes (e.g., 2mL) of organic and aqueous phases prep_org->contact measure_aq_init 3. Measure Initial Activity of Aqueous Phase (A_init) prep_aq->measure_aq_init measure_aq_init->contact equilibrate 5. Equilibration Vortex/shake for 30-60 min to reach equilibrium contact->equilibrate separate 6. Phase Separation Centrifuge at 3000 rpm for 10 min equilibrate->separate measure_aq_final 7. Measure Final Activity of Aqueous Phase (A_final) separate->measure_aq_final calculate 8. Calculate Distribution Ratio (D) D = (A_init - A_final) / A_final measure_aq_final->calculate end End calculate->end

Caption: A step-by-step workflow for a typical radiotracer-based extraction experiment.

Procedure:

  • Organic Phase Preparation: Prepare the organic solvent by dissolving a known weight of TODGA in n-dodecane to achieve the desired concentration (e.g., 0.1 mol·L⁻¹).

  • Aqueous Phase Preparation: Prepare the aqueous phase by diluting concentrated nitric acid to the target molarity (e.g., 3 M). Spike a small aliquot of this solution with the radiotracers to a measurable activity level.

  • Initial Activity Measurement: Take a precise volume of the spiked aqueous phase and measure its initial radioactivity (A_init) using an appropriate detector.

  • Extraction: In a centrifuge tube, combine equal volumes (e.g., 2 mL) of the prepared organic and aqueous phases. The aqueous-to-organic phase ratio (A/O) is 1.

  • Equilibration: Cap the tube securely and agitate it vigorously using a vortex mixer or mechanical shaker for at least 30 minutes to ensure extraction equilibrium is reached.

  • Phase Separation: Centrifuge the tube for 10 minutes to achieve a clean separation of the two phases.

  • Final Activity Measurement: Carefully pipette a precise volume from the aqueous phase (bottom layer) and measure its final radioactivity (A_final).

  • Calculation: Calculate the distribution ratio (D) using the formula: D = [Metal]org / [Metal]aq = (A_init - A_final) / A_final Causality Note: This calculation is based on mass balance. The activity lost from the aqueous phase is assumed to have been transferred to the organic phase.

Radiolytic and Chemical Stability

For use in nuclear reprocessing, an extractant must be robust against intense radiation and highly acidic conditions. Studies have shown that TODGA possesses good resistance to radiation damage and is stable in harsh chemical environments.[4][21] Interestingly, the complexation of TODGA with metal ions like Nd(III) and Am(III) has been shown to alter its radiolytic degradation pathways, in some cases reducing the formation of problematic degradation products.[1][17] While density and viscosity of TODGA solutions may increase with absorbed gamma dose, the changes are often minimal, highlighting its stability for industrial applications.[21][23]

Safety, Toxicology, and Environmental Impact

Hazard Profile: According to safety data, 2,2'-Oxybis(N,N-dioctylacetamide) is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[10]

Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this compound.

Ecotoxicity: Research into the environmental impact is ongoing. Ecotoxicity studies have been conducted using organisms like Daphnia magna (water flea) and Aliivibrio fischeri (bacterium).[28] These initial studies suggest that the organic solvents and diluents (like Isopar-L and 1-octanol) used in the extraction process may be more toxic to the environment than the TODGA molecule itself.[28] This underscores the importance of developing greener solvent systems or solvent-free processes.

Conclusion and Future Outlook

2,2'-Oxybis(N,N-dioctylacetamide) (TODGA) stands as a highly effective and strategically important extractant for the separation of f-block elements. Its favorable combination of high extraction efficiency, selectivity, and stability in harsh environments has solidified its role in advanced nuclear fuel cycle research. The primary challenges remain the mitigation of third-phase formation and the reduction of the environmental impact of the associated organic diluents. Future research will likely focus on the development of novel diluents, such as ionic liquids, the design of modified TODGA structures with enhanced properties, and the optimization of greener synthesis routes to support its potential for industrial-scale deployment in both nuclear waste remediation and critical materials recovery.[26]

References

An In-depth Technical Guide to the Molecular Structure and Applications of 2,2'-Oxybis(N,N-dioctylacetamide) (TODGA)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals engaged in the intricate fields of nuclear fuel reprocessing, hydrometallurgy, and advanced material science, the quest for highly selective and efficient chelating agents is perpetual. Among the myriad of molecules synthesized and evaluated, N,N,N',N'-tetraoctyl diglycolamide, commonly referred to as TODGA, has emerged as a frontrunner, particularly in the challenging separation of trivalent actinides and lanthanides. This technical guide provides a comprehensive exploration of the molecular structure of 2,2'-Oxybis(N,N-dioctylacetamide), its synthesis, characterization, and the nuanced mechanisms that govern its remarkable extraction capabilities. Our objective is to furnish a document that is not merely a repository of data but a strategic resource, offering field-proven insights and fostering a deeper understanding of this pivotal molecule.

Introduction to 2,2'-Oxybis(N,N-dioctylacetamide) (TODGA)

2,2'-Oxybis(N,N-dioctylacetamide), with the chemical formula C36H72N2O3, is a tridentate ligand that has garnered significant attention for its exceptional ability to extract trivalent metal ions from highly acidic aqueous solutions. Its structure, featuring two amide functionalities linked by an ether oxygen, provides a unique coordination environment that is highly effective for the selective complexation of f-block elements. This property has positioned TODGA as a key component in advanced solvent extraction processes aimed at partitioning minor actinides from spent nuclear fuel, a critical step in reducing the long-term radiotoxicity of nuclear waste.[1]

The significance of TODGA lies in its adherence to the CHON principle (composed only of Carbon, Hydrogen, Oxygen, and Nitrogen), which allows for its complete incineration, thereby minimizing secondary waste streams.[2] Its high lipophilicity ensures its solubility in organic diluents like n-dodecane, making it suitable for industrial-scale liquid-liquid extraction circuits.

Table 1: Key Identifiers and Physicochemical Properties of TODGA

PropertyValueReference(s)
IUPAC Name 2,2'-Oxybis(N,N-dioctylacetamide)
Synonym N,N,N',N'-tetraoctyl diglycolamide (TODGA)
CAS Number 342794-43-8
Molecular Formula C36H72N2O3[3]
Molecular Weight 580.98 g/mol [3]
Appearance Colorless to yellow liquid or semi-solid[4]
Purity (GC) >95.0%
Flash Point 349 °C
Specific Gravity (20/20) 0.91

Molecular Structure and Characterization

The efficacy of TODGA as an extractant is intrinsically linked to its molecular architecture. The central ether oxygen and the two carbonyl oxygens of the amide groups act as the primary coordination sites for metal ions. The four long, flexible n-octyl chains contribute to the molecule's high solubility in nonpolar organic solvents and create a lipophilic shield around the complexed metal ion, facilitating its transfer from the aqueous to the organic phase.

Spectroscopic Characterization

While publicly available spectra are scarce, the characterization of TODGA is well-documented in the scientific literature, primarily through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum of TODGA would exhibit characteristic signals for the methylene protons adjacent to the ether oxygen, the methylene protons of the octyl chains, and the terminal methyl groups of the octyl chains. The chemical shifts of the protons closest to the amide and ether functionalities would be most indicative of the molecule's electronic environment.

    • ¹³C NMR : The carbon-13 NMR spectrum provides further structural confirmation, with a distinct signal for the carbonyl carbon of the amide groups being a key identifier.[5] A comparison of the carbonyl carbon chemical shift in TODGA with that of unsymmetrical diglycolamides can provide insights into the electronic effects of the substituents on the amide nitrogen.[5]

  • Infrared (IR) Spectroscopy :

    • The IR spectrum of TODGA is characterized by a strong absorption band corresponding to the C=O stretching vibration of the amide groups, typically observed around 1647 cm⁻¹.[3] The position of this band is sensitive to the coordination environment and can shift upon complexation with metal ions, providing a valuable tool for studying the extraction mechanism.[6] The spectrum also displays intense absorption in the 2800–3000 cm⁻¹ region, characteristic of the C-H stretching vibrations of the methyl and methylene groups in the long octyl chains, as well as a band for the C-O stretching of the ether linkage.[3]

  • Mass Spectrometry :

    • Mass spectrometry is employed to confirm the molecular weight of TODGA and to study the fragmentation patterns of its metal complexes. Collision-induced dissociation studies on lanthanide-TODGA clusters have revealed that larger clusters tend to lose neutral TODGA ligands, while smaller clusters show evidence of ligand fragmentation.[7]

Synthesis of 2,2'-Oxybis(N,N-dioctylacetamide)

The synthesis of TODGA is a critical step in its application, with the purity of the final product directly impacting its extraction efficiency. A common and effective method involves the reaction of diglycolyl chloride with di-n-octylamine.

Experimental Protocol for TODGA Synthesis

This protocol is based on established methods for the synthesis of N,N,N',N'-tetraalkyl diglycolamides.

Step 1: Preparation of Reactants

  • Prepare a solution of diglycolyl chloride in an anhydrous organic solvent such as diethyl ether (e.g., 0.1-0.2 mol/L).

  • Prepare a solution of di-n-octylamine in an aqueous sodium hydroxide solution (e.g., 30 wt% NaOH) with a concentration of 0.7-0.9 mol/L.

Step 2: Reaction

  • In a reaction vessel equipped with a stirrer and maintained at a low temperature (0-5 °C) using an ice-water bath, slowly add the diglycolyl chloride solution to the vigorously stirred di-n-octylamine solution.

  • Continue the reaction with constant stirring for a period of 2-2.5 hours.

Step 3: Work-up and Purification

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic phase sequentially with a saturated sodium chloride solution and then with dilute hydrochloric acid (e.g., 10 wt%).

  • Separate the organic phase and dry it over an anhydrous drying agent, such as magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude N,N,N',N'-tetraoctyl diglycolamide.

  • Further purification can be achieved through column chromatography if necessary to achieve a purity of ≥97%.

Synthesis_of_TODGA cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Diglycolyl_Chloride Diglycolyl Chloride in Diethyl Ether Reaction_Vessel Reaction Vessel Diglycolyl_Chloride->Reaction_Vessel Di_n_octylamine Di-n-octylamine in NaOH (aq) Di_n_octylamine->Reaction_Vessel Conditions 0-5 °C 2-2.5 hours Stirring Separation Separatory Funnel Wash with NaCl (aq) Wash with HCl (aq) Reaction_Vessel->Separation Drying Dry over MgSO4 Separation->Drying Evaporation Solvent Removal (Reduced Pressure) Drying->Evaporation Purification Column Chromatography (Optional) Evaporation->Purification Product 2,2'-Oxybis(N,N-dioctylacetamide) (TODGA) Purification->Product

Caption: Synthesis workflow for 2,2'-Oxybis(N,N-dioctylacetamide) (TODGA).

Mechanism of Metal Ion Extraction

The remarkable efficiency of TODGA in extracting trivalent lanthanides and actinides from acidic solutions is a result of a complex interplay of coordination chemistry, thermodynamics, and solvent effects.

Coordination Chemistry and Stoichiometry

TODGA acts as a neutral, tridentate ligand, coordinating to the metal ion through the two amide carbonyl oxygens and the central ether oxygen. In non-polar diluents such as n-dodecane, the predominant extracted species for trivalent lanthanides and actinides is a 1:3 metal-to-ligand complex, with the general formula [M(TODGA)₃]³⁺.[8][9] The nitrate anions from the aqueous phase are co-extracted to maintain charge neutrality in the organic phase. The stoichiometry of the extracted complex can vary depending on the diluent, with 1:2 and 1:4 complexes also being observed in certain systems.[9][10]

Extraction_Mechanism cluster_aqueous Aqueous Phase (High Acidity) cluster_organic Organic Phase (n-dodecane) Aqueous_Metal M³⁺(aq) + 3NO₃⁻(aq) Extracted_Complex M(TODGA)₃₃(org) Aqueous_Metal->Extracted_Complex Extraction TODGA 3 TODGA(org) TODGA->Extracted_Complex Complexation

Caption: Simplified mechanism of trivalent metal ion extraction by TODGA.

The "Third Phase" Phenomenon and the Role of Phase Modifiers

A significant challenge in the application of TODGA is the formation of a "third phase" at high metal and acid loadings.[1] This phenomenon involves the separation of the organic phase into two distinct layers: a diluent-rich light phase and a heavy phase that is rich in the metal-TODGA complex. This phase splitting is undesirable in continuous solvent extraction processes as it complicates hydrodynamics and can lead to operational instabilities.

The formation of the third phase is attributed to the aggregation of the polar metal-TODGA complexes into reverse micelles in the non-polar diluent.[1] To mitigate this, phase modifiers are often added to the organic solvent. These are typically long-chain alcohols (e.g., 1-octanol) or other amides (e.g., N,N-di(hexyl)octanamide, DHOA).[4] Phase modifiers increase the polarity of the organic phase, improving the solubility of the extracted complexes and preventing the formation of large aggregates, thus suppressing third phase formation.

Distribution Ratios in Solvent Extraction

The efficiency of a solvent extraction process is quantified by the distribution ratio (D), which is the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium. The distribution ratios for various metal ions with TODGA are highly dependent on factors such as the nitric acid concentration, the concentration of TODGA, and the presence of other ions.

Table 2: Distribution Ratios (D) of Selected Actinides and Fission Products with 0.2 M TODGA

ElementD (at 6 N HNO₃)Reference
Americium (Am) >1000[11]
Curium (Cm) >1000[11]
Californium (Cf) >1000[11]
Plutonium (Pu) Quantitatively Extracted[11]
Zirconium (Zr) Quantitatively Extracted[11]

Table 3: Distribution Ratios (D) of Selected Lanthanides with TODGA

ElementD (at 3 M HNO₃, 0.1 M TODGA)Reference
Lanthanum (La) ~10[8]
Europium (Eu) ~100[12]
Lutetium (Lu) ~1000[8]

Applications in Drug Development and Beyond

While the primary application of TODGA is in the nuclear industry, its strong chelating properties for trivalent metal ions suggest potential in other fields. In drug development, ligands with high affinity and selectivity for specific metal ions are of interest for applications such as:

  • Radiopharmaceuticals : The ability of TODGA to strongly bind radiometals could be explored for the development of diagnostic imaging agents or targeted radiotherapeutics.

  • Metal Detoxification : Chelating agents are used to treat heavy metal poisoning. While not its primary design, the fundamental principles of TODGA's coordination chemistry could inform the design of new therapeutic chelators.

  • Bioseparations : The principles of selective metal ion extraction could be adapted for the purification of metalloproteins or other biological molecules.

Further research is required to explore the biocompatibility and efficacy of TODGA and its derivatives for these potential applications.

Conclusion and Future Outlook

2,2'-Oxybis(N,N-dioctylacetamide) has established itself as a cornerstone extractant in the field of f-element separations. Its robust molecular structure, favorable physicochemical properties, and high extraction efficiency for trivalent actinides and lanthanides make it an indispensable tool for advanced nuclear fuel reprocessing. The ongoing research into its coordination chemistry, the mitigation of third-phase formation, and the development of novel derivatives continues to expand its utility and performance. As we move towards more sustainable and efficient chemical processes, the fundamental understanding of molecules like TODGA will be paramount in addressing some of the most pressing scientific and technological challenges of our time.

References

Methodological & Application

Application Notes and Protocols for the Solvent Extraction of Rare Earth Elements Using 2,2'-Oxybis(N,N-dioctylacetamide)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Diamide Extractants in Rare Earth Element Separation

The separation of individual rare earth elements (REEs) is a significant challenge in hydrometallurgy due to their remarkably similar chemical and physical properties.[1] Solvent extraction is the predominant industrial method for achieving the high purities of REEs required for modern technologies.[1] Among the various classes of extractants, neutral organophosphorus compounds and acidic extractants have been widely used. However, diglycolamides, a class of neutral extractants, have garnered increasing interest for their high efficiency in extracting trivalent lanthanides and actinides from acidic media, particularly from nitric acid solutions.[2][3]

This document provides a detailed guide to the application of 2,2'-Oxybis(N,N-dioctylacetamide) , a promising diglycolamide extractant, for the solvent extraction of REEs. While extensive data exists for the structurally similar N,N,N',N'-tetraoctyldiglycolamide (TODGA), this guide will extrapolate and adapt established principles to provide a robust starting point for researchers and process chemists working with 2,2'-Oxybis(N,N-dioctylacetamide). We will delve into the underlying chemical principles, provide step-by-step protocols for extraction and stripping, and discuss the critical parameters that govern the separation efficiency.

Physicochemical Properties of 2,2'-Oxybis(N,N-dioctylacetamide)

2,2'-Oxybis(N,N-dioctylacetamide) is a viscous liquid at room temperature with the following properties:

PropertyValue
Molecular Formula C36H72N2O3
Molecular Weight 580.97 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in organic solvents like toluene and dodecane

The key functional group responsible for its extraction capabilities is the diglycolamide moiety, which contains two amide carbonyl groups and an ether oxygen. These three oxygen atoms act as a tridentate ligand, effectively chelating the trivalent REE ions.

Principle of Extraction: A Solvation Mechanism

The extraction of trivalent REEs (Ln³⁺) from a nitric acid (HNO₃) solution by 2,2'-Oxybis(N,N-dioctylacetamide) (represented as 'L') proceeds via a neutral solvation mechanism. In this process, the neutral complex formed between the REE cation, nitrate anions, and the extractant is preferentially partitioned into the organic phase.

The general extraction equilibrium can be represented as:

Ln³⁺(aq) + 3NO₃⁻(aq) + nL(org) ⇌ --INVALID-LINK--

The stoichiometry of the extracted complex, denoted by 'n', is typically 3 for lanthanides, as observed with similar diglycolamide extractants like TODGA.[4][5] This means that three molecules of the extractant coordinate with one REE-nitrate species.

Several factors critically influence this equilibrium and, consequently, the extraction efficiency:

  • Nitric Acid Concentration: The distribution ratio of REEs generally increases with increasing nitric acid concentration in the aqueous phase.[6] This is because the high concentration of nitrate ions promotes the formation of the neutral metal-nitrate complex, which is then extracted.

  • Extractant Concentration: As predicted by the law of mass action, increasing the concentration of 2,2'-Oxybis(N,N-dioctylacetamide) in the organic phase will shift the equilibrium to the right, favoring the extraction of REEs.

  • Ionic Radius of REEs: The extraction efficiency of diglycolamides generally increases with decreasing ionic radius (increasing atomic number) across the lanthanide series. This provides the basis for the separation of heavy rare earth elements (HREEs) from light rare earth elements (LREEs).[6]

  • Diluent: The choice of organic diluent (e.g., dodecane, toluene) can affect the solubility of the extracted complex and prevent the formation of a third phase, which is an undesirable phenomenon in solvent extraction.

Experimental Protocols

The following protocols provide a framework for conducting laboratory-scale solvent extraction of REEs using 2,2'-Oxybis(N,N-dioctylacetamide).

Protocol 1: Preparation of Organic and Aqueous Phases

1.1. Organic Phase Preparation:

  • Accurately weigh the required amount of 2,2'-Oxybis(N,N-dioctylacetamide) to prepare a solution of the desired concentration (e.g., 0.1 M to 0.5 M) in a suitable organic diluent (e.g., n-dodecane).
  • Transfer the extractant to a volumetric flask.
  • Add the organic diluent to the flask, ensuring the extractant is fully dissolved.
  • Make up the solution to the final volume with the diluent and mix thoroughly.

1.2. Aqueous Phase Preparation (Simulated REE Feed):

  • Prepare a stock solution of a mixture of REE nitrates in dilute nitric acid (e.g., 0.1 M HNO₃) to prevent hydrolysis. The total REE concentration can range from 1 to 10 g/L.
  • For experimental runs, dilute the stock solution to the desired REE concentration and adjust the nitric acid concentration to the target value (e.g., 1 M to 4 M HNO₃) using concentrated nitric acid.

Protocol 2: Solvent Extraction Procedure

2.1. Batch Extraction:

  • In a separatory funnel, add equal volumes of the prepared organic and aqueous phases (e.g., 20 mL each). This corresponds to an organic to aqueous phase ratio (O/A) of 1.
  • Shake the separatory funnel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure the system reaches equilibrium. A mechanical shaker is recommended for consistency.
  • Allow the phases to separate completely. The time required for phase disengagement should be recorded.
  • Carefully separate the aqueous phase (the lower layer) from the organic phase.
  • Take a sample from the aqueous phase (raffinate) for REE concentration analysis.
  • The concentration of REEs in the loaded organic phase can be determined by mass balance or by stripping the organic phase (see Protocol 3) and analyzing the stripping solution.

2.2. Determination of Distribution Coefficient and Separation Factor:

The Distribution Coefficient (D) for a specific REE is calculated as:

D = [REE]org / [REE]aq

Where:

  • [REE]org is the concentration of the REE in the organic phase at equilibrium.

  • [REE]aq is the concentration of the REE in the aqueous phase at equilibrium.

The Separation Factor (SF) between two REEs (REE1 and REE2) is a measure of the selectivity of the extraction and is calculated as:

SF(REE1/REE2) = D(REE1) / D(REE2)

A higher separation factor indicates a more efficient separation between the two elements.

Protocol 3: Stripping of REEs from the Loaded Organic Phase

3.1. Batch Stripping:

  • Take a known volume of the REE-loaded organic phase from the extraction step.
  • Contact it with a suitable stripping agent. Dilute nitric acid (e.g., 0.01 M to 0.1 M HNO₃) is often effective for stripping REEs from diglycolamide extractants.
  • Use a desired phase ratio (e.g., O/A = 1 or as determined by optimization).
  • Shake the mixture for a sufficient time to allow the REEs to be back-extracted into the aqueous phase.
  • After phase separation, collect the aqueous stripping solution containing the recovered REEs for analysis.

Data Presentation: Expected Distribution Coefficients

The following table presents hypothetical, yet representative, distribution coefficients (D) for selected REEs at different nitric acid concentrations, based on the known behavior of similar diglycolamide extractants like TODGA.[6] These values should be experimentally verified for 2,2'-Oxybis(N,N-dioctylacetamide).

REED at 1 M HNO₃D at 3 M HNO₃
Lanthanum (La) 550
Neodymium (Nd) 10100
Europium (Eu) 20200
Ytterbium (Yb) 50500

Assumed conditions: 0.2 M 2,2'-Oxybis(N,N-dioctylacetamide) in n-dodecane, O/A = 1.

Visualizing the Workflow

The following diagram illustrates the general workflow for the solvent extraction and stripping of rare earth elements.

SolventExtractionWorkflow cluster_extraction Extraction Stage cluster_stripping Stripping Stage Aqueous_Feed Aqueous Feed (REEs in HNO₃) Mixer_Extractor Mixer Aqueous_Feed->Mixer_Extractor Organic_In Fresh Organic (2,2'-Oxybis(N,N-dioctylacetamide) in diluent) Organic_In->Mixer_Extractor Settler_Extractor Settler Mixer_Extractor->Settler_Extractor Emulsion Raffinate Raffinate (Depleted Aqueous Phase) Settler_Extractor->Raffinate Phase Separation Loaded_Organic Loaded Organic (REE-Extractant Complex) Settler_Extractor->Loaded_Organic Mixer_Stripper Mixer Loaded_Organic->Mixer_Stripper Stripping_Agent Stripping Agent (Dilute HNO₃) Stripping_Agent->Mixer_Stripper Settler_Stripper Settler Mixer_Stripper->Settler_Stripper Emulsion Stripped_Organic Stripped Organic (Recycled) Settler_Stripper->Stripped_Organic Phase Separation REE_Product REE Product Solution Settler_Stripper->REE_Product Stripped_Organic->Organic_In Recycle

Caption: Workflow for REE solvent extraction and stripping.

Troubleshooting and Method Validation

A self-validating protocol includes checks and balances to ensure reliable results.

  • Mass Balance: The total amount of each REE in the raffinate and the loaded organic phase should equal the initial amount in the aqueous feed. A significant deviation may indicate analytical errors or incomplete phase separation.

  • Third Phase Formation: The appearance of a third, often gelatinous, layer between the aqueous and organic phases indicates that the solubility of the REE-extractant complex has been exceeded. This can be mitigated by:

    • Decreasing the REE or extractant concentration.

    • Adding a phase modifier (e.g., 1-octanol) to the organic phase.

    • Adjusting the temperature.

  • Incomplete Stripping: If REEs are not efficiently stripped from the loaded organic phase, consider:

    • Decreasing the acidity of the stripping agent further.

    • Increasing the contact time or the number of stripping stages.

    • Using a complexing agent in the stripping solution to enhance back-extraction.

Conclusion and Future Directions

2,2'-Oxybis(N,N-dioctylacetamide) holds considerable promise as an effective extractant for the separation of rare earth elements. Its high affinity for trivalent lanthanides in nitric acid media, coupled with the potential for selective separation based on ionic radius, makes it a valuable tool for researchers in hydrometallurgy and critical materials recovery. The protocols outlined in this document provide a solid foundation for initiating studies with this extractant. Further research should focus on obtaining precise distribution coefficients and separation factors for the entire lanthanide series with 2,2'-Oxybis(N,N-dioctylacetamide) to fully characterize its performance and optimize separation processes.

References

Application Note & Protocol: Selective Actinide Separation Using 2,2'-Oxybis(N,N-dioctylacetamide) (TODGA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The separation of actinides from lanthanides and other fission products is a critical step in the back-end of the nuclear fuel cycle, impacting waste management strategies and the potential for transmutation of long-lived radioactive isotopes.[1][2] Due to their similar ionic radii and chemical properties, the separation of trivalent actinides (e.g., Americium, Am(III)) from trivalent lanthanides (e.g., Europium, Eu(III)) presents a significant challenge.[3][4] 2,2'-Oxybis(N,N-dioctylacetamide), also known as N,N,N',N'-tetraoctyldiglycolamide (TODGA), has emerged as a highly promising extractant for this purpose. Its molecular structure, featuring two amide groups and an ether oxygen, allows it to act as a tridentate ligand, forming stable complexes with actinide ions. This document provides a detailed protocol for the liquid-liquid extraction of actinides using TODGA, intended for researchers and scientists in nuclear chemistry and related fields.

Principle of Separation

The separation process is based on the selective extraction of metal ions from an aqueous phase, typically nitric acid, into an organic phase containing TODGA dissolved in a suitable diluent. The extraction efficiency is influenced by several factors, including the nitric acid concentration, the concentration of the extractant, the nature of the diluent, and the temperature.

The extraction of trivalent metal ions (M³⁺) by TODGA generally proceeds via a solvation mechanism, where the neutral metal-nitrate complex is extracted into the organic phase. The stoichiometry of the extracted complex can vary, but often involves the formation of a 1:1 or 1:2 metal-to-ligand species. The general extraction equilibrium can be represented as:

M³⁺(aq) + 3NO₃⁻(aq) + nTODGA(org) ⇌ M(NO₃)₃(TODGA)n(org)

The selectivity for actinides over lanthanides arises from the subtle differences in their coordination chemistry and the stability of the resulting complexes with TODGA.

Experimental Protocol

This protocol outlines a typical laboratory-scale procedure for the extraction of Am(III) and its separation from Eu(III) using TODGA in an n-dodecane diluent.

Materials and Reagents
  • Extractant: 2,2'-Oxybis(N,N-dioctylacetamide) (TODGA)

  • Diluent: n-dodecane

  • Phase Modifier (optional but recommended): 1-octanol

  • Aqueous Phase: Nitric acid (HNO₃), analytical grade

  • Tracers: Radioactive isotopes of the elements of interest (e.g., ²⁴¹Am, ¹⁵²Eu) for easy quantification.

  • Scintillation Cocktail and Counter: For radiometric analysis.

  • Centrifuge Tubes: Polypropylene or glass.

  • Vortex Mixer and Mechanical Shaker

  • Pipettes and other standard laboratory glassware

Preparation of Solutions
  • Organic Phase (Extractant Solution):

    • Prepare a 0.1 M solution of TODGA in a mixture of 95% n-dodecane and 5% 1-octanol (v/v). The 1-octanol is added as a phase modifier to prevent the formation of a third phase, which can occur at high metal loadings.[2]

    • For example, to prepare 100 mL of the organic phase, dissolve the appropriate mass of TODGA in 95 mL of n-dodecane and add 5 mL of 1-octanol.

  • Aqueous Phase (Feed Solution):

    • Prepare a 3 M nitric acid solution. The extraction of trivalent actinides and lanthanides by TODGA is generally efficient at this acidity.[5]

    • Spike the 3 M HNO₃ solution with known activities of the radioactive tracers (e.g., ²⁴¹Am and ¹⁵²Eu). The final activity should be sufficient for accurate measurement but low enough to handle safely in a laboratory setting.

Extraction Procedure

The following workflow diagram illustrates the key steps of the extraction protocol.

ExtractionWorkflow cluster_prep Solution Preparation cluster_extraction Extraction Process cluster_analysis Analysis prep_org Prepare Organic Phase (0.1 M TODGA in n-dodecane/1-octanol) combine Combine Organic and Aqueous Phases (1:1 volume ratio) prep_org->combine prep_aq Prepare Aqueous Phase (3 M HNO3 with Am/Eu tracers) prep_aq->combine equilibrate Equilibrate by Vortexing/Shaking (e.g., 15-30 min) combine->equilibrate separate Separate Phases by Centrifugation equilibrate->separate sample_org Sample Organic Phase separate->sample_org sample_aq Sample Aqueous Phase separate->sample_aq analyze_org Analyze Organic Phase Activity sample_org->analyze_org analyze_aq Analyze Aqueous Phase Activity sample_aq->analyze_aq calculate Calculate Distribution Ratios (D) and Separation Factors (SF) analyze_org->calculate analyze_aq->calculate

References

Application Note: Optimizing 2,2'-Oxybis(N,N-dioctylacetamide) Concentration for Enhanced Americium(III) Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The separation of minor actinides, particularly Americium-241 (

241^{241}241
Am), from high-level liquid waste (HLLW) is a critical step in advanced nuclear fuel cycles. Effective removal of Am(III) reduces the long-term radiotoxicity and heat load of nuclear waste, enabling more sustainable waste management strategies. Among the various classes of extractants developed for this purpose, N,N,N',N'-tetra-alkyl-diglycolamides (DGAs) and their analogues have shown significant promise due to their high affinity for trivalent actinides and lanthanides in acidic media.

This application note provides a comprehensive guide for researchers and scientists on optimizing the concentration of the diamide extractant, 2,2'-Oxybis(N,N-dioctylacetamide) , for the efficient solvent extraction of Americium(III) from nitric acid solutions. This document outlines the theoretical basis for the optimization, a detailed experimental protocol, and methods for data analysis and interpretation.

Chemical Properties of 2,2'-Oxybis(N,N-dioctylacetamide)

2,2'-Oxybis(N,N-dioctylacetamide) is a neutral, bidentate ligand with the molecular formula Cngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

36{36}36​
Hngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
72{72}72​
Nngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
2{2}2​
Ongcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
3{3}3​
and a molecular weight of 580.98 g/mol .[1] It is a colorless to pale yellow liquid or semi-solid at room temperature and is soluble in various organic solvents. Its structure, featuring two dioctylacetamide groups linked by an ether oxygen, allows for effective chelation of metal ions.

Mechanism of Americium(III) Extraction

The extraction of Am(III) from a nitric acid aqueous phase into an organic phase containing 2,2'-Oxybis(N,N-dioctylacetamide) proceeds via a solvation mechanism. The neutral 2,2'-Oxybis(N,N-dioctylacetamide) molecule acts as a ligand, coordinating with the Am

3+^{3+}3+
ion and nitrate ions to form a neutral complex that is soluble in the organic diluent. The general extraction equilibrium can be represented as:

Amngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

(aq)3+^{3+}{(aq)}(aq)3+​
+ 3NOngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

+ nL
(org){(org)}(org)​
⇌ [Am(NOngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
3{3}3​
)ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
3{3}3​
Lngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
n{n}n​
]ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
(org){(org)}(org)​

where L represents the 2,2'-Oxybis(N,N-dioctylacetamide) ligand, and 'n' is the stoichiometric coefficient, which typically ranges from 2 to 3 for similar diamide extractants.[2] The distribution of americium between the two phases is influenced by several factors, including the concentrations of the extractant, nitric acid, and competing metal ions, as well as the temperature and the nature of the organic diluent.

Experimental Protocol: Optimization of 2,2'-Oxybis(N,N-dioctylacetamide) Concentration

This protocol describes a systematic approach to determine the optimal concentration of 2,2'-Oxybis(N,N-dioctylacetamide) for maximizing the extraction of Am(III).

Materials and Reagents
  • 2,2'-Oxybis(N,N-dioctylacetamide) (purity ≥ 95%)

  • Organic Diluent: n-dodecane or a suitable alternative

  • Nitric Acid (HNOngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    3{3}3​ 
    ): Concentrated (e.g., 15.8 M) and various dilutions (e.g., 3 M)

  • Americium-241 (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    241^{241}241 
    Am) stock solution: In dilute HNO
    3{3}3​

  • Scintillation cocktail

  • Deionized water

  • Glassware: Volumetric flasks, pipettes, separatory funnels or centrifuge tubes

  • Analytical Instruments: Liquid scintillation counter or gamma spectrometer

Step-by-Step Methodology

1. Preparation of the Organic Phase:

  • Prepare a series of organic solutions with varying concentrations of 2,2'-Oxybis(N,N-dioctylacetamide) in the chosen organic diluent (e.g., n-dodecane). A typical concentration range to investigate would be from 0.01 M to 1.0 M.

  • For example, to prepare 10 mL of a 0.1 M solution, dissolve 0.581 g of 2,2'-Oxybis(N,N-dioctylacetamide) in n-dodecane and dilute to the mark in a 10 mL volumetric flask.

  • Prepare at least five different concentrations to obtain a clear trend.

2. Preparation of the Aqueous Phase:

  • Prepare an aqueous feed solution of known nitric acid concentration (e.g., 3 M HNOngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    3{3}3​
    ). The acidity of the aqueous phase significantly impacts the extraction efficiency and should be kept constant during the optimization of the extractant concentration.

  • Spike the aqueous solution with a known amount of

    241^{241}241
    Am tracer to achieve a measurable activity. The final americium concentration should be low enough to avoid saturation of the organic phase.

3. Solvent Extraction Procedure:

  • In a series of separatory funnels or centrifuge tubes, add equal volumes of the prepared aqueous phase and one of the organic phase solutions (e.g., 5 mL of each).

  • Shake the mixtures vigorously for a sufficient time to ensure that the extraction equilibrium is reached. A contact time of 30 minutes is generally adequate.

  • Allow the phases to separate completely. If emulsions form, centrifugation can be used to aid phase separation.

4. Sample Analysis:

  • Carefully separate the aqueous and organic phases.

  • Take a known aliquot from both the aqueous and organic phases for radiometric analysis.

  • Measure the activity of

    241^{241}241
    Am in each aliquot using a liquid scintillation counter or a gamma spectrometer.

Data Analysis and Interpretation

The efficiency of the extraction is quantified by the distribution ratio (D) and the percentage of extraction (%E) .

  • Distribution Ratio (D): D = [Activity of Am in organic phase] / [Activity of Am in aqueous phase]

  • Percentage of Extraction (%E): %E = (D / (D + Vngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    aq{aq}aq​
    /Vngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    org{org}org​
    )) * 100 where Vngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    aq{aq}aq​
    and Vngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    org{org}org​
    are the volumes of the aqueous and organic phases, respectively. If Vngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    aq{aq}aq​
    = Vngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    org{org}org​
    , then %E = (D / (D + 1)) * 100.

Determining the Stoichiometry (Slope Analysis)

To understand the stoichiometry of the extracted complex, a plot of log(D) versus log([2,2'-Oxybis(N,N-dioctylacetamide)]) can be constructed. The slope of the resulting straight line will correspond to the number of extractant molecules ('n') involved in the complexation of one Am(III) ion. This is a crucial step in understanding the extraction mechanism and validating the experimental results.

Expected Results and Discussion

The distribution ratio of Am(III) is expected to increase with increasing 2,2'-Oxybis(N,N-dioctylacetamide) concentration. Initially, this increase will be significant, but it may plateau at higher concentrations as the extraction becomes more efficient or limited by other factors.

Table 1: Hypothetical Data for Optimization of 2,2'-Oxybis(N,N-dioctylacetamide) Concentration for Am(III) Extraction

[DODOA] (M)Dngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
Am{Am}Am​
%E
0.010.533.3
0.0512.592.6
0.1050.098.0
0.25125.099.2
0.50150.099.3
1.00155.099.4

Note: This data is for illustrative purposes only and actual results may vary depending on experimental conditions.

The optimal concentration of 2,2'-Oxybis(N,N-dioctylacetamide) is the point at which a high percentage of extraction is achieved without a significant increase at higher concentrations. This "plateau" region represents a point of diminishing returns, where adding more extractant does not substantially improve the extraction efficiency and may increase costs and the risk of third-phase formation. The formation of a third phase, an organic phase rich in the extracted metal complex that is immiscible with both the aqueous and the primary organic phase, should be avoided as it complicates the separation process.[3]

Experimental Workflow Diagram

experimental_workflow cluster_prep Phase Preparation cluster_extraction Solvent Extraction cluster_analysis Analysis & Data Processing A Prepare Aqueous Phase (3M HNO3 + 241Am) C Mix Aqueous and Organic Phases (Vaq:Vorg = 1:1) A->C B Prepare Organic Phase (Varying [DODOA] in n-dodecane) B->C D Equilibrate (30 min shaking) C->D E Phase Separation (Centrifugation if needed) D->E F Sample Aliquots (Aqueous & Organic) E->F G Radiometric Measurement (LSC or Gamma Spec) F->G H Calculate D and %E G->H I Plot log(D) vs log([DODOA]) H->I J Determine Optimal [DODOA] & Stoichiometry I->J

Figure 1: A schematic of the experimental workflow for optimizing the concentration of 2,2'-Oxybis(N,N-dioctylacetamide) for americium extraction.

Conclusion

The optimization of the extractant concentration is a critical step in developing an efficient solvent extraction process for americium. By systematically varying the concentration of 2,2'-Oxybis(N,N-dioctylacetamide) and analyzing the resulting distribution ratios, researchers can identify the optimal concentration that balances high extraction efficiency with economic and operational considerations. The protocol and theoretical background provided in this application note offer a robust framework for achieving this optimization.

References

Application Note: The Effect of Nitric Acid Concentration on Metal Ion Extraction Using 2,2'-Oxybis(N,N-dioctylacetamide) (TODGA)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview of the pivotal role that nitric acid concentration plays in liquid-liquid extraction processes utilizing 2,2'-Oxybis(N,N-dioctylacetamide), commonly known as N,N,N',N'-tetraoctyldiglycolamide (TODGA). TODGA is a highly efficient neutral extractant renowned for its application in the partitioning of trivalent actinides and lanthanides from high-level liquid waste (HLLW) generated during nuclear fuel reprocessing. Understanding and controlling the aqueous phase acidity is paramount for optimizing extraction efficiency, managing process stability, and achieving desired separation factors. This document elucidates the underlying chemical mechanisms, presents a robust experimental protocol for determining extraction performance, and discusses the practical implications for process development.

Theoretical Background: The Chemistry of TODGA Extraction

2,2'-Oxybis(N,N-dioctylacetamide) (TODGA) is a member of the diglycolamide (DGA) class of extractants. These are considered "CHON" extractants, as they are composed solely of Carbon, Hydrogen, Oxygen, and Nitrogen, which allows for complete incineration after use, minimizing secondary waste. The TODGA molecule acts as a neutral, tridentate ligand, coordinating with metal ions through the two amide carbonyl oxygen atoms and the central ether oxygen.

The primary application for TODGA is in the co-extraction of trivalent minor actinides (Am³⁺, Cm³⁺) and lanthanides (Ln³⁺) from highly acidic aqueous solutions, a key step in Partitioning and Transmutation (P&T) strategies designed to reduce the long-term radiotoxicity of nuclear waste.[1]

Mechanism of Extraction

The extraction of a trivalent metal ion (M³⁺) from a nitric acid medium into an organic phase (typically an inert diluent like n-dodecane containing TODGA) proceeds via a neutral solvation mechanism. The overall equilibrium can be represented as:

M³⁺₍ₐᵩ₎ + 3NO₃⁻₍ₐᵩ₎ + nTODGA₍ₒᵣ₎ ⇌ [M(NO₃)₃(TODGA)ₙ]₍ₒᵣ₎

The role of nitric acid in this process is twofold and critically important:

  • Nitrate Ion Source (Salting-Out Effect): Nitric acid provides the nitrate anions (NO₃⁻) necessary to form the neutral M(NO₃)₃ complex. According to Le Châtelier's principle, increasing the concentration of nitrate ions in the aqueous phase drives the equilibrium to the right, favoring the formation of the extractable complex and thus increasing its distribution into the organic phase.[2]

  • Aqueous Phase Conditioning: It maintains a high ionic strength and acidity, which is characteristic of PUREX raffinate and other HLLW streams.[3]

While this solvation mechanism is dominant at higher acidities ([HNO₃] ≥ 1.0 M), other mechanisms such as cation exchange can become relevant at very low nitric acid concentrations, particularly when using ionic liquids as diluents.[4][5]

Experimental Protocol: Measuring the Distribution Ratio (D)

This protocol outlines a standardized procedure for determining the distribution ratio of a metal ion as a function of nitric acid concentration. The distribution ratio (D) is the key metric for extraction efficiency, defined as the concentration of the metal in the organic phase divided by its concentration in the aqueous phase at equilibrium.

2.1 Materials and Reagents

  • Extractant: 2,2'-Oxybis(N,N-dioctylacetamide) (TODGA), 95%+ purity.[6]

  • Diluent: n-Dodecane, analytical grade.

  • Aqueous Phase: Nitric acid (HNO₃), trace metal grade, used to prepare solutions ranging from 0.01 M to 8.0 M.

  • Metal Ion Tracers: Stock solutions of radionuclides for easy quantification, such as ²⁴¹Am(III) and ¹⁵²⁺¹⁵⁴Eu(III).

  • Equipment: Vortex mixer, centrifuge, precision pipettes, vials (e.g., 15 mL glass centrifuge tubes), and an appropriate radiation detector (e.g., High-Purity Germanium gamma spectrometer) or mass spectrometer (ICP-MS).

2.2 Step-by-Step Procedure

  • Organic Phase Preparation: Prepare a 0.1 M TODGA solution by dissolving the required mass of TODGA in n-dodecane.

    • Scientist's Note: While this protocol uses a simple binary solvent, practical applications often include a phase modifier (e.g., 0.5 M N,N-dihexyl octanamide, DHOA) to prevent the formation of a "third phase" at high metal and acid loadings.[7]

  • Aqueous Phase Preparation: Prepare a series of aqueous phase samples by diluting concentrated nitric acid to the desired molarities (e.g., 0.01, 0.1, 0.5, 1.0, 3.0, 5.0 M). Spike each solution with a small, known amount of the metal ion tracer(s) to achieve a measurable activity.

  • Solvent-Solvent Extraction:

    • Pipette 2.0 mL of the prepared organic phase and 2.0 mL of one of the spiked aqueous phases into a labeled glass vial. This establishes a 1:1 organic-to-aqueous (O/A) phase ratio.

    • Tightly cap the vial and vortex vigorously for 30-60 minutes to ensure the system reaches extraction equilibrium.

    • Scientist's Note: The required contact time should be determined in preliminary kinetic studies, but 30 minutes is typically sufficient for DGAs.[8]

  • Phase Separation: Centrifuge the vials at 3000-4000 rpm for 10 minutes. This ensures a clean and complete separation of the two immiscible phases.

  • Sampling and Analysis:

    • Carefully pipette a 1.0 mL aliquot from the aqueous (bottom) phase and a 1.0 mL aliquot from the organic (top) phase into separate, labeled counting vials.

    • Analyze the activity of the metal tracer in each aliquot using gamma spectrometry or another appropriate analytical technique.

  • Calculation of Distribution Ratio:

    • Calculate the distribution ratio (D) for each sample using the formula: D = (Counts per minute per mL in Organic Phase) / (Counts per minute per mL in Aqueous Phase)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the distribution ratio.

G cluster_prep Phase Preparation cluster_exp Extraction & Separation cluster_analysis Analysis & Calculation org_prep Prepare Organic Phase (0.1 M TODGA in n-Dodecane) contact 1. Contact Phases (1:1) in Vial org_prep->contact aq_prep Prepare Aqueous Phases (Spiked HNO₃ at varying Molarity) aq_prep->contact vortex 2. Vortex to Reach Equilibrium (30 min) contact->vortex centrifuge 3. Centrifuge for Phase Separation vortex->centrifuge sampling Sample Aliquots from Each Phase centrifuge->sampling analysis Measure Metal Conc. (e.g., Gamma Spec.) sampling->analysis calc Calculate D Value analysis->calc

Caption: Workflow for determining metal ion distribution ratios.

Results: Impact of [HNO₃] on Extraction Efficiency

The extraction of trivalent actinides and lanthanides by TODGA is strongly dependent on the nitric acid concentration of the aqueous phase. The data presented below are representative of typical experimental findings.

Nitric Acid Concentration [HNO₃] (M)Distribution Ratio, D(Am³⁺)Distribution Ratio, D(Eu³⁺)
0.01< 0.1< 0.1
0.5~ 5~ 15
1.0~ 20~ 60
3.0> 200> 500
5.0> 1000> 2500
Note: These are illustrative values compiled from trends reported in the literature to demonstrate the principle.[2][9]

As clearly shown, the distribution ratios for both Americium(III) and Europium(III) increase dramatically as the nitric acid concentration rises from 0.01 M to 5.0 M. Extraction is negligible at low acidity but becomes exceptionally efficient at the higher acidities (>1 M) typical of HLLW.[2][3]

Discussion and Field-Proven Insights

The direct, positive correlation between nitric acid concentration and the distribution ratio is the most critical takeaway for process design.

  • High-Acid Extraction: For partitioning actinides and lanthanides from PUREX raffinate, a high aqueous acidity (typically 3-4 M HNO₃) is highly advantageous, ensuring >99.9% extraction of the target elements in a limited number of counter-current stages.[1][3]

  • Stripping (Back-Extraction): The strong acid dependency is also exploited for stripping, or back-extracting, the metal ions from the loaded organic phase. By contacting the loaded solvent with a dilute nitric acid solution (e.g., 0.01 M), the extraction equilibrium is reversed, quantitatively transferring the metal ions back into a clean aqueous phase.[10] This allows for the recovery of the valuable metals and the recycling of the TODGA solvent.

  • Process Challenges at High Acidity:

    • Third Phase Formation: High concentrations of both nitric acid and extracted metal nitrates in the organic phase can lead to the formation of a dense, extractant-rich third phase, which disrupts hydrodynamic performance in contactors. The extraction of nitric acid itself into the organic phase increases with aqueous acidity and contributes to this issue.[11] The use of phase modifiers is a standard technique to mitigate this problem.[7]

    • Co-extraction of Fission Products: While TODGA is selective for trivalent ions, the extraction of certain fission products can also increase with acidity, necessitating dedicated scrubbing stages in a full process flowsheet to ensure product purity.[3]

Conclusion

The concentration of nitric acid is a powerful and fundamental control parameter in solvent extraction systems using 2,2'-Oxybis(N,N-dioctylacetamide) (TODGA). Extraction efficiency for trivalent actinides and lanthanides exhibits a strong, positive correlation with aqueous phase acidity, a phenomenon driven by the salting-out effect. While high acidity (>3 M HNO₃) is optimal for the initial extraction from nuclear waste streams, low acidity (<0.1 M HNO₃) is essential for the subsequent stripping of the product. A thorough understanding and precise control of nitric acid concentration are therefore indispensable for the development of robust, efficient, and stable separation processes in advanced nuclear fuel cycles.

References

Application Notes & Protocols: The Use of 2,2'-Oxybis(N,N-dioctylacetamide) in the EURO-GANEX Process for Advanced Nuclear Fuel Recycling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of a Closed Nuclear Fuel Cycle

The pursuit of sustainable nuclear energy hinges on the development of a closed fuel cycle, which involves the reprocessing and recycling of spent nuclear fuel. A significant hurdle in this endeavor is the management of long-lived radioactive isotopes, particularly the minor actinides (MAs)—neptunium (Np), americium (Am), and curium (Cm). These elements, along with plutonium (Pu), are the primary contributors to the long-term radiotoxicity of nuclear waste. Partitioning and Transmutation (P&T) strategies aim to separate these transuranic (TRU) elements from the bulk of the spent fuel and transmute them into shorter-lived or stable isotopes. This approach not only reduces the volume and radiotoxicity of high-level waste but also enhances the efficiency of nuclear fuel utilization.[1]

The Grouped Actinide Extraction (GANEX) process, developed in Europe, is a key technology for achieving this goal.[2] It focuses on the co-separation of all TRU elements, offering benefits in process simplification and proliferation resistance by avoiding a pure plutonium stream.[2][3] The EURO-GANEX process is a specific and well-developed variant of this concept, designed for the homogeneous recycling of actinides.[4][5][6]

At the heart of the EURO-GANEX process lies the solvent extraction technique, where a carefully designed organic solvent selectively transfers specific elements from an aqueous phase (dissolved spent fuel). A critical component of this organic solvent is the extractant molecule, and 2,2'-Oxybis(N,N-dioctylacetamide) , commonly known as TODGA (N,N,N',N'-tetraoctyl-diglycolamide) , plays a pivotal role.[7]

The Central Role of 2,2'-Oxybis(N,N-dioctylacetamide) (TODGA)

TODGA is a tridentate ligand belonging to the diglycolamide family of extractants. Its chemical structure, featuring two amide groups connected by an ether linkage, gives it a high affinity for trivalent actinides and lanthanides (Ln).[8] This property is fundamental to the EURO-GANEX strategy, which involves the initial co-extraction of both actinides and lanthanides from the highly acidic nitric acid medium of the spent fuel solution.[3][4]

The chemical similarity between trivalent actinides and lanthanides makes their separation a formidable challenge.[4] The EURO-GANEX process cleverly circumvents this by first extracting them together using TODGA and then selectively stripping the actinides back into an aqueous phase in a subsequent step.[3][4]

Physicochemical Properties of TODGA
PropertyDescription
IUPAC Name 2,2'-Oxybis(N,N-dioctylacetamide)
Acronym TODGA
Molecular Formula C36H72N2O3
Molar Mass 580.97 g/mol
Appearance Viscous liquid or waxy solid
Solubility Highly soluble in nonpolar organic diluents like kerosene and n-dodecane.[8]
Extraction Behavior Forms stable complexes with trivalent actinides and lanthanides in nitric acid.[9] The distribution ratios for these elements increase with increasing nitric acid concentration.[9]
Mechanism of Extraction

In the EURO-GANEX process, the organic solvent typically consists of TODGA and a phase modifier, such as N,N'-(dimethyl-N,N'-dioctylhexylethoxy-malonamide) (DMDOHEMA), dissolved in a kerosene-type diluent.[7] TODGA is the primary extractant for trivalent actinides and lanthanides. The extraction proceeds via a solvation mechanism where the neutral TODGA molecule coordinates with the metal ion.

The general extraction equilibrium can be represented as:

M³⁺(aq) + 3NO₃⁻(aq) + nTODGA(org) ⇌ M(NO₃)₃(TODGA)n(org)

Slope analysis of extraction data suggests that multiple TODGA molecules (typically 3 to 4) are involved in the formation of the extracted complex.[10][11]

The EURO-GANEX Process: A Step-by-Step Workflow

The EURO-GANEX process is a multi-stage solvent extraction flowsheet. The core concept involves the co-extraction of actinides and lanthanides, followed by selective actinide stripping.

EURO_GANEX_Workflow EURO-GANEX Process Workflow cluster_extraction Co-Extraction & Scrubbing cluster_stripping Selective Actinide Stripping cluster_ln_stripping Lanthanide Stripping feed Spent Fuel Raffinate (High HNO3, TRU, Ln, FP) extraction Extraction Stages feed->extraction solvent_in Organic Solvent (TODGA + DMDOHEMA in Kerosene) solvent_in->extraction scrub Scrubbing Stages (Dilute HNO3) extraction->scrub raffinate_out Aqueous Raffinate (Fission Products) extraction->raffinate_out To Waste Treatment loaded_solvent Loaded Organic Phase (TRU + Ln) scrub->loaded_solvent an_stripping Actinide Stripping Stages loaded_solvent->an_stripping stripping_agent Aqueous Stripping Agent (SO3-Ph-BTP + AHA) stripping_agent->an_stripping an_product Actinide Product (TRU) an_stripping->an_product To Fuel Fabrication ln_loaded_solvent Organic Phase (Ln) an_stripping->ln_loaded_solvent ln_stripping Lanthanide Stripping Stages ln_loaded_solvent->ln_stripping ln_stripping_agent Dilute HNO3 ln_stripping_agent->ln_stripping ln_product Lanthanide Product ln_stripping->ln_product To Waste Management recycled_solvent Recycled Organic Solvent ln_stripping->recycled_solvent Recycle recycled_solvent->solvent_in Recycle

Caption: EURO-GANEX Process Schematic.

Protocol for a Bench-Scale EURO-GANEX Extraction Experiment

This protocol outlines a typical batch extraction experiment to determine the distribution ratios of key elements.

Materials:

  • Organic Phase: 0.2 M TODGA + 0.5 M DMDOHEMA in n-dodecane.

  • Aqueous Feed Simulant: 3-5 M Nitric Acid (HNO₃) containing known concentrations of surrogate actinides (e.g., Am-241, Eu-152 as a lanthanide analog) and other relevant fission products.

  • Scrub Solution: 0.5 - 1 M HNO₃.

  • Stripping Solution: A solution of a hydrophilic bis-triazinyl pyridine (BTP) complexant and acetohydroxamic acid (AHA) in dilute HNO₃.[3][7]

  • Centrifuge tubes, vortex mixer, centrifuge, pipettes, and appropriate analytical instrumentation (e.g., gamma spectrometer, ICP-MS).

Procedure:

  • Pre-equilibration: Pre-equilibrate the organic phase by contacting it with an equal volume of 3-5 M HNO₃ (without metals) for 30 minutes to saturate it with acid.[11][12] Separate the phases after centrifugation.

  • Extraction:

    • In a centrifuge tube, pipette equal volumes (e.g., 2 mL) of the pre-equilibrated organic phase and the aqueous feed simulant.

    • Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and mass transfer.

    • Centrifuge the mixture at high speed (e.g., 3000 rpm) for 5 minutes to achieve complete phase separation.

    • Carefully sample both the aqueous and organic phases for analysis.

  • Scrubbing:

    • Take the loaded organic phase from the extraction step and contact it with an equal volume of the scrub solution.

    • Repeat the vortexing and centrifugation steps.

    • Sample both phases for analysis. This step helps to remove any co-extracted impurities.[13]

  • Stripping:

    • Take the scrubbed organic phase and contact it with an equal volume of the stripping solution.

    • Repeat the vortexing and centrifugation steps.

    • Sample both phases for analysis. This step selectively removes the actinides from the organic phase.

  • Analysis:

    • Determine the concentration of the metals of interest in all collected aqueous and organic samples using appropriate analytical techniques.

Data Analysis: Quantifying Extraction Efficiency

The performance of the extraction process is evaluated using two key parameters: the Distribution Ratio (D) and the Separation Factor (SF).

  • Distribution Ratio (D): This is the ratio of the concentration of a metal in the organic phase to its concentration in the aqueous phase at equilibrium.

    D = [M]org / [M]aq

  • Separation Factor (SF): This is the ratio of the distribution ratios of two different metals, indicating the selectivity of the extraction system. For the separation of americium (Am) from europium (Eu), the separation factor would be:

    SF(Am/Eu) = D(Am) / D(Eu)

ParameterTypical Value Range in EURO-GANEX ExtractionSignificance
D(Am) >10High extraction of americium into the organic phase.
D(Eu) >10High co-extraction of europium with americium.
SF(Am/Eu) in Extraction ~1Little to no separation between Am and Eu during extraction.
SF(Am/Eu) in Stripping >100High selectivity for stripping Am over Eu, achieving the desired separation.

Field-Proven Insights and Considerations

Third Phase Formation

A significant operational challenge in solvent extraction processes using TODGA is the formation of a third, intermediate phase at high metal and acid loadings.[14] This third phase is a dense, organic phase rich in the extracted metal complexes and can disrupt the hydrodynamics of the process. The inclusion of a phase modifier like DMDOHEMA in the EURO-GANEX solvent is crucial to prevent this phenomenon.[7][14]

Radiolytic and Hydrolytic Stability

The organic solvent in the EURO-GANEX process is exposed to intense radiation and highly acidic conditions. Therefore, the chemical stability of TODGA and other solvent components is a critical factor.[15] Degradation of the extractant can lead to a decrease in extraction efficiency and the formation of undesirable byproducts that may interfere with the process.[15][16] Studies have shown that while TODGA does undergo some degradation, the process remains robust under typical operating conditions.[1][16]

Management of Problematic Fission Products

While TODGA is highly selective for trivalent actinides and lanthanides, some fission products like zirconium (Zr), palladium (Pd), and molybdenum (Mo) can be co-extracted.[13] To mitigate this, complexing agents such as trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) can be added to the aqueous feed to mask these fission products and prevent their extraction.[3][13]

Future Directions: Simplifying the Solvent

Current research is focused on simplifying the EURO-GANEX solvent by replacing the TODGA and DMDOHEMA mixture with a single, multifunctional extractant.[17] Molecules like 2,2'-oxybis(N,N-di-n-decylpropanamide) (mTDDGA) are being investigated as potential candidates.[14][16][17] The goal is to develop a solvent with improved plutonium loading capacity, reduced co-extraction of fission products, and simplified solvent management and recycling.[14][16]

References

Application Notes & Protocols for 2,2'-Oxybis(N,N-dioctylacetamide) in Hydrometallurgical Processes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the application of 2,2'-Oxybis(N,N-dioctylacetamide) in hydrometallurgy. Hydrometallurgy offers a pathway for metal extraction from ores and waste materials using aqueous solutions, often proving more environmentally benign than traditional pyrometallurgical methods, especially for low-grade ores.[1] Within this field, solvent extraction is a critical unit operation for the purification and concentration of metal ions. 2,2'-Oxybis(N,N-dioctylacetamide), a diglycolamide-type extractant, has emerged as a highly effective ligand for the selective extraction of valuable metals, including actinides and rare earth elements (REEs).[2][3] These application notes detail the underlying chemical principles, provide validated experimental protocols, and offer insights into the operational parameters governing its use.

Introduction to 2,2'-Oxybis(N,N-dioctylacetamide)

2,2'-Oxybis(N,N-dioctylacetamide) is an organic compound recognized for its potent capabilities as a metal extractant.[2] It belongs to the class of diglycolamides (DGAs), which are characterized by a central ether oxygen atom flanked by two amide functionalities. This specific structural arrangement allows it to act as a tridentate ligand, coordinating strongly with metal ions.[4] Its long dioctyl chains confer high solubility in organic, water-immiscible solvents, a critical property for an effective solvent extraction reagent.[4]

The primary utility of this compound lies in its ability to form stable complexes with metal ions in an acidic aqueous phase and transport them into an organic phase.[2] This makes it particularly valuable in the nuclear industry for the reprocessing of used nuclear fuel and in the electronics recycling sector for the recovery of critical rare earth elements.[5]

Table 1: Physicochemical Properties of 2,2'-Oxybis(N,N-dioctylacetamide)

PropertyValueSource(s)
CAS Number 342794-43-8[2][6]
Molecular Formula C₃₆H₇₂N₂O₃[2][6]
Molecular Weight 580.97 g/mol [2]
Appearance Colorless to pale yellow liquid or semi-solid[2]
Purity Typically ≥95%[6]
Solubility Soluble in organic solvents (e.g., toluene, dodecane, chloroform)[2][7]
Storage Sealed in a dry environment at room temperature

Mechanism of Extraction: A Molecular Perspective

The efficacy of 2,2'-Oxybis(N,N-dioctylacetamide) as an extractant is rooted in the principles of coordination chemistry. In a typical hydrometallurgical circuit, the target metal exists as a hydrated cation in an acidic aqueous solution, often nitric or hydrochloric acid.[7][8]

  • Complexation: The 2,2'-Oxybis(N,N-dioctylacetamide) molecule, dissolved in an inert organic diluent (e.g., n-dodecane, kerosene), is brought into contact with the aqueous phase.[9] The two amidic oxygen atoms and the central ether oxygen of the extractant molecule displace water molecules from the metal ion's coordination sphere, forming a neutral or charge-neutralized complex.[3][4]

  • Phase Transfer: This newly formed metal-ligand complex is lipophilic due to the long alkyl chains of the extractant. This property drives its preferential partitioning from the polar aqueous phase into the non-polar organic phase.

  • Stripping: The metal can be recovered from the loaded organic phase by altering the chemical equilibrium. This is typically achieved by contacting the organic phase with a stripping solution, such as a dilute acid or a solution containing a complexing agent that has a higher affinity for the metal ion than the extractant.[3]

This process allows for the selective separation of target metals from a complex mixture of other elements. Studies have demonstrated that diglycolamides like 2,2'-Oxybis(N,N-dioctylacetamide) exhibit particularly high extraction efficiency for trivalent actinides and lanthanides, as well as for tetravalent and hexavalent actinides like uranium.[2][3][7]

Core Application: Selective Extraction of Actinides & Lanthanides

A primary application of 2,2'-Oxybis(N,N-dioctylacetamide) is the separation of minor actinides (Am, Cm) and lanthanides from high-level liquid waste generated during nuclear fuel reprocessing.[2][3] Its high affinity and selectivity for these elements make it a candidate for advanced separation processes. It has been shown to outperform other ligands, such as N,N,N',N'-Tetraoctyldiglycolamide (TODGA), in the extraction of actinides like Uranium (U) and Plutonium (Pu).[2]

Furthermore, its utility extends to the recovery of REEs from various sources, including end-of-life products like permanent magnets.[10][5] The ability to operate at lower acid concentrations and higher extractant loading capacities without the formation of a problematic "third phase" (a gel-like or precipitous layer) is a significant operational advantage.[10]

Table 2: Overview of Metal Extraction Applications

Metal Ion(s)Aqueous MediumKey FindingsSource(s)
Uranium(VI) Nitric Acid, Hydrochloric AcidEffective extraction demonstrated; mechanism studied with various diluents.[7][11]
Plutonium(IV) Nitric AcidCan be co-extracted with Uranium or selectively separated by controlling acidity.[12]
Rare Earth Elements Acidic SolutionsHigh extraction efficiency and selectivity, allowing for group separation.[2][10]
35 Metal Ions Hydrochloric AcidDistribution ratios measured, showing broad applicability.[7]
Copper, Nickel, Cobalt Aqueous SolutionsNoted as an effective extractant for these valuable base metals.[13]

Experimental Workflow & Protocols

The following sections provide detailed, step-by-step protocols for conducting a typical solvent extraction experiment using 2,2'-Oxybis(N,N-dioctylacetamide).

General Solvent Extraction Workflow

The process follows a cyclical path of extraction, scrubbing (optional), and stripping to yield a purified metal solution and a regenerated solvent for reuse.

G cluster_0 Extraction Stage cluster_1 Stripping Stage aq_feed Aqueous Feed (Metal Ions in Acid) mixer_settler1 Mixer-Settler 1 (Extraction) aq_feed->mixer_settler1 org_solvent Organic Solvent (Extractant in Diluent) org_solvent->mixer_settler1 loaded_org Loaded Organic Phase (Metal-Extractant Complex) mixer_settler1->loaded_org Phase Separation raffinate Aqueous Raffinate (Depleted of Metal) mixer_settler1->raffinate strip_sol Stripping Solution (e.g., Dilute Acid) mixer_settler2 Mixer-Settler 2 (Stripping) strip_sol->mixer_settler2 purified_metal Purified Metal Solution mixer_settler2->purified_metal Phase Separation regen_org Regenerated Organic Solvent (for reuse) mixer_settler2->regen_org loaded_org->mixer_settler2 regen_org->org_solvent Recycle

Caption: Workflow for a complete solvent extraction and stripping cycle.

Protocol 1: Preparation of Reagents

Objective: To prepare the aqueous feed and organic solvent phases for the extraction experiment.

Materials:

  • 2,2'-Oxybis(N,N-dioctylacetamide) (purity ≥ 95%)

  • Organic diluent (e.g., n-dodecane, kerosene, hexane)[9][14]

  • Metal salt (e.g., UO₂(NO₃)₂, NdCl₃)

  • Concentrated acid (e.g., HNO₃, HCl)

  • Deionized water

  • Volumetric flasks, graduated cylinders, analytical balance

Procedure:

  • Organic Phase Preparation: a. Accurately weigh the required mass of 2,2'-Oxybis(N,N-dioctylacetamide) to achieve the desired molarity (e.g., 0.1 M to 0.5 M).[10] b. Dissolve the extractant in the chosen organic diluent in a volumetric flask. c. Fill to the calibration mark with the diluent and mix thoroughly until a homogenous solution is formed. Causality Note: The choice of diluent is critical. Aliphatic diluents like n-dodecane are common in nuclear applications for their chemical stability, while others like hexane may be used for specific separations.[9][14] The concentration of the extractant directly influences the loading capacity of the organic phase.[12]

  • Aqueous Phase Preparation: a. Accurately weigh the metal salt to achieve the desired initial metal concentration (e.g., 1-10 g/L). b. Dissolve the salt in a volumetric flask containing deionized water. c. Carefully add concentrated acid to adjust the solution to the target acidity (e.g., 1-8 M).[10] d. Fill to the calibration mark with deionized water and mix until homogenous. Causality Note: Acidity is a key parameter. For many metals, extraction efficiency increases with acid concentration up to a certain point, after which competition from the acid for the extractant can reduce efficiency.[8]

Protocol 2: Batch Solvent Extraction

Objective: To determine the distribution ratio (D) and extraction efficiency (%E) of a metal ion from the aqueous phase to the organic phase. This protocol is based on standard laboratory extraction procedures.[15][16]

Materials:

  • Prepared organic and aqueous phases

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional, for enhancing phase separation)

  • Pipettes

  • Sample vials

Procedure:

  • Add equal volumes (e.g., 10 mL) of the prepared aqueous and organic phases to a separatory funnel. This is known as an aqueous-to-organic (A/O) ratio of 1:1.

  • Stopper the funnel and shake vigorously for a set duration (e.g., 5-30 minutes) to ensure the system reaches equilibrium. Vent the funnel periodically to release any pressure buildup.[16] Causality Note: Sufficient mixing time is essential to maximize mass transfer between the phases and reach thermodynamic equilibrium. The required time can vary depending on the system kinetics.

  • Allow the phases to separate completely by letting the funnel stand or by using a centrifuge.[9]

  • Carefully drain the lower (denser) layer and collect the upper layer through the top of the funnel to avoid cross-contamination.

  • Take a precise aliquot from the post-extraction aqueous phase (the raffinate) for metal concentration analysis.

  • Analyze the metal concentration in the initial aqueous feed and the final raffinate using an appropriate analytical technique (e.g., ICP-MS, ICP-OES, UV-Vis Spectroscopy).

  • Calculations:

    • Distribution Ratio (D): D = ([Metal]org) / ([Metal]aq)

      • Where [Metal]org is the concentration of metal in the organic phase at equilibrium, calculated by mass balance: [Metal]org = ([Metal]initial aq - [Metal]final aq) * (Vaq / Vorg)

      • [Metal]aq is the concentration of metal in the aqueous phase at equilibrium.

    • Extraction Efficiency (%E): %E = (D / (D + (Vaq / Vorg))) * 100

Protocol 3: Stripping (Back-Extraction)

Objective: To recover the extracted metal from the loaded organic phase back into a new aqueous phase.

Materials:

  • Loaded organic phase from Protocol 2

  • Stripping solution (e.g., 0.01-0.1 M HNO₃, or a solution with a strong complexing agent like DTPA)[3]

  • Equipment as listed in Protocol 2

Procedure:

  • Take the metal-loaded organic phase and mix it with the stripping solution in a separatory funnel, typically at an A/O ratio of 1:1 or as optimized.

  • Shake for a sufficient time to allow for the transfer of the metal back into the aqueous phase.

  • Allow the phases to separate.

  • Collect the aqueous strip solution, which now contains the purified and concentrated metal.

  • Analyze the metal concentration in the stripped organic phase and the aqueous strip solution to determine stripping efficiency. Causality Note: The stripping solution works by shifting the equilibrium. A low acid concentration, for example, can protonate the extractant, causing it to release the metal cation back into the aqueous phase.

Concluding Remarks for the Practicing Scientist

2,2'-Oxybis(N,N-dioctylacetamide) is a powerful and versatile extractant for hydrometallurgical applications. Its structural design imparts high selectivity and efficiency for valuable and strategic metals like actinides and rare earths. The successful implementation of this reagent requires a systematic approach, beginning with careful reagent preparation and proceeding through controlled extraction and stripping steps. The protocols provided herein serve as a validated starting point for laboratory-scale investigations. Researchers are encouraged to optimize parameters such as acid concentration, extractant concentration, phase ratio, and contact time to meet the specific demands of their separation challenge.

References

Application Note: High-Efficiency Lanthanide Extraction Utilizing 2,2'-Oxybis(N,N-dioctylacetamide)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the liquid-liquid extraction of trivalent lanthanide ions (Ln(III)) from acidic aqueous solutions using the novel N,N,N',N'-tetraoctyl diglycolamide (TODGA)-type extractant, 2,2'-Oxybis(N,N-dioctylacetamide). Detailing the underlying chemical principles, this guide presents a robust, step-by-step protocol for researchers in materials science, nuclear chemistry, and drug development. The methodology covers the preparation of phases, the extraction procedure, and subsequent stripping of lanthanides, ensuring a self-validating and reproducible workflow.

Introduction: The Rationale for Diglycolamide Extractants

The separation of lanthanides from other elements and from each other is a significant challenge in various fields, including the recycling of critical materials from electronic waste and the purification of medical isotopes. The chemical similarity of the lanthanides, stemming from the shielding of their 4f electrons, necessitates highly selective separation techniques.[1] Solvent extraction is a widely adopted hydrometallurgical technique for this purpose, relying on an organic ligand to selectively complex with and transfer metal ions from an aqueous phase to an immiscible organic phase.[2][3]

Diglycolamides (DGAs), such as 2,2'-Oxybis(N,N-dioctylacetamide), are a class of "CHON" extractants (composed only of Carbon, Hydrogen, Oxygen, and Nitrogen) that have garnered significant interest. Their key advantages include:

  • High Affinity for Trivalent Lanthanides: DGAs are powerful extractants for Ln(III) ions from highly acidic media, such as nitric acid solutions.[4]

  • Favorable Stoichiometry: These ligands typically form stable 1:2 or 1:3 metal-to-ligand complexes with lanthanide ions.[5][6]

  • Complete Incinerability: The absence of phosphorus or sulfur simplifies waste management, as the organic phase can be completely incinerated.[4]

The molecule 2,2'-Oxybis(N,N-dioctylacetamide) acts as a tridentate ligand, utilizing the two amide carbonyl oxygens and the central ether oxygen to coordinate with the lanthanide ion. This coordination displaces water molecules from the lanthanide's hydration sphere, creating a more hydrophobic complex that preferentially partitions into the organic phase.[7][8]

Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplierNotes
2,2'-Oxybis(N,N-dioctylacetamide) (C₃₆H₇₂N₂O₃)>95% Puritye.g., Sigma-AldrichCAS: 342794-43-8. A colorless to yellow liquid or semi-solid.[9]
n-DodecaneAnhydrous, >99%Major suppliersCommon organic diluent.
1-OctanolReagent GradeMajor suppliersPhase modifier to prevent third-phase formation.
Nitric Acid (HNO₃)Trace Metal GradeMajor suppliersUsed to prepare the aqueous phase.
Lanthanide(III) Nitrate SaltsHigh Purity (99.9%+)Major supplierse.g., La(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O, etc.
Deionized Water18.2 MΩ·cmIn-houseFor all aqueous phase preparations.
Standard for ICP Analysis1000 mg/LMajor suppliersMulti-element or single-element lanthanide standards.
Equipment
  • Analytical balance (4 decimal places)

  • Fume hood

  • Vortex mixer

  • Centrifuge with appropriate vials

  • Mechanical shaker or wrist-action shaker

  • Glass separatory funnels or centrifuge tubes (e.g., 15 mL or 50 mL)

  • Pipettes (manual and/or electronic)

  • pH meter

  • Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or Mass Spectrometer (ICP-MS) for metal ion quantification.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling chemicals.[10][11]

  • Ventilation: All procedures involving organic solvents and concentrated acids must be performed in a certified chemical fume hood to avoid inhalation of vapors.[10][11]

  • Chemical Handling: 2,2'-Oxybis(N,N-dioctylacetamide) is harmful if swallowed, causes skin irritation, and serious eye irritation.[9][12] Avoid contact with skin and eyes. n-Dodecane is a combustible liquid. Keep away from heat and open flames. Nitric acid is highly corrosive and an oxidizer; handle with extreme care.

  • Waste Disposal: Dispose of all organic and aqueous waste in appropriately labeled containers according to institutional and local environmental regulations.

Experimental Workflow & Protocols

The overall experimental workflow for lanthanide extraction is depicted below. This process involves preparing the organic and aqueous phases, contacting them to facilitate metal transfer, separating the phases, and analyzing the lanthanide concentration in the aqueous phase to determine extraction efficiency. A subsequent stripping step can be performed to recover the lanthanides from the organic phase.

G cluster_prep Phase Preparation cluster_proc Extraction & Analysis cluster_strip Recovery (Optional) prep_org Prepare Organic Phase (0.1 M Extractant in n-Dodecane + 5% 1-Octanol) contact Phase Contacting (Vortex/Shake, 15-30 min) prep_org->contact prep_aq Prepare Aqueous Phase (Ln(III) in 3 M HNO₃) prep_aq->contact separate Phase Separation (Centrifugation) contact->separate analyze Aqueous Phase Analysis (ICP-OES/MS) separate->analyze strip_contact Contact Loaded Organic with Stripping Agent (e.g., 0.01 M HNO₃) separate->strip_contact Loaded Organic Phase calculate Calculate D and %E analyze->calculate strip_separate Phase Separation strip_contact->strip_separate strip_analyze Analyze Stripped Aqueous Phase strip_separate->strip_analyze

Caption: General workflow for lanthanide extraction and recovery.

Protocol 1: Preparation of Solutions

Organic Phase (0.1 M 2,2'-Oxybis(N,N-dioctylacetamide) in modified n-Dodecane):

  • Justification: A concentration of 0.1 M is a common starting point for DGA extractants, providing sufficient capacity for typical laboratory-scale extractions.[9][13] n-Dodecane is chosen for its immiscibility with water and low volatility. A phase modifier, 1-octanol (5% v/v), is crucial to prevent the formation of a third, metal-rich phase at high metal loadings, which can complicate the separation process.[9][14]

  • In a chemical fume hood, weigh the required mass of 2,2'-Oxybis(N,N-dioctylacetamide) (MW: 580.98 g/mol ) for your desired volume (e.g., 5.81 g for 100 mL).

  • Transfer the extractant to a volumetric flask.

  • Add 5% of the final volume of 1-octanol (e.g., 5 mL for a 100 mL final volume).

  • Add n-dodecane to approximately 80% of the final volume.

  • Mix thoroughly until the extractant is fully dissolved.

  • Bring the solution to the final volume with n-dodecane and mix again.

Aqueous Phase (e.g., 100 mg/L Total Lanthanides in 3 M HNO₃):

  • Justification: A high nitric acid concentration (e.g., 3 M) provides the necessary nitrate ions that participate in the formation of the neutral extractable complex and is a common condition in nuclear waste streams.[9][13]

  • Prepare a 3 M HNO₃ solution by diluting concentrated nitric acid. Caution: Always add acid to water.

  • Prepare a stock solution of the desired lanthanide(s) by dissolving their nitrate salts in the 3 M HNO₃ solution.

  • Perform serial dilutions from the stock solution to achieve the final desired working concentration (e.g., 100 mg/L).

Protocol 2: Liquid-Liquid Extraction Procedure
  • In a 15 mL centrifuge tube, add equal volumes (e.g., 5 mL) of the prepared organic and aqueous phases. This corresponds to an aqueous-to-organic (A/O) phase ratio of 1.

  • Tightly cap the tube and vortex vigorously for 2 minutes, or agitate on a mechanical shaker for 15-30 minutes to ensure thorough mixing and allow the system to reach equilibrium.[9][13]

  • Centrifuge the mixture at 3000 rpm for 5 minutes to achieve a clean separation of the two phases.

  • Carefully collect a precise aliquot of the lower aqueous phase using a pipette for analysis. Be careful not to disturb the interface or draw any of the organic phase.

  • Dilute the aqueous aliquot with 2% HNO₃ to a suitable concentration for ICP analysis. Use an internal standard (e.g., Scandium, Indium) to correct for matrix effects.[5]

Protocol 3: Stripping Procedure (Lanthanide Recovery)
  • Justification: To recover the extracted lanthanides, the loaded organic phase is contacted with a dilute acid solution (e.g., 0.01 M to 0.1 M HNO₃).[4] The low concentration of nitrate ions in the stripping solution shifts the equilibrium, causing the lanthanide-DGA complex to dissociate and the metal ions to transfer back into the new aqueous phase.

  • Take the remaining loaded organic phase from Protocol 2.

  • Add an equal volume of the stripping solution (e.g., 5 mL of 0.01 M HNO₃).

  • Repeat the contacting and separation steps (Steps 2 & 3) from Protocol 2.

  • Collect an aliquot of the new aqueous (stripping) phase for analysis to determine the recovery efficiency.

Data Analysis and Interpretation

The performance of the extraction is quantified by two key parameters: the Distribution Ratio (D) and the Percentage Extraction (%E).

Distribution Ratio (D): The ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase at equilibrium.

D = [Ln]org / [Ln]aq

Since direct measurement in the organic phase can be challenging, it is typically calculated by mass balance:

D = ([Ln]initial, aq - [Ln]final, aq) / [Ln]final, aq

Percentage Extraction (%E): The percentage of the metal initially in the aqueous phase that has been transferred to the organic phase.

%E = (D / (D + 1)) * 100

ParameterFormulaDescription
Distribution Ratio (D) D = ([Ln]init - [Ln]eq) / [Ln]eqMeasures the relative affinity of the lanthanide for the organic phase.
Percentage Extraction (%E) %E = (D / (D + 1)) * 100Represents the efficiency of a single extraction step.
Separation Factor (β) β(Ln1/Ln2) = DLn1 / DLn2Measures the ability to separate two different lanthanides (Ln1 and Ln2).

Mechanistic Insights

The extraction of a trivalent lanthanide ion (Ln³⁺) from a nitric acid medium by 2,2'-Oxybis(N,N-dioctylacetamide) (L) can be generally represented by the following equilibrium:

Ln³⁺(aq) + 3NO₃⁻(aq) + nL(org) ⇌ --INVALID-LINK--

Here, 'n' represents the stoichiometric number of extractant molecules complexing with the lanthanide ion, which is typically 2 or 3 for diglycolamides.[5][6] The complex formed in the organic phase, [Ln(L)n(NO₃)₃], is electrically neutral and has a high affinity for the nonpolar organic diluent. The high concentration of H⁺ and NO₃⁻ in the aqueous phase drives the equilibrium to the right, favoring extraction.

G cluster_aq Aqueous Phase (3 M HNO₃) Ln3_aq Ln³⁺(H₂O)ₓ interface Interface Ln3_aq->interface NO3_aq NO₃⁻ NO3_aq->interface L_org Ligand (L) L_org->interface Complex_org [Ln(L)ₙ(NO₃)₃] interface->Complex_org Complexation

Caption: Mechanism of lanthanide complexation and phase transfer.

Conclusion

2,2'-Oxybis(N,N-dioctylacetamide) is a highly effective extractant for trivalent lanthanides from acidic nitrate media. The protocols outlined in this application note provide a standardized and reproducible method for laboratory-scale solvent extraction studies. By carefully controlling parameters such as acid concentration, extractant concentration, and phase ratio, researchers can achieve high extraction efficiencies and selective separations. This methodology serves as a foundational platform for applications ranging from critical materials recycling to the development of novel radiopharmaceuticals.

References

Application Notes & Protocols: A Guide to the Selection of Organic Diluents for 2,2'-Oxybis(N,N-dioctylacetamide)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2,2'-Oxybis(N,N-dioctylacetamide), a member of the diglycolamide (DGA) class of extractants, demonstrates significant potential in the selective extraction of actinides and lanthanides, a critical process in nuclear fuel reprocessing and medical isotope purification. The efficacy of this extractant is profoundly influenced by the choice of organic diluent. This guide provides a comprehensive overview of the principles and practical methodologies for selecting an optimal organic diluent for use with 2,2'-Oxybis(N,N-dioctylacetamide). We will delve into the theoretical underpinnings of diluent effects on extraction efficiency and phase stability, present detailed protocols for the systematic evaluation of diluents, and offer field-proven insights to navigate the challenges of third phase formation.

Introduction: The Critical Role of the Diluent

In solvent extraction systems, the organic phase is typically composed of an extractant dissolved in a diluent. While the extractant is responsible for the selective complexation of the target metal ions, the diluent is far from an inert carrier. The choice of diluent is a critical determinant of the overall performance of the extraction process, influencing:

  • Extraction Efficiency: The ability of the system to transfer the target metal ion from the aqueous phase to the organic phase.

  • Phase Stability: The prevention of the formation of a third, often gelatinous, phase that can disrupt the extraction process.

  • Loading Capacity: The maximum concentration of metal ions that can be extracted into the organic phase before phase instability occurs.

  • Kinetics of Extraction: The rate at which the metal ion is transferred between phases.

  • Physical Properties: The viscosity, density, and interfacial tension of the organic phase, which affect phase separation and handling.

A judicious selection of the diluent is therefore paramount to developing a robust and efficient extraction process.

The Challenge of Third Phase Formation

A common and deleterious phenomenon encountered in solvent extraction with diglycolamides is "third phase formation". This occurs when the organic phase splits into two immiscible organic layers upon extraction of metal ions from an acidic aqueous solution.[1] This third phase is typically a dense, viscous layer enriched in the metal-extractant complex.

Mechanism of Third Phase Formation:

The formation of the third phase is attributed to the aggregation of reverse micelles of the polar metal-diglycolamide complexes in the nonpolar organic diluent.[1] As the concentration of the extracted metal increases, these aggregates grow in size and number. When a critical concentration, known as the Limiting Organic Concentration (LOC) , is exceeded, the aggregates become sufficiently large and numerous to phase-separate from the bulk diluent.[1]

The selection of an appropriate diluent is a primary strategy to mitigate or prevent third phase formation.

Classification and Properties of Organic Diluents

Organic diluents can be broadly classified based on their chemical nature. The choice of diluent class has a profound impact on the extraction behavior of 2,2'-Oxybis(N,N-dioctylacetamide).

Diluent Class Examples Key Properties Impact on Extraction
Aliphatic Hydrocarbons n-Dodecane, KeroseneNonpolar, low viscosity, low cost.Prone to third phase formation due to poor solvation of the polar metal-DGA complex.
Aromatic Hydrocarbons Toluene, NitrobenzeneHigher polarity than aliphatics, can engage in π-π interactions.Generally show better phase stability than aliphatic diluents due to improved solvation of the complex.
Alcohols (Phase Modifiers) 1-Octanol, IsodecanolPolar, can act as hydrogen bond donors and acceptors.Often used as additives ("phase modifiers") to aliphatic or aromatic diluents to prevent third phase formation.[2]
Halogenated Hydrocarbons Chloroform, DichloroethaneHigh polarity and density.Can offer good phase stability but may have environmental and toxicity concerns.

Experimental Protocols for Diluent Selection

A systematic experimental approach is essential for the selection of an optimal diluent. The following protocols outline the key experiments to be performed.

Protocol for Determination of Distribution Ratio (D)

The distribution ratio is a measure of the extraction efficiency of the system. It is defined as the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium.

Materials:

  • 2,2'-Oxybis(N,N-dioctylacetamide)

  • Selected organic diluents (e.g., n-dodecane, nitrobenzene, 1-octanol)

  • Aqueous feed solution containing the metal ion of interest (e.g., Am(III), Eu(III) as a non-radioactive surrogate for trivalent actinides) in a nitric acid matrix.

  • Scintillation vials or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for metal ion quantification (e.g., ICP-MS, gamma spectrometer for radiotracers)

Procedure:

  • Preparation of the Organic Phase: Prepare solutions of 2,2'-Oxybis(N,N-dioctylacetamide) at a desired concentration (e.g., 0.1 M) in each of the selected organic diluents.

  • Pre-equilibration: Pre-equilibrate the organic phase with an aqueous solution of the same nitric acid concentration as the feed solution to saturate the organic phase with acid. This is done by mixing equal volumes of the organic and aqueous phases, shaking vigorously for 15-30 minutes, and allowing the phases to separate. Discard the aqueous phase.

  • Extraction: In a clean vial, mix equal volumes (e.g., 1 mL) of the pre-equilibrated organic phase and the aqueous feed solution containing the metal ion.

  • Equilibration: Cap the vial and shake vigorously for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

  • Sampling: Carefully pipette aliquots from both the aqueous and organic phases for analysis.

  • Analysis: Determine the concentration of the metal ion in both phases using a suitable analytical technique. For ICP-MS analysis of the organic phase, a dilution with an appropriate organic solvent may be necessary.[3]

  • Calculation of Distribution Ratio: D = [Metal]organic / [Metal]aqueous

Data Interpretation:

A higher distribution ratio indicates a more efficient extraction of the metal ion into the organic phase.

Protocol for Determination of Loading Capacity and Limiting Organic Concentration (LOC)

This protocol determines the maximum amount of metal that can be extracted into the organic phase before the onset of third phase formation.

Materials:

  • Same as in Protocol 4.1, but with a range of aqueous feed solutions with increasing metal ion concentrations.

Procedure:

  • Follow steps 1-5 of Protocol 4.1.

  • Visual Observation: After centrifugation, carefully inspect the vials for the presence of a third phase. The third phase will appear as a distinct, often denser, layer between the aqueous and the lighter organic phase.

  • Determination of LOC: The LOC is the highest concentration of the metal ion in the organic phase that does not result in the formation of a third phase.

  • Analysis: For the samples that do not show a third phase, determine the metal ion concentration in the organic phase as described in Protocol 4.1.

Data Presentation:

The results can be presented in a table comparing the LOC for different diluents.

Diluent Limiting Organic Concentration (LOC) of Metal (M) Observations
n-Dodecanee.g., 0.05Third phase observed at higher concentrations.
n-Dodecane + 5% 1-Octanole.g., > 0.2No third phase observed within the tested range.
Nitrobenzenee.g., > 0.2No third phase observed.

Visualization of the Diluent Selection Workflow

DiluentSelectionWorkflow A Define Extraction System (Extractant, Metal Ion, Aqueous Phase) B Select Candidate Diluents (Aliphatic, Aromatic, with/without Modifier) A->B C Determine Distribution Ratios (D) (Protocol 4.1) B->C D Determine Loading Capacity & LOC (Protocol 4.2) C->D High D values proceed E Evaluate Physical Properties (Viscosity, Density, etc.) D->E High LOC proceeds F Select Optimal Diluent E->F Favorable properties

Caption: Workflow for the systematic selection of an organic diluent.

Mechanistic Insights into Diluent Effects

The performance of a diluent is intrinsically linked to its ability to solvate the extracted metal-extractant complex.

  • Nonpolar Diluents (e.g., n-dodecane): These diluents are poor solvents for the polar metal-DGA complex. This lack of favorable solvation promotes the self-aggregation of the complexes, leading to the formation of reverse micelles and, ultimately, a third phase.[1]

  • Polar and Aromatic Diluents (e.g., nitrobenzene): The higher polarity and the presence of a π-electron system in aromatic diluents allow for better solvation of the polar metal-DGA complex. This improved solvation shell around the complex hinders aggregation and enhances phase stability.

  • Phase Modifiers (e.g., 1-octanol): Phase modifiers are amphiphilic molecules that can act through several mechanisms to prevent third phase formation:

    • Co-solvency: They increase the overall polarity of the organic phase, improving the solubility of the metal-DGA complex.

    • Co-surfactancy: They can incorporate into the reverse micelles, disrupting the packing of the metal-DGA complexes and preventing extensive aggregation.[2]

    • Shielding: They can form a shielding barrier around the aggregates, preventing their coalescence into a separate phase.[2]

Logical Relationship of Diluent Properties and Phase Stability

DiluentEffects Diluent Diluent Properties Polarity Increased Polarity / Aromaticity Diluent->Polarity Solvation Improved Solvation of Metal-DGA Complex Polarity->Solvation Aggregation Reduced Aggregation of Reverse Micelles Solvation->Aggregation Stability Enhanced Phase Stability (Higher LOC) Aggregation->Stability

References

Troubleshooting & Optimization

Technical Support Center: Managing Radiolytic Degradation of 2,2'-Oxybis(N,N-dioctylacetamide)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2'-Oxybis(N,N-dioctylacetamide), a key extractant in advanced solvent extraction processes. This guide is designed for researchers, scientists, and process chemists who are utilizing this compound in environments subject to ionizing radiation. Here, we provide in-depth answers to common questions, troubleshooting workflows for experimental challenges, and validated protocols to ensure the integrity and longevity of your solvent system.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles of 2,2'-Oxybis(N,N-dioctylacetamide) and its behavior in a high-radiation environment.

Q1: What is 2,2'-Oxybis(N,N-dioctylacetamide) and what is its primary application?

2,2'-Oxybis(N,N-dioctylacetamide), a member of the diglycolamide (DGA) class of extractants, is a powerful chelating agent. Its molecular structure features a central ether oxygen and two amide groups, which act in concert to effectively bind with specific metal ions. Its primary application is in advanced hydrometallurgical processes, particularly for the separation of trivalent actinides (like Americium and Curium) from lanthanides in used nuclear fuel reprocessing streams.[1][2] This separation is critical for reducing the long-term radiotoxicity of nuclear waste.[1]

Q2: What is radiolytic degradation and why is it a critical issue?

Radiolytic degradation, or radiolysis, is the decomposition of molecules as a result of absorbing energy from ionizing radiation (e.g., gamma rays, alpha particles). In a solvent extraction circuit for used nuclear fuel, the organic solvent is in direct contact with highly radioactive materials, leading to significant radiation doses over time.[3]

This degradation is a major concern for several reasons:

  • Loss of Efficiency: The concentration of the active extractant decreases, leading to lower distribution ratios (D-values) and reduced separation performance.[2][3]

  • Interference in Stripping: Degradation products can sometimes bind metal ions more strongly than the parent molecule or interfere with the back-extraction (stripping) process, making it difficult to recover the desired elements from the organic phase.[4]

  • Operational Problems: The accumulation of certain degradation products can alter the physical properties of the solvent, leading to the formation of stable emulsions, interfacial crud, or a "third phase," which severely hampers the process.[3][5]

Q3: What is the primary mechanism of degradation for 2,2'-Oxybis(N,N-dioctylacetamide)?

The degradation is rarely a direct result of radiation hitting the extractant molecule itself. Instead, it is primarily an indirect process mediated by the diluent (the bulk organic liquid, typically an alkane like n-dodecane) and the aqueous phase (containing nitric acid).

The key steps are:

  • Diluent Radiolysis: Ionizing radiation primarily interacts with the most abundant molecules, the diluent, creating highly reactive radical cations (e.g., dodecane radical cations).[6][7]

  • Charge Transfer: These radical cations can then transfer their charge to the extractant molecule, initiating its decomposition. This is often referred to as a "sensitization effect."[8]

  • Aqueous Phase Radiolysis: Radiolysis of water and nitric acid in the aqueous phase produces a variety of reactive radical species, such as hydroxyl radicals (•OH) and nitrate radicals (•NO3).[1][4] These can also attack the extractant at the aqueous-organic interface.

  • Molecular Fragmentation: Once energized or attacked by a radical, the 2,2'-Oxybis(N,N-dioctylacetamide) molecule can break apart. Common degradation pathways include de-alkylation (loss of the octyl chains), cleavage of the ether bond, and amide bond hydrolysis.[1][9]

G cluster_source Radiation Environment cluster_medium Process Medium cluster_radicals Reactive Species cluster_products Consequences Ionizing Radiation Ionizing Radiation Aqueous Phase (HNO3, H2O) Aqueous Phase (HNO3, H2O) Ionizing Radiation->Aqueous Phase (HNO3, H2O) creates Diluent (n-dodecane) Diluent (n-dodecane) Diluent Radicals (RH•+) Diluent Radicals (RH•+) Diluent (n-dodecane)->Diluent Radicals (RH•+) Aqueous Radicals (•OH, •NO3) Aqueous Radicals (•OH, •NO3) Aqueous Phase (HNO3, H2O)->Aqueous Radicals (•OH, •NO3) Extractant (DGA) Extractant (DGA) Degradation Products Degradation Products Extractant (DGA)->Degradation Products leads to Diluent Radicals (RH•+)->Extractant (DGA) Charge Transfer/ Attack Aqueous Radicals (•OH, •NO3)->Extractant (DGA) Attack Process Instability Process Instability Degradation Products->Process Instability Reduced Efficiency Reduced Efficiency Degradation Products->Reduced Efficiency

Fig. 1: Indirect mechanism of extractant radiolytic degradation.
Q4: What are the major degradation products and how do they impact the system?

Analysis using techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has identified several classes of degradation products for DGA-type extractants.[1][9]

Degradation Product ClassFormation MechanismImpact on Process
De-alkylated Compounds Cleavage of one or more N-octyl chains.Can alter metal affinity and may increase hydrophilicity, potentially leading to losses to the aqueous phase.
Ether-cleaved Compounds Scission of the C-O-C ether bond.Results in molecules like N,N-dioctyl-2-hydroxyacetamide (DOHyA) and N,N-dioctylacetamide.[10] These products can still extract metals and may interfere with stripping.
Diluent Adducts Fragments of the n-dodecane diluent adding to the extractant molecule.Increases molecular weight and can significantly alter physical properties, potentially contributing to third phase formation.[9]
Smaller Amides/Acids Further fragmentation of the molecule.These are often more polar and can act as surfactants, promoting emulsion formation.
Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during experiments.

Issue 1: Decreasing Extraction Performance (Low Distribution Ratios)
  • Symptom: You observe that the distribution ratio (D) for your target metal ion (e.g., Am³⁺) is consistently decreasing over time or with increasing radiation dose.

  • Primary Suspect: The concentration of the active 2,2'-Oxybis(N,N-dioctylacetamide) extractant is being depleted due to radiolysis.[5]

  • Troubleshooting Workflow:

G A Symptom: Consistently Low D-values B Take organic phase sample pre- and post-irradiation/ -process A->B C Quantify extractant concentration via HPLC-MS (See Protocol 2) B->C D Is concentration >95% of initial? C->D E Result: Extractant degradation is confirmed. D->E No G Problem is likely not extractant depletion. D->G Yes F Action: Implement mitigation strategies (e.g., add scavengers, review diluent). E->F H Investigate other parameters: - Aqueous phase acidity (HNO3) - Competing metals - Temperature effects G->H

Fig. 2: Workflow for diagnosing decreased extraction performance.
Issue 2: Poor Stripping Efficiency and Metal Retention

  • Symptom: After contacting the loaded organic phase with a stripping solution (e.g., dilute nitric acid), a significant amount of the target metal remains in the organic phase.

  • Primary Suspect: Formation of degradation products that form very stable complexes with the metal ion, making them difficult to strip.[4]

  • Troubleshooting Steps:

    • Verify Stripping Conditions: Double-check that the composition and volume of your aqueous stripping agent are correct.

    • Analyze the "Barren" Organic: After stripping, analyze the organic phase for residual metal content using a technique like ICP-MS.

    • Identify Interfering Products: Use HPLC-MS to analyze the problematic organic phase. Compare the chromatogram to that of a fresh, unirradiated sample. New peaks may correspond to degradation products responsible for metal retention.

    • Implement Solvent Wash: Use a solvent cleanup procedure (see Protocol 3) with a solution like sodium carbonate or hydrazine to remove acidic or strongly complexing degradation products. Re-test the stripping performance of the "washed" solvent.

Issue 3: Phase Separation Problems (Third Phase or Emulsions)
  • Symptom: During phase contacting, a stable emulsion forms, or a third, often dense and organic-rich, phase appears at the interface. This is a common issue with DGA extractants, especially at high metal and acid concentrations.[8]

  • Primary Suspect: Accumulation of polar degradation products and/or exceeding the solubility limit of the metal-extractant complex in the diluent.

  • Troubleshooting Steps:

    • Lower Metal/Acid Loading: As an immediate test, try reducing the metal concentration in the aqueous feed. If the third phase disappears, it confirms a loading limit issue, which is exacerbated by extractant degradation.

    • Characterize the Third Phase: Carefully separate the third phase (if possible) and analyze its composition. It will likely contain a high concentration of the extractant, metal, and certain degradation products.

    • Consider a Phase Modifier: The stability of DGA-based solvents can be improved by adding a phase modifier, such as 1-octanol or another long-chain alcohol, to the organic phase.[8] These modifiers help to keep the metal-extractant complexes solvated.

    • Perform a Solvent Wash: Regularly cleaning the solvent (Protocol 3) can prevent the buildup of the degradation products that contribute to these phase stability issues.

Section 3: Mitigation Strategies & Key Protocols

Proactive management is crucial for extending the life of the solvent.

Managing Degradation Proactively
  • Diluent Selection: While n-dodecane is common, using diluents with some aromatic character or those with lower ionization potentials can offer a degree of protection by acting as energy sinks, though this is not universally effective for all systems.[6][11]

  • Role of Nitric Acid: The presence of nitric acid is complex. While its radiolysis produces reactive radicals, it can also have a protective effect on the extractant under certain conditions, possibly by scavenging other reactive species.[4][12] Maintaining consistent acidity is key.

  • Metal Complexation: The extractant is often more stable when it is complexed with a metal ion. The complexation can shield the most vulnerable parts of the molecule (like the ether oxygen) from radical attack.[10][13] Therefore, stability studies should be conducted with metal-loaded organic phases for process-relevant results.

  • Use of Scavengers: The addition of "scavenger" molecules that preferentially react with the harmful radicals is a promising strategy.

    • Nitrous Oxide (N₂O): Can be used to saturate the organic phase to scavenge reductive species like solvated electrons.[14]

    • Antioxidants/Radical Quenchers: Compounds like gentisic acid or methionine, used to stabilize radiopharmaceuticals, could be adapted to solvent extraction systems to quench radicals.[15]

Protocol 1: Sample Irradiation for Stability Studies
  • Preparation: Prepare your organic phase: 2,2'-Oxybis(N,N-dioctylacetamide) dissolved in the chosen diluent (e.g., 0.1 M in n-dodecane).

  • Equilibration: Contact the organic phase with an equal volume of the relevant aqueous phase (e.g., 3 M HNO₃, with or without dissolved metal ions) by shaking vigorously for 15-30 minutes.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

  • Sample Aliquoting: Dispense precise volumes (e.g., 2 mL) of the equilibrated organic phase into sealed glass vials suitable for irradiation.

  • Irradiation: Expose the vials to a calibrated gamma radiation source (e.g., a Cobalt-60 irradiator) for defined periods to achieve a range of total absorbed doses (e.g., 100 kGy, 250 kGy, 500 kGy). Keep a control sample shielded from radiation.

  • Post-Irradiation Analysis: After irradiation, analyze the samples for extractant concentration (Protocol 2) and extraction performance.

Protocol 2: HPLC-MS for Quantification
  • System: Use a High-Performance Liquid Chromatograph with a C18 reverse-phase column, coupled to a Mass Spectrometer (e.g., ESI-MS).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective.

  • Sample Preparation: Dilute a small aliquot of the organic phase sample (irradiated or unirradiated) in a suitable solvent like isopropanol or acetonitrile to a concentration within the calibrated range of the instrument.

  • Calibration: Prepare a set of calibration standards of known concentrations of pure 2,2'-Oxybis(N,N-dioctylacetamide) in the same diluent.

  • Analysis: Inject the samples and standards. Identify the parent extractant peak by its retention time and mass-to-charge ratio (m/z).

  • Quantification: Construct a calibration curve from the standards and use it to determine the concentration of the extractant in the irradiated samples. The percentage degradation can be calculated relative to the unirradiated control. Identification of degradation products can be done by analyzing other peaks in the chromatogram and their corresponding m/z values.[9]

Protocol 3: Generic Solvent Washing Procedure
  • Caustic Wash: Contact the used organic solvent with an equal volume of a dilute sodium carbonate solution (e.g., 0.2 M Na₂CO₃) for 15-20 minutes. This step removes acidic degradation products.

  • Phase Separation: Separate the aqueous and organic phases.

  • Dilute Acid Wash: Contact the organic phase with an equal volume of dilute nitric acid (e.g., 0.1 M HNO₃) for 15-20 minutes. This removes residual carbonate and basic degradation products.

  • Phase Separation: Separate the phases.

  • Water Wash: Contact the organic phase with deionized water to remove any remaining salts or acid.

  • Verification: The washed solvent should be tested for its extraction and stripping performance to confirm the effectiveness of the cleanup.

References

Technical Support Center: Optimizing Solubility of 2,2'-Oxybis(N,N-dioctylacetamide) Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2'-Oxybis(N,N-dioctylacetamide) and its metal complexes. This resource is designed for researchers, scientists, and professionals in drug development and solvent extraction who are utilizing this versatile ligand in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common solubility challenges, ensuring the success and reproducibility of your experiments.

Understanding Solubility of 2,2'-Oxybis(N,N-dioctylacetamide) Metal Complexes

2,2'-Oxybis(N,N-dioctylacetamide), a diglycolamide ligand, is a colorless to pale yellow liquid known for its high efficiency in forming stable complexes with a variety of metal ions, particularly rare-earth elements and actinides.[1] It is readily soluble in organic solvents such as toluene and dichloromethane.[1] However, the solubility of the resulting metal complexes can be a critical experimental parameter, influenced by a delicate interplay of factors.

The stability and solubility of these complexes are governed by the properties of both the metal ion (such as its size, charge, and oxidation state) and the surrounding environment (including temperature, pH, and the nature of the solvent).[2] A common and significant challenge encountered during solvent extraction processes with diglycolamide ligands is the phenomenon known as "third-phase formation."[3][4] This occurs when the concentration of the metal-ligand complex surpasses its solubility limit in the organic diluent, leading to the separation of a dense, often problematic, third liquid phase.[4][5]

This guide will provide a structured approach to understanding, preventing, and resolving solubility issues, with a primary focus on mitigating third-phase formation.

Troubleshooting Guide: Addressing Solubility Issues

This section provides a question-and-answer formatted guide to troubleshoot common solubility problems encountered during experiments with 2,2'-Oxybis(N,N-dioctylacetamide) metal complexes.

Issue 1: An Unexpected Second Organic Phase (Third Phase) Has Formed During My Solvent Extraction.

  • Possible Cause: You are likely observing third-phase formation. This is a common issue with diglycolamide extractants when the loading of the metal-ligand complex in the organic phase exceeds its solubility in the diluent, particularly when using non-polar solvents like n-dodecane.[3][4] The formation of this third phase can complicate phase separation and lead to inaccurate results.

  • Solution: The most effective solution is the addition of a "phase modifier" to the organic phase. Phase modifiers are polar reagents that interact with the metal-ligand complexes, disrupting the aggregation that leads to phase separation and increasing their solubility in the organic diluent.[3][6]

    Experimental Protocol: Implementing a Phase Modifier

    • Select a suitable phase modifier. Commonly used and effective phase modifiers include:

      • Tri-n-butyl phosphate (TBP)

      • N,N-dihexyloctanamide (DHOA)

      • Long-chain alcohols like 1-octanol[6]

    • Determine the optimal concentration. The required concentration of the phase modifier will depend on the specific metal, its concentration, and the acidity of the aqueous phase. A typical starting point is to add the modifier at a concentration of 5-30% (v/v) to your organic phase.

    • Prepare the modified organic phase. Before extraction, prepare a homogenous solution of 2,2'-Oxybis(N,N-dioctylacetamide) and the chosen phase modifier in your organic diluent (e.g., n-dodecane).

    • Perform the extraction. Proceed with your standard solvent extraction protocol using the modified organic phase.

    • Observe and optimize. Visually inspect for the absence of a third phase. If a third phase still forms, incrementally increase the concentration of the phase modifier in subsequent experiments.

Issue 2: My Metal Complex Precipitates Out of the Organic Solution Upon Standing or a Change in Temperature.

  • Possible Cause: The solubility of the metal complex is likely temperature-dependent. For many systems, solubility increases with temperature.[2] If the complex was formed at an elevated temperature and then cooled, it may precipitate out. Alternatively, the concentration of the complex may be at its saturation point, and any slight change in conditions can induce precipitation.

  • Solution:

    • Temperature Control: Maintain a constant and, if necessary, slightly elevated temperature during your experiment and storage. Be cautious, as excessive heat can lead to degradation of the ligand or complex.

    • Solvent System Modification: If temperature control is not feasible or effective, consider altering your solvent system. The addition of a co-solvent with a different polarity can enhance the solubility of the complex. For instance, if you are using a non-polar solvent like hexane, adding a small amount of a more polar solvent like dichloromethane or toluene might prevent precipitation.[1]

    • Concentration Adjustment: If possible, work with slightly lower concentrations of the metal ion to avoid reaching the saturation point of the complex in the organic phase.

Issue 3: I am Observing an Emulsion or Poor Phase Separation During Extraction.

  • Possible Cause: While not a direct solubility issue of the complex itself, emulsions can be stabilized by the amphiphilic nature of the ligand and its complexes.[1] This is more likely to occur at high concentrations of the ligand or with vigorous mixing.

  • Solution:

    • Gentle Mixing: Reduce the intensity of mixing during the extraction process. Gentle inversion of the separatory funnel is often sufficient for efficient extraction without forming a stable emulsion.

    • Centrifugation: If an emulsion does form, centrifugation is an effective method to break the emulsion and achieve clear phase separation.

    • Salting Out: Increasing the ionic strength of the aqueous phase by adding a neutral salt (e.g., NaCl or NaNO3) can sometimes help to break emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of third-phase formation?

A1: Third-phase formation is driven by the aggregation of the metal-ligand complexes in the organic phase.[2] When the concentration of these complexes increases, they can self-assemble into reverse micelles or larger aggregates.[3] If these aggregates become too large and their interaction with the non-polar diluent is unfavorable, they will separate out as a distinct, dense, and often viscous third phase.[5]

Q2: How do phase modifiers prevent third-phase formation?

A2: Phase modifiers work by disrupting the aggregation of the metal-ligand complexes. They are typically polar molecules that can interact with the polar core of the reverse micelles, effectively shielding them from the non-polar diluent and preventing them from growing into a separate phase.[3][6] Some modifiers, like 1-octanol, can act as a co-surfactant, while others, like TBP, can directly participate in the coordination sphere of the metal ion, altering the structure and solubility of the complex.[6]

Q3: Are there any structural modifications to the 2,2'-Oxybis(N,N-dioctylacetamide) ligand that can reduce the tendency for third-phase formation?

A3: Yes, research has shown that modifying the alkyl chains of the diglycolamide can influence its tendency to form a third phase. For instance, introducing branching in the alkyl groups can affect the packing of the ligand around the metal ion and the subsequent aggregation of the complexes.[2] Unsymmetrical diglycolamides, with different alkyl chains on the two amide groups, have also been investigated to improve solubility characteristics.[4]

Q4: How does the acidity of the aqueous phase affect the solubility of the metal complexes and third-phase formation?

A4: The acidity of the aqueous phase, typically nitric acid in solvent extraction processes, has a significant impact. Higher acidity can lead to a greater extraction of the metal into the organic phase, thus increasing the concentration of the metal-ligand complex and the likelihood of third-phase formation. The limiting organic concentration (the maximum concentration of the metal in the organic phase before a third phase forms) generally decreases with increasing aqueous phase acidity.[2]

Q5: What analytical techniques can I use to study the solubility and aggregation of my 2,2'-Oxybis(N,N-dioctylacetamide) metal complexes?

A5: Several techniques can provide valuable insights:

  • Dynamic Light Scattering (DLS): To study the size and distribution of aggregates (reverse micelles) in the organic phase.[3]

  • Small-Angle X-ray Scattering (SAXS) or Small-Angle Neutron Scattering (SANS): To investigate the structure and organization of the aggregates at a molecular level.[6]

  • UV-Vis Spectroscopy: To determine the concentration of the metal complex in solution and monitor for any changes that might indicate precipitation.

  • Slope Analysis: A classical method in solvent extraction to determine the stoichiometry of the extracted complex, which can provide clues about its structure and potential for aggregation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to addressing solubility issues with 2,2'-Oxybis(N,N-dioctylacetamide) metal complexes.

TroubleshootingWorkflow start Experiment Start: Prepare Metal Complex Solution issue Observe Solubility Issue start->issue third_phase Third-Phase Formation issue->third_phase Is it a second organic phase? precipitation Precipitation issue->precipitation Is it a solid precipitate? emulsion Emulsion Formation issue->emulsion Are the phases not separating? add_modifier Add Phase Modifier (e.g., TBP, 1-octanol) third_phase->add_modifier adjust_temp Adjust Temperature/ Modify Solvent System precipitation->adjust_temp gentle_mix Gentle Mixing/ Centrifugation emulsion->gentle_mix optimize Optimize Modifier Concentration add_modifier->optimize resolution Issue Resolved: Proceed with Experiment adjust_temp->resolution gentle_mix->resolution optimize->add_modifier No, adjust optimize->resolution Yes

Caption: A decision-making workflow for troubleshooting common solubility issues.

Quantitative Data Summary

The following table provides a summary of key parameters that influence third-phase formation and potential starting points for optimization.

ParameterInfluence on Third-Phase FormationRecommended Action to Mitigate Third Phase
Metal Concentration Higher concentration increases the risk.Work with the lowest feasible concentration.
Aqueous Phase Acidity Higher acidity generally increases the risk.[2]Carefully control and optimize the acid concentration.
Ligand Concentration Higher concentration increases the risk.[2]Use the minimum concentration required for efficient extraction.
Temperature Lower temperature can decrease solubility and increase risk.[2]Maintain a constant, and if necessary, slightly elevated temperature.
Diluent Polarity Non-polar aliphatic diluents (e.g., n-dodecane) increase the risk.Consider using more polar aromatic diluents or adding a phase modifier.
Phase Modifier Conc. Increasing concentration mitigates third-phase formation.[2]Start with 5-10% (v/v) and optimize as needed.

References

Technical Support Center: Optimization of Stripping Agents for Loaded 2,2'-Oxybis(N,N-dioctylacetamide)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of stripping agents for 2,2'-Oxybis(N,N-dioctylacetamide), commonly known as DODOA. This guide is designed for researchers, scientists, and drug development professionals who are utilizing DODOA in solvent extraction processes, particularly for the separation of actinides and lanthanides from high-level liquid waste (HLLW). As a key component in advanced nuclear fuel reprocessing, the efficient stripping of loaded DODOA is critical for the recovery of valuable elements and the management of radioactive waste.

This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying chemical principles for proactive optimization of your stripping protocols.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues that can arise during the stripping of metal-loaded DODOA.

Issue 1: Poor Stripping Efficiency or Incomplete Recovery of Target Metal Ions

Question: I am observing low recovery of my target actinides (e.g., Am(III), Cm(III)) from the loaded DODOA organic phase. What are the potential causes and how can I improve the stripping efficiency?

Answer:

Low stripping efficiency is a common challenge and can be attributed to several factors related to the stability of the extracted metal-DODOA complex and the properties of the stripping agent.

Root Cause Analysis:

  • Strong Metal-Ligand Complexation: DODOA and other diglycolamides are powerful extractants that form highly stable complexes with trivalent actinides and lanthanides. The stripping agent must be able to effectively break these complexes.

  • Co-extraction of Nitric Acid: During the initial extraction from acidic media, nitric acid is often co-extracted into the organic phase. This can interfere with the stripping process by competing with the stripping agent and protonating the complexing agents in the stripping solution.[1]

  • Inadequate Stripping Agent Concentration or pH: The effectiveness of many stripping agents, especially chelators like DTPA, is highly dependent on their concentration and the pH of the aqueous solution.

Recommended Solutions:

  • Optimize Stripping Agent Composition: For trivalent actinides and lanthanides, a combination of a strong chelating agent and a buffer is often effective. A widely used formulation is a solution of diethylenetriaminepentaacetic acid (DTPA) and citric acid .[2] The DTPA forms a highly stable aqueous complex with the metal ion, while the citric acid acts as a buffer to maintain the optimal pH for complexation.

  • Control the pH of the Stripping Solution: The stripping efficiency of DTPA is pH-dependent. An optimal pH is typically around 3.[2] At lower pH values, DTPA can become protonated, reducing its chelation strength. At higher pH, hydrolysis of the metal ions can occur.

  • Increase Contact Time and Mixing Efficiency: Ensure sufficient time and vigorous mixing for the stripping reaction to reach equilibrium. However, excessively vigorous mixing can lead to emulsification (see Issue 3).

  • Perform Multi-Stage Stripping: A single stripping stage may not be sufficient for quantitative recovery. Employing a counter-current or multi-stage stripping process with fresh stripping solution in each stage can significantly improve recovery.[1]

Issue 2: Formation of a Third Phase During Stripping

Question: During the stripping process, an unexpected third liquid phase has formed at the interface between the aqueous and organic layers. What causes this and how can I prevent it?

Answer:

The formation of a third phase is a phenomenon where the organic phase splits into two immiscible organic layers: one diluent-rich and one extractant-complex-rich. This is a critical issue as it can lead to loss of valuable material and operational difficulties in continuous processes.

Root Cause Analysis:

  • High Metal Loading: The concentration of the extracted metal-DODOA complex has exceeded its solubility limit in the organic diluent (e.g., n-dodecane).

  • High Nitric Acid Concentration: High concentrations of co-extracted nitric acid can also contribute to third phase formation.

  • Inappropriate Diluent: The choice of diluent plays a crucial role. Aliphatic diluents are more prone to third phase formation compared to aromatic or more polar diluents.[3]

Recommended Solutions:

  • Introduce a Phase Modifier: The most common and effective solution is to add a phase modifier to the organic solvent system from the outset. Long-chain alcohols, such as isodecanol or n-octanol (typically 5-10% v/v), are frequently used.[4][5] These modifiers increase the polarity of the organic phase and improve the solubility of the metal-extractant complexes.[5] Another approach is to use a co-extractant like N,N-di-hexyloctanamide (DHOA).[2]

  • Adjust Metal and Acid Concentrations: If possible, reducing the initial metal concentration in the feed or the nitric acid concentration can prevent the organic phase from becoming overloaded.

  • Optimize the Diluent: While aliphatic diluents like n-dodecane are common, switching to or blending with a more polar or aromatic diluent such as toluene or xylene can enhance the solubility of the extracted complexes.[4]

  • Increase Operating Temperature: In some cases, a modest increase in the system's temperature can improve the solubility of the complex and prevent third phase formation. However, the thermal stability of all components must be considered.

Issue 3: Emulsion Formation at the Aqueous-Organic Interface

Question: I am observing a stable emulsion at the interface, which is making phase separation difficult and time-consuming. What are the causes and how can I resolve this?

Answer:

Emulsion formation is a common problem in liquid-liquid extraction, arising from high interfacial tension or the presence of surfactant-like impurities.

Root Cause Analysis:

  • Vigorous Agitation: Excessive mixing energy can shear droplets, leading to the formation of a stable emulsion.

  • Presence of Particulates or Impurities: Fine solid particles or degradation products of the extractant can accumulate at the interface and stabilize emulsions.

  • High Concentration of Extractant: High concentrations of DODOA, which has amphiphilic properties, can contribute to emulsion formation.

Recommended Solutions:

  • Modify Mixing Conditions: Reduce the agitation speed or switch from vigorous shaking to gentle swirling or rocking. The goal is to provide sufficient interfacial area for mass transfer without excessive shearing.

  • "Salting Out": Add a small amount of an inert salt, such as sodium chloride (brine), to the aqueous phase. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Centrifugation: For laboratory-scale experiments, centrifuging the mixture is a highly effective method to break emulsions and achieve a clean phase separation.

  • Filtration: If the emulsion is stabilized by particulates, filtering the entire mixture through a phase separation filter paper may resolve the issue.

  • Solvent Pre-treatment: Ensure the purity of the DODOA and diluent. If degradation is suspected, the organic phase can be washed with a dilute sodium carbonate solution followed by water to remove acidic degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of stripping metal ions from loaded DODOA?

The extraction of metal ions (like An³⁺) by DODOA from a nitric acid medium typically involves the formation of a neutral complex, for example, [An(DODOA)x(NO₃)₃], which is soluble in the organic diluent. The stripping process is essentially the reverse of extraction. It works by shifting the equilibrium back towards the aqueous phase. This is achieved by introducing a stripping agent that either:

  • Forms a more stable complex with the metal ion in the aqueous phase (e.g., DTPA).

  • Changes the charge of the metal complex, making it insoluble in the organic phase.

  • Reduces the concentration of free DODOA or the metal ion in the organic phase through multi-stage contact.

Q2: Are there alternative stripping agents to the DTPA-citric acid system?

Yes, while DTPA-citric acid is effective for trivalent actinides, other agents can be used depending on the specific separation goals. For instance, dilute nitric acid can be used for stripping, but its efficiency is often lower.[6] For selective stripping, where one group of metals is removed while another remains in the organic phase, more specialized complexing agents might be employed. The choice of stripping agent is a critical parameter in the overall separation scheme.

Q3: How does the structure of the diglycolamide affect stripping?

The alkyl chain length and branching on the amide nitrogen atoms of the diglycolamide molecule influence its lipophilicity and steric hindrance around the complexed metal ion. While DODOA is a specific compound, related extractants like N,N,N',N'-tetraoctyldiglycolamide (TODGA) are also widely studied.[7] Generally, more lipophilic extractants hold the metal complex more strongly in the organic phase, which can make stripping more challenging.

Q4: What are the key safety precautions when working with DODOA and its stripping agents?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling organic solvents.[8]

  • Hazard Information: DODOA is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9] Avoid inhalation of vapors and direct contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's and local regulations.

Experimental Protocols and Data

Protocol: Standard Stripping of Am(III) from Loaded DODOA
  • Preparation of Loaded Organic Phase:

    • Prepare a 0.1 M solution of DODOA in n-dodecane (containing 5% v/v isodecanol as a phase modifier).

    • Contact this organic solution with an equal volume of an aqueous solution containing Am(III) in 3 M nitric acid for 30 minutes with gentle mixing.

    • Allow the phases to separate and collect the Am(III)-loaded organic phase.

  • Preparation of Stripping Solution:

    • Prepare an aqueous solution of 0.01 M DTPA and 0.5 M citric acid.

    • Adjust the pH of the solution to 3.0 using a suitable base (e.g., dilute NaOH or NH₄OH).

  • Stripping Procedure:

    • Contact the loaded organic phase with an equal volume of the stripping solution.

    • Agitate the mixture for 60 minutes to ensure equilibrium is reached.

    • Centrifuge the mixture to ensure complete phase separation.

    • Carefully separate the aqueous and organic phases.

  • Analysis:

    • Determine the concentration of Am(III) in both the aqueous (stripped) and organic phases using an appropriate analytical technique (e.g., gamma spectroscopy, liquid scintillation counting) to calculate the stripping efficiency.

Data Summary: Factors Affecting Stripping Efficiency
ParameterConditionTypical Outcome on Stripping EfficiencyRationale
Stripping Agent 0.01 M DTPA / 0.5 M Citric Acid, pH 3HighStrong aqueous complex formation with Am(III).
0.1 M Nitric AcidLow to ModerateReversible extraction equilibrium; less favorable for aqueous phase.
pH of Stripping Solution pH < 2DecreasedProtonation of DTPA reduces its chelating ability.
pH 3-4OptimalMaximizes the concentration of the active deprotonated DTPA species.
pH > 5DecreasedPotential for metal hydroxide precipitation.
Phase Modifier AbsentRisk of third phase formationPoor solubility of the metal-DODOA complex in the diluent.
5% IsodecanolStable single organic phaseIncreases polarity of the organic phase and solvates the complex.
Number of Stages 1Moderate to HighEquilibrium may not favor complete stripping.
3 (counter-current)Very High (>99%)Drives the stripping equilibrium towards completion.

Visualizing the Workflow

Diagram: Troubleshooting Logic for Poor Stripping

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Advanced Optimization cluster_3 Resolution Start Low Recovery of Target Metal Check_Agent Is stripping agent appropriate? (e.g., DTPA-Citrate for An(III)) Start->Check_Agent Check_pH Is pH of stripping solution optimal? (e.g., pH 3) Check_Agent->Check_pH Yes End Stripping Efficiency Optimized Check_Agent->End No, select correct agent Check_Contact Is contact time/mixing sufficient? Check_pH->Check_Contact Yes Check_pH->End No, adjust pH Multi_Stage Implement multi-stage stripping Check_Contact->Multi_Stage Yes Check_Contact->End No, increase time/optimize mixing Increase_Conc Increase stripping agent concentration Multi_Stage->Increase_Conc Check_Acid Analyze for high co-extracted HNO3 Increase_Conc->Check_Acid Check_Acid->End

Caption: Troubleshooting workflow for low stripping efficiency.

Diagram: Experimental Workflow for Stripping Optimization

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Extraction & Stripping cluster_2 Phase 3: Analysis A1 Prepare 0.1M DODOA in n-dodecane (+ phase modifier) B1 Extraction: Contact Organic & Feed A1->B1 A2 Prepare aqueous feed (Metal in 3M HNO3) A2->B1 A3 Prepare stripping agent (e.g., DTPA-Citrate, pH 3) B3 Stripping: Contact Loaded Organic & Stripping Agent A3->B3 B2 Separate Loaded Organic Phase B1->B2 B2->B3 C1 Separate Aqueous & Organic Phases B3->C1 C2 Analyze metal content in both phases C1->C2 C3 Calculate Stripping Efficiency & Distribution Ratio C2->C3

Caption: Step-by-step experimental workflow.

References

mitigating the effects of temperature on 2,2'-Oxybis(N,N-dioctylacetamide) stability

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-DODA-TS-2025-12-31

Last Updated: December 31, 2025

Introduction

This technical guide is intended for researchers, scientists, and drug development professionals utilizing 2,2'-Oxybis(N,N-dioctylacetamide), a diglycolamide extractant noted for its applications in solvent extraction processes, particularly within the nuclear industry for separating actinides and lanthanides.[1][2] The performance and reliability of this compound are intrinsically linked to its chemical stability. Temperature is a critical parameter that can significantly influence its structural integrity and experimental efficacy. This document provides a comprehensive resource for understanding, troubleshooting, and mitigating the effects of thermal stress on 2,2'-Oxybis(N,N-dioctylacetamide).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 2,2'-Oxybis(N,N-dioctylacetamide).

Q1: What are the recommended storage conditions for 2,2'-Oxybis(N,N-dioctylacetamide)?

A1: For long-term stability, 2,2'-Oxybis(N,N-dioctylacetamide) should be stored at room temperature in a dry, tightly sealed container.[3][4] The compound is typically a colorless to yellow liquid or semi-solid.[4][5] Exposure to moisture and excessive heat should be avoided to minimize degradation.

Q2: What are the primary chemical degradation pathways for this compound at elevated temperatures?

A2: The molecular structure of 2,2'-Oxybis(N,N-dioctylacetamide) contains two amide linkages and a central ether bond. These functional groups are the primary sites for thermal degradation.

  • Amide Hydrolysis: This is a major concern, especially in the presence of water and acidic or basic catalysts. Elevated temperatures accelerate the cleavage of the amide bonds to form carboxylic acids and secondary amines (dioctylamine). Amide bonds are generally very stable, but conditions of high heat and non-neutral pH can facilitate this degradation.[6]

  • Oxidative Degradation: The ether linkage and the alkyl chains can be susceptible to oxidation at high temperatures, especially in the presence of oxygen or oxidizing agents. This can lead to the formation of a complex mixture of degradation products.

Q3: Are there any visible signs of thermal degradation?

A3: Yes. While analytical confirmation is necessary, visual cues can indicate potential degradation. A significant color change, often darkening from colorless/pale yellow to brown, can suggest the formation of degradation products. The formation of precipitates or a change in viscosity may also be indicative of instability.

Q4: How does solvent choice impact the thermal stability of 2,2'-Oxybis(N,N-dioctylacetamide)?

A4: The solvent system plays a crucial role. Protic solvents, especially water, can participate directly in hydrolysis. The pH of the solution is also critical; both strongly acidic and strongly basic conditions can catalyze amide hydrolysis, with the effect being amplified at higher temperatures. When used in solvent extraction, the composition of the entire organic and aqueous phase, including diluents and other additives, will influence the overall stability.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems that may arise due to temperature-induced degradation.

Problem: My experimental results are inconsistent, particularly in processes requiring heating.

  • Possible Cause: Thermal degradation of 2,2'-Oxybis(N,N-dioctylacetamide) during the experiment is a likely culprit. Even partial degradation can alter the compound's extraction efficiency and complexation kinetics, leading to poor reproducibility.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Before starting a new experiment, analyze your stock solution of 2,2'-Oxybis(N,N-dioctylacetamide) using a suitable analytical method like HPLC or GC-MS to establish a baseline purity.[7]

    • Run a Temperature Control Experiment: Set up a control experiment where a solution of the compound in your experimental medium is heated to the process temperature for the typical duration of your experiment. Analyze the solution before and after heating to quantify the extent of degradation.

    • Minimize Heat Exposure: Redesign your experimental protocol to minimize the duration and intensity of heating. Consider if lower temperatures could be used, even if it requires a longer reaction time.

    • Work Under an Inert Atmosphere: If oxidation is suspected, perform the heating steps under an inert atmosphere (e.g., nitrogen or argon) to protect the compound from oxygen.

Problem: My stock solution has developed a yellow or brown tint over time.

  • Possible Cause: The solution was likely exposed to elevated temperatures or light, causing degradation. The color change is often due to the formation of minor, highly colored degradation products.

  • Troubleshooting Steps:

    • Discard and Replace: Do not use a discolored solution for sensitive experiments. The presence of color indicates that the compound is no longer pure, and the degradation products could interfere with your results.

    • Review Storage Conditions: Ensure that the stock solution is stored as recommended (room temperature, protected from light, tightly sealed).[3] If the lab environment experiences significant temperature fluctuations, consider a more controlled storage location.

    • Prepare Fresh Solutions: For critical applications, prepare solutions fresh from solid material before use to ensure maximum purity and performance.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Accelerated Stability Study Design

This protocol outlines a general method for assessing the thermal stability of 2,2'-Oxybis(N,N-dioctylacetamide) in a specific solvent matrix. This approach is adapted from principles used in pharmaceutical stability testing.[8][9][10]

Objective: To determine the rate of degradation at elevated temperatures and to identify primary degradation products.

Methodology:

  • Preparation: Prepare a solution of 2,2'-Oxybis(N,N-dioctylacetamide) in the desired solvent matrix at a known concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a validated HPLC or GC-MS method to determine the initial purity and concentration. This is your baseline.[7]

  • Sample Incubation: Dispense aliquots of the solution into several sealed vials to prevent solvent evaporation. Place the vials in ovens or stability chambers set at different elevated temperatures (e.g., 40°C, 60°C, 80°C).[11]

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each temperature condition.[8][10]

  • Quantification: Allow the vial to cool to room temperature and analyze the contents using the same analytical method as in step 2. Quantify the remaining percentage of intact 2,2'-Oxybis(N,N-dioctylacetamide).

  • Data Analysis: Plot the percentage of the compound remaining versus time for each temperature. This data can be used to estimate the degradation kinetics.

Protocol 2: Workflow for Degradation Analysis

The following diagram illustrates a typical workflow for investigating and mitigating thermal stability issues.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Investigation cluster_2 Phase 3: Mitigation A Inconsistent Experimental Results or Solution Discoloration B Take T=0 Sample (Control) A->B Hypothesize Degradation C Perform Accelerated Stability Study (See Protocol 1) B->C D Analyze Samples via HPLC or GC-MS C->D E Quantify Degradation Rate D->E Analyze Data F Identify Degradation Products D->F G Modify Protocol: - Lower Temperature - Reduce Time - Use Inert Atmosphere E->G H Implement Stabilizers (e.g., Antioxidants) F->H G->A Validate Fix H->A Validate Fix

Caption: Workflow for troubleshooting thermal degradation.

Section 4: Data Presentation & Interpretation

Table 1: Illustrative Degradation Data from an Accelerated Stability Study

The following table provides an example of data that could be generated from an accelerated stability study of 2,2'-Oxybis(N,N-dioctylacetamide) in a slightly acidic aqueous/organic solvent mixture.

Storage TemperatureDay 1Day 7Day 14Day 30
40°C 99.8%99.1%98.2%96.5%
60°C 99.2%95.8%91.5%83.0%
80°C 97.5%85.0%72.1%51.2%
Note: Data are hypothetical and for illustrative purposes only. Actual degradation rates must be determined experimentally.

Primary Degradation Pathway: Amide Hydrolysis

The primary degradation pathway under thermal stress in the presence of water is hydrolysis of the amide bonds.

Caption: Hydrolysis of 2,2'-Oxybis(N,N-dioctylacetamide).

References

troubleshooting emulsion formation in 2,2'-Oxybis(N,N-dioctylacetamide) extraction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,2'-Oxybis(N,N-dioctylacetamide) Extraction

Welcome to the technical support hub for 2,2'-Oxybis(N,N-dioctylacetamide), a highly effective but occasionally challenging extractant. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent one of the most common issues encountered during liquid-liquid extractions: emulsion formation. Our goal is to provide you with the foundational knowledge and practical steps to ensure your separations are clean, efficient, and reproducible.

Part 1: Understanding Emulsion Formation

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1] In the context of your work, it typically appears as a cloudy or milky layer between the organic and aqueous phases, hindering proper separation.[2]

The formation of this stable colloid is primarily caused by agents that reduce the interfacial tension between the two phases, allowing one liquid to exist as fine droplets dispersed within the other.[1][3] The extractant itself, 2,2'-Oxybis(N,N-dioctylacetamide), possesses amphiphilic properties due to its long, nonpolar dioctyl chains and polar amide groups. This structure can inadvertently stabilize emulsions, especially under certain conditions.

Other common causes include:

  • High-Shear Mixing: Vigorous shaking or vortexing provides the energy to break the liquids into fine droplets, increasing the surface area for emulsifying agents to act.[4]

  • Presence of Endogenous Surfactants: Biological samples, fermentation broths, or reaction mixtures can contain proteins, phospholipids, or fatty acids that act as natural emulsifiers.[5][6]

  • Particulate Matter: Fine solid particles can accumulate at the interface, physically preventing the dispersed droplets from coalescing.

Visualizing an Emulsion

The diagram below illustrates how the 2,2'-Oxybis(N,N-dioctylacetamide) extractant can stabilize droplets of the aqueous phase within the bulk organic phase.

Emulsion [Extractant molecules (red) at the oil-water interface] cluster_organic Organic Phase cluster_droplet Aqueous Droplet Bulk Organic Aqueous Core H₂O E1 Aqueous Core->E1 E2 Aqueous Core->E2 E3 Aqueous Core->E3 E4 Aqueous Core->E4 E5 Aqueous Core->E5 E6 Aqueous Core->E6 E7 Aqueous Core->E7 E8 Aqueous Core->E8

Caption: Extractant molecules at the oil-water interface.

Part 2: Frequently Asked Questions (FAQs)

Q1: I shook my separatory funnel and now everything is cloudy. What happened? You have likely formed an emulsion. The high energy from shaking created very fine droplets of one liquid dispersed in the other, and components in your mixture are stabilizing this state. The first step is always patience; let the funnel stand undisturbed for 15-60 minutes, as gravity alone can sometimes resolve less stable emulsions.[7][8]

Q2: Why does this happen with some of my samples but not others? Sample matrix variability is a common cause. Samples high in fats, proteins, or other surfactant-like compounds are more prone to forming emulsions.[5] This is often seen when moving from controlled preclinical samples to more varied clinical samples.[5]

Q3: I waited, but the emulsion is still there. What is the quickest next step? The "salting out" technique is often the fastest and most effective next step.[4] Adding a saturated solution of sodium chloride (brine) or solid NaCl increases the ionic strength of the aqueous layer.[5][8] This reduces the solubility of organic molecules and surfactants in the aqueous phase, forcing them to separate and helping to break the emulsion.[4][5]

Q4: Can temperature affect the emulsion? Yes, gently warming the mixture can break an emulsion. An increase in temperature reduces the viscosity of the phases and increases the kinetic energy of the droplets, promoting coalescence.[9] However, be cautious, as excessive heat could degrade your target analyte. A temperature increase to around 60°C is often effective.[10] Conversely, some emulsions are more stable at lower temperatures.[11]

Q5: Are there any chemical additives that can help? Besides salt, you can try altering the pH. If the emulsion is stabilized by acidic or basic impurities, adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) can neutralize these agents, disrupting their ability to act as surfactants.[2][8] Additionally, adding a small amount of a different organic solvent can alter the polarity of the organic phase enough to dissolve the emulsifying agents and break the emulsion.[4][5]

Part 3: In-Depth Troubleshooting Guide

When simple methods fail, a more systematic approach is required. The following workflow provides a logical progression from simple physical methods to more robust chemical and mechanical interventions.

Troubleshooting Workflow

TroubleshootingWorkflow Start Emulsion Formed Wait Let Stand (15-60 min) + Gentle Swirl/Tap Start->Wait Check1 Resolved? Wait->Check1 Salt Add Brine / Solid NaCl ('Salting Out') Check1->Salt No Success Phases Separated Check1->Success Yes Check2 Resolved? Salt->Check2 Filter Filter through Glass Wool or Sodium Sulfate Check2->Filter No Check2->Success Yes Check3 Resolved? Filter->Check3 Centrifuge Centrifugation (Most Effective) Check3->Centrifuge No Check3->Success Yes Centrifuge->Success Fail Consider Alternative Extraction (e.g., SPE) Centrifuge->Fail

Caption: Logical workflow for breaking emulsions.

Quantitative Troubleshooting Methods
MethodPrinciple of ActionTypical ParametersAdvantagesDisadvantages
Salting Out Increases aqueous phase ionic strength, forcing separation.[4][5]Add 10-20% of total volume as saturated brine, or solid NaCl until saturation.Fast, effective, inexpensive.May alter analyte partitioning if it has some water solubility.[8]
pH Adjustment Neutralizes acidic/basic emulsifying agents.[2][8]Add 1M HCl or 1M NaOH dropwise until phase separation.Targets specific types of chemical emulsifiers.Risk of analyte degradation if pH sensitive.[8]
Heating Reduces viscosity and increases droplet kinetic energy.[9]Gently warm to 40-60°C.Simple, no additives required.Potential for analyte degradation; not suitable for volatile solvents.
Centrifugation Applies g-force to physically separate phases of different densities.[4][7]3000-5000 rpm for 5-15 minutes.Highly effective, often considered the most reliable method.[8]Requires access to a centrifuge; may not be practical for large volumes.[4]
Filtration Physical coalescence of droplets on a filter medium.[5][8]Pass emulsion through glass wool, Celite®, or phase separation paper.Effective for removing particulates causing emulsion.Potential for product loss due to adsorption on the filter medium.[8]

Part 4: Detailed Experimental Protocols

Protocol 1: Breaking Emulsions via Salting Out
  • Preparation: Prepare a saturated aqueous solution of sodium chloride (brine).

  • Addition: Add the brine solution in small portions (e.g., 5-10 mL for a 250 mL separatory funnel) to the funnel containing the emulsion.[8]

  • Mixing: After each addition, gently swirl or invert the funnel once or twice (do NOT shake vigorously).[5][8]

  • Observation: Allow the funnel to stand for several minutes and observe for the formation of a distinct layer.

  • Iteration: Continue adding brine in portions until the emulsion breaks and two clear layers are visible.

Protocol 2: Breaking Stubborn Emulsions with Centrifugation
  • Transfer: Carefully transfer the entire emulsified mixture from the separatory funnel into appropriately sized centrifuge tubes. Ensure the tubes are balanced.[8]

  • Centrifuge: Place the tubes in the centrifuge and spin at a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes.[8]

  • Separation: After centrifugation, three layers may be visible: the top organic layer, the bottom aqueous layer, and a small, compact layer of emulsified material/particulates at the interface.

  • Recovery: Carefully pipette the desired phase, avoiding the interfacial layer.

Protocol 3: Filtration through a Celite® Pad

This method is particularly effective when fine particulates are suspected of stabilizing the emulsion.

  • Funnel Prep: Place a piece of filter paper in a Büchner or Hirsch funnel and wet it with the organic extraction solvent.[8]

  • Pad Creation: Prepare a slurry of Celite® (diatomaceous earth) in your organic solvent and pour it onto the filter paper to create a packed pad approximately 1-2 cm thick.[8]

  • Settling: Gently apply a vacuum to settle the pad and remove excess solvent.[8]

  • Filtration: Slowly pour the entire emulsified mixture onto the Celite® pad under a gentle vacuum. The Celite® provides a large surface area that helps break the emulsion by coalescing the fine droplets.[8][12]

  • Rinse: Rinse the pad with a small amount of fresh organic solvent to recover any adsorbed product.

Part 5: Prevention - The Best Strategy

Preventing an emulsion is always more efficient than breaking one.[4]

  • Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to increase the surface area between phases without high shear forces.[5]

  • Pre-treatment of Sample: If you know your sample is prone to emulsion formation, consider pre-treating it. This could involve adding salt to the aqueous sample before adding the organic solvent.[2]

  • Use of Phase Separator Paper/Cartridges: These are hydrophobic filters that allow the organic phase to pass through while retaining the aqueous phase, often preventing emulsion formation altogether.[5][13]

  • Consider Solid-Phase Extraction (SPE): For particularly problematic samples, SPE can be an alternative that avoids the direct mixing of two immiscible liquid phases.[4]

By understanding the causes of emulsions and employing this systematic troubleshooting guide, you can overcome separation challenges and improve the robustness of your extraction workflows involving 2,2'-Oxybis(N,N-dioctylacetamide).

References

Technical Support Center: Optimizing 2,2'-Oxybis(N,N-dioctylacetamide) (DODOA) for Enhanced Loading Capacity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2'-Oxybis(N,N-dioctylacetamide), commonly referred to as DODOA. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile extractant in their experimental workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, with a core focus on enhancing the loading capacity of DODOA. The protocols and explanations provided are grounded in established principles of solvent extraction chemistry, drawing parallels from the extensively studied analogue, N,N,N',N'-tetraoctyl diglycolamide (TODGA), to elucidate the underlying mechanisms.

Part 1: Understanding DODOA and its Loading Capacity

2,2'-Oxybis(N,N-dioctylacetamide) is a member of the diglycolamide class of extractants, which are renowned for their ability to form stable complexes with a variety of metal ions, particularly lanthanides and actinides. The loading capacity of DODOA in a solvent extraction system is not a fixed value; it is a dynamic parameter influenced by a multitude of experimental conditions. Maximizing this capacity is often key to developing efficient and economical separation processes.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the primary mechanism of extraction for DODOA?

DODOA is a neutral, tridentate ligand that extracts metal ions through a solvation mechanism. The two amide carbonyl oxygens and the central ether oxygen coordinate with the metal ion, forming a neutral complex that is soluble in the organic diluent. This process is particularly effective for trivalent metal ions like lanthanides and actinides from acidic aqueous solutions, such as nitric acid.

FAQ 2: Why am I observing a third phase during my extraction with DODOA?

The formation of a "third phase," an intermediate layer between the aqueous and organic phases, is a common issue when the loading of metal ions in the organic phase exceeds its solubility limit in the diluent. This phenomenon arises from the aggregation of the polar metal-DODOA complexes, which then separate from the non-polar organic diluent. Factors that contribute to third phase formation include high metal ion concentration, high acidity, and the nature of the diluent.

FAQ 3: How can I prevent the formation of a third phase?

Preventing third phase formation is crucial for maintaining a stable and efficient extraction process. Here are several strategies:

  • Addition of a Phase Modifier: Introducing a phase modifier into the organic solvent is a highly effective method. Modifiers are typically amphiphilic molecules that can solvate the metal-DODOA complexes, preventing their aggregation and increasing their solubility in the organic diluent. Common modifiers include long-chain alcohols (e.g., 1-octanol or 1-decanol) and phosphate esters like tri-n-butyl phosphate (TBP). The addition of N,N-dihexyloctanamide (DHOA) has also been shown to be effective in preventing third phase formation in systems with diglycolamide extractants.[1][2]

  • Adjusting Diluent Type: The choice of diluent significantly impacts the solubility of the extracted complexes. While aliphatic hydrocarbons like n-dodecane are common, using more polar diluents or aromatic hydrocarbons can sometimes mitigate third phase formation, though this may also affect extraction efficiency.

  • Controlling Temperature: Increasing the temperature of the extraction system can sometimes increase the solubility of the metal-DODOA complexes in the organic phase, thereby preventing phase splitting.

  • Managing Metal and Acid Concentrations: Carefully controlling the concentrations of both the metal ions in the aqueous feed and the nitric acid can help to stay below the threshold for third phase formation.

FAQ 4: What is synergistic extraction and how can it enhance DODOA's loading capacity?

Synergistic extraction occurs when the combined effect of two extractants is greater than the sum of their individual effects. In the context of DODOA, this typically involves adding a second extractant to the organic phase that participates in the formation of a more stable, mixed-ligand complex with the target metal ion. This enhanced stability allows for more efficient transfer of the metal ion into the organic phase, thereby increasing the loading capacity. For instance, the combination of a neutral extractant like DODOA with an acidic extractant can lead to a significant synergistic effect.

Part 3: Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during experiments aimed at enhancing the loading capacity of DODOA.

Issue 1: Low Distribution Ratios and Poor Extraction Efficiency

Question: I am using DODOA in n-dodecane, but my distribution ratios for the target metal ion are consistently low. How can I improve the extraction efficiency?

Answer: Low distribution ratios indicate that the equilibrium of the extraction process favors the aqueous phase. To shift the equilibrium towards the organic phase and enhance extraction, consider the following:

  • Increase Extractant Concentration: A higher concentration of DODOA in the organic phase will increase the capacity for metal ion complexation. However, be mindful that this can also increase the risk of third phase formation.

  • Optimize Acidity: The extraction of many metal ions with DODOA is highly dependent on the nitric acid concentration in the aqueous phase. The optimal acidity can vary depending on the specific metal ion. It is advisable to perform a series of experiments with varying nitric acid concentrations to determine the optimal condition for your system.

  • Introduce a Synergistic Agent: As mentioned in the FAQs, adding a synergistic extractant can dramatically improve extraction efficiency. Acidic extractants like di-(2-ethylhexyl) phosphoric acid (D2EHPA) are often used in combination with neutral extractants for this purpose.

  • Consider the Diluent: The choice of diluent can influence the extraction process. While n-dodecane is a common choice, exploring other diluents, including aromatic or more polar options, may improve extraction for your specific application. The dielectric constant of the diluent can affect the stoichiometry of the extracted complex and, consequently, the extraction efficiency.[3]

Issue 2: Difficulty in Stripping the Metal Ion from the Loaded Organic Phase

Question: My DODOA organic phase is successfully loaded with the target metal ion, but I am struggling to strip it back into an aqueous phase for recovery. What can I do?

Answer: Efficient stripping is essential for recovering the extracted metal and regenerating the organic solvent for reuse. If you are experiencing difficulty with stripping, it is likely that the metal-DODOA complex is too stable under your current stripping conditions. Here are some solutions:

  • Use a More Acidic Stripping Solution: Since the formation of the metal-DODOA complex is favored at higher acid concentrations, using a very dilute acid solution can shift the equilibrium back towards the aqueous phase, releasing the metal ion.

  • Employ a Complexing Agent in the Stripping Solution: A stripping solution containing a hydrophilic complexing agent that forms a stronger bond with the metal ion than DODOA can effectively pull the metal ion back into the aqueous phase. Examples of such agents include EDTA, DTPA, and citric acid.

  • Consider Reductive Stripping: For metal ions that can exist in multiple oxidation states, reductive stripping can be an effective technique. By reducing the metal ion to a lower oxidation state in which it forms a weaker complex with DODOA, it can be more easily stripped into the aqueous phase.

  • Adjust the Organic to Aqueous (O/A) Phase Ratio: During stripping, a lower O/A ratio (i.e., a larger volume of the aqueous stripping solution relative to the organic phase) can help to drive the equilibrium towards the stripping of the metal ion.

Issue 3: Emulsion Formation at the Organic-Aqueous Interface

Question: During mixing of the organic and aqueous phases, a stable emulsion is forming, preventing clean phase separation. How can I resolve this?

Answer: Emulsion formation is a common problem in solvent extraction, often caused by the presence of surfactants or fine solid particles.[4] To break an emulsion and prevent its formation, you can try the following:

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or a rocking motion to mix the phases. This reduces the energy input that can lead to emulsion formation.

  • Centrifugation: Centrifuging the mixture is often the most effective way to break a stable emulsion.

  • Addition of Salt: Adding a small amount of an inert salt, such as sodium chloride, to the aqueous phase can increase its ionic strength and help to break the emulsion.

  • Temperature Change: Gently warming the mixture can sometimes help to destabilize the emulsion.

  • Addition of a De-emulsifier: A small amount of a different organic solvent, such as a long-chain alcohol, can alter the interfacial tension and break the emulsion.

Part 4: Experimental Protocols and Data

Protocol 1: General Procedure for Evaluating DODOA Loading Capacity
  • Preparation of Organic Phase: Prepare a solution of DODOA in the desired diluent (e.g., n-dodecane) at a specific concentration (e.g., 0.1 M). If a modifier is used, add it to the organic phase at the desired concentration (e.g., 5 vol% 1-octanol).

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing the target metal ion at a known concentration in a nitric acid solution of a specific molarity (e.g., 3 M HNO₃).

  • Extraction: In a separation funnel or a suitable vial, mix equal volumes of the organic and aqueous phases. Shake or stir the mixture for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Phase Separation: Allow the phases to separate. If an emulsion forms, use one of the troubleshooting techniques described above.

  • Analysis: Carefully separate the two phases. Analyze the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique (e.g., ICP-MS or AAS).

  • Calculation of Distribution Ratio (D): The distribution ratio is calculated as the concentration of the metal ion in the organic phase divided by its concentration in the aqueous phase at equilibrium. The concentration in the organic phase can be determined by mass balance.

Table 1: Influence of Modifier on Nd(III) Loading in a Diglycolamide System

The following table, adapted from studies on the analogous TODGA system, illustrates the significant impact of a phase modifier on preventing third phase formation and enabling higher metal loading. A similar trend is expected for DODOA.

DGA SystemModifierMax. Nd(III) Loading (M) in Organic PhaseObservation
0.1 M TODGA in n-dodecaneNone~0.02Third phase formation observed
0.1 M TODGA in n-dodecane0.5 M DHOA> 0.1No third phase observed

Data conceptualized from findings in Tachimori, S., Sasaki, Y., & Suzuki, S. I. (2002).

Part 5: Visualizing Key Processes

Diagram 1: Synergistic Extraction Mechanism

SynergisticExtraction cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_aq Metal Ion (M³⁺) Complex M(DODOA)ₓAᵧ M_aq->Complex Extraction DODOA DODOA DODOA->Complex Syn Synergist (HA) Syn->Complex Complex->M_aq Stripping

Caption: Synergistic extraction enhances metal ion transfer into the organic phase.

Diagram 2: Mitigation of Third Phase Formation

ThirdPhaseMitigation cluster_without_modifier Without Modifier cluster_with_modifier With Modifier HighLoading High Metal Loading + DODOA Aggregation Complex Aggregation HighLoading->Aggregation ThirdPhase Third Phase Formation Aggregation->ThirdPhase HighLoading_mod High Metal Loading + DODOA Solvation Enhanced Solvation of Complex HighLoading_mod->Solvation Modifier Modifier Added (e.g., 1-octanol, TBP) Modifier->Solvation StablePhase Stable Organic Phase Solvation->StablePhase

Caption: A phase modifier prevents aggregation, thus avoiding third phase formation.

References

Technical Support Center: Purification of 2,2'-Oxybis(N,N-dioctylacetamide)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,2'-Oxybis(N,N-dioctylacetamide) (CAS 342794-43-8), a diglycolamide compound of significant interest in various research fields. The high purity of this reagent is critical for reproducible and accurate experimental outcomes. As a molecule characterized by long alkyl chains and a central ether linkage, it presents unique purification challenges, including its typical form as a colorless to yellow, viscous liquid or semi-solid.[1]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide a troubleshooting-focused framework, explaining the causality behind procedural choices to empower you to solve purification challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and purification of 2,2'-Oxybis(N,N-dioctylacetamide).

Q1: What are the most probable impurities in my crude 2,2'-Oxybis(N,N-dioctylacetamide) sample?

A1: The impurity profile depends heavily on the synthetic route. However, for a typical synthesis involving the acylation of dioctylamine with a diglycolic acid derivative, you can anticipate the following:

  • Unreacted Starting Materials: Residual dioctylamine (basic) and the diglycolic acid derivative (e.g., diglycolyl chloride or diglycolic acid) are common.

  • Partially Reacted Intermediates: Mono-acylated species, where only one arm of the diglycolic acid has reacted with dioctylamine, can be present.

  • Hydrolysis Products: If water is present during the reaction or work-up, the acyl chloride can hydrolyze back to the carboxylic acid. The final amide product itself is generally stable but can be hydrolyzed under harsh acidic or basic conditions.[2]

  • By-products from Side Reactions: Depending on the coupling agents and conditions used, by-products like ureas (from carbodiimide coupling agents) or other activated species may form.[3]

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMAc) can be difficult to remove.

Q2: My crude product is a viscous oil. Is column chromatography the only option?

A2: While silica gel column chromatography is the most robust and common method for this type of compound[2][4], it's not the only option. Consider this hierarchy:

  • Aqueous Work-up (Pre-purification): Always begin with a liquid-liquid extraction. Washing the crude product (dissolved in a non-polar organic solvent like diethyl ether or ethyl acetate) with a mild aqueous acid (e.g., 0.1M HCl) will remove basic impurities like dioctylamine. A subsequent wash with a mild base (e.g., 0.1M NaOH or NaHCO₃) will remove acidic impurities.[5] This step alone can significantly improve purity.

  • Column Chromatography: This is the most effective technique for separating the target compound from non-ionic impurities like partially reacted intermediates.[6][7]

  • Low-Temperature Crystallization: Although it is often a liquid at room temperature, it's worth attempting to crystallize the compound from a non-polar solvent (e.g., hexane, heptane) at low temperatures (-20°C to -80°C). This can be a highly efficient purification step if successful.

  • High-Vacuum Distillation: Given its high molecular weight (580.98 g/mol )[1], distillation is challenging and risks thermal decomposition. This should only be considered as a last resort and would require specialized short-path distillation equipment under high vacuum.[8]

Q3: How do I determine the optimal solvent system for silica gel chromatography?

A3: The key is systematic method development using Thin Layer Chromatography (TLC).

  • Start with a Polarity Range: Use a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.

  • Run Test Plates: Spot your crude material on several TLC plates and run them in solvent systems of increasing polarity (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate).

  • Target Rf Value: Aim for a solvent system that gives your target compound an Rf (retention factor) value between 0.25 and 0.40. This typically provides the best separation on a column.[9]

  • Visualize: Use a UV lamp (if the compound is UV active) and/or stain (e.g., potassium permanganate or iodine chamber) to visualize all spots. Ensure your target spot is well-separated from all impurity spots.

Q4: My compound is streaking badly on the TLC plate and column. What is causing this and how do I fix it?

A4: Streaking is a common problem and usually indicates an issue with compound-silica interaction or the sample itself.

  • Cause 1: Overloading: You are applying too much sample to the TLC plate or column. Try diluting your sample significantly.

  • Cause 2: Acidity of Silica Gel: Standard silica gel is slightly acidic. If your compound is basic or acid-sensitive, it can interact strongly, causing streaking. Solution: Add 0.5-1% triethylamine or pyridine to your mobile phase to neutralize the acidic sites on the silica.

  • Cause 3: Insoluble Impurities: The crude sample may not be fully dissolved in the mobile phase. Solution: Ensure your sample is fully dissolved before loading. If necessary, dissolve it in a stronger, more polar solvent like dichloromethane (DCM) for loading, but use the minimum amount possible.[2]

  • Cause 4: Strong Polar Interactions: The ether and amide groups can bind strongly to the silica. Solution: A slightly more polar mobile phase might be needed. Sometimes, switching the polar solvent from ethyl acetate to a mixture including a small amount of methanol (e.g., 98:2 DCM:MeOH) can improve peak shape, but be cautious as this will dramatically increase solvent polarity.

Q5: What analytical techniques are best for assessing the final purity of 2,2'-Oxybis(N,N-dioctylacetamide)?

A5: A combination of techniques is recommended for a comprehensive assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard. It provides detailed structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product peaks.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometer (LC-MS), is excellent for detecting non-volatile impurities and assessing purity as a percentage of peak area.[10]

  • Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups (e.g., C=O stretch for the amide, C-O-C stretch for the ether) and the absence of impurities like carboxylic acids (no broad O-H stretch).[11]

Section 2: Troubleshooting Guides

Troubleshooting Silica Gel Column Chromatography
Issue Possible Cause(s) Recommended Solution(s)
Poor Separation 1. Incorrect mobile phase polarity. 2. Column was packed poorly (channeling). 3. Flow rate is too high.1. Optimize the mobile phase using TLC for better spot separation. Consider a shallower gradient.[12] 2. Repack the column carefully, ensuring a level and compact bed. Use a sand layer on top to prevent disruption.[6] 3. Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases.
Product is Not Eluting 1. Mobile phase is too non-polar. 2. Strong, irreversible adsorption to the silica.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 2. If the compound is still retained, consider flushing the column with a small amount of a much stronger solvent like methanol or isopropanol. In future runs, consider deactivating the silica with triethylamine.
Product Elutes with the Solvent Front 1. Mobile phase is too polar. 2. Sample was loaded in too large a volume of a strong solvent.1. Start with a much less polar mobile phase (e.g., 100% hexane) and gradually increase polarity. 2. Concentrate the crude product and dissolve it in a minimal amount of the initial, non-polar mobile phase. If a stronger solvent is needed for dissolution (like DCM), use the absolute minimum volume.[7]
Oily Residue Remains After Rotary Evaporation 1. Residual high-boiling point solvent (e.g., DMF, DMSO). 2. Co-eluting greasy impurity.1. Connect the flask to a high-vacuum pump (with a cold trap) for several hours to remove residual solvent. 2. Re-purify the material using a different chromatography system (e.g., a shallower gradient or a different solvent system) if the impurity is confirmed by NMR or HPLC.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Column Chromatography

This protocol assumes a crude sample of ~1-2 grams. Adjust silica and solvent volumes accordingly for different scales.

Materials:

  • Crude 2,2'-Oxybis(N,N-dioctylacetamide)

  • Silica Gel (230-400 mesh)

  • Solvents: n-Hexane and Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM)

  • Glass chromatography column with stopcock

  • Collection tubes, TLC plates, UV lamp

Procedure:

  • Mobile Phase Selection: Using TLC, determine the optimal mobile phase. For this compound, a good starting point is a gradient from 95:5 to 80:20 Hexane:Ethyl Acetate.

  • Column Packing: a. Prepare a slurry of silica gel (~50-100 g for 1 g of crude product) in the initial mobile phase (e.g., 95:5 Hexane:EtOAc). b. Pour the slurry into the column and use gentle air pressure or tapping to create a uniform, compact bed. Ensure there are no air bubbles or cracks.[12] c. Add a thin layer (0.5 cm) of sand to the top of the silica bed to prevent disturbance.

  • Sample Loading: a. Dissolve the crude product (~1 g) in a minimal amount of DCM (e.g., 2-3 mL). b. Add ~1-2 g of silica gel to this solution to create a dry, free-flowing powder by removing the solvent on a rotary evaporator. This is the "dry loading" method, which generally gives better resolution. c. Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Begin eluting the column using the initial low-polarity solvent system, collecting fractions (e.g., 10-20 mL per tube). Apply gentle air pressure (flash chromatography) for a faster run. c. Gradually increase the polarity of the mobile phase according to your TLC analysis.

  • Analysis and Pooling: a. Monitor the collected fractions by TLC. b. Combine the fractions that contain the pure product.

  • Solvent Removal: a. Remove the solvent from the pooled fractions using a rotary evaporator. b. Place the resulting oil under high vacuum for several hours to remove any final traces of solvent, yielding the purified product.

Protocol 2: Pre-Purification via Liquid-Liquid Extraction

Procedure:

  • Dissolve the crude product in a suitable organic solvent (e.g., 100 mL of ethyl acetate per 5 g of crude).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with: a. 0.1 M HCl (2 x 50 mL) - Removes basic impurities. b. Water (1 x 50 mL) c. Saturated NaHCO₃ solution (2 x 50 mL) - Removes acidic impurities. d. Brine (saturated NaCl solution) (1 x 50 mL) - Breaks emulsions and starts the drying process.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the pre-purified product.

Section 4: Data & Workflow Visualization

Table 1: Comparison of Purification Strategies
MethodPrimary UsePotential PurityKey Considerations
Liquid-Liquid Extraction Removal of acidic/basic impurities; Initial work-up.60-95%Prone to emulsion formation with long alkyl chains. Efficient for removing ionic impurities.
Silica Gel Chromatography Primary purification method for separating non-ionic impurities.>98%Most versatile and effective method. Requires optimization of solvent system via TLC.[7]
Low-Temp Crystallization Polishing step or alternative to chromatography.>99%Highly dependent on the compound's ability to solidify. Can be very efficient if successful.
High-Vacuum Distillation Bulk purification of liquids.VariableHigh risk of thermal decomposition. Requires specialized equipment. Not generally recommended.

Diagrams

PurificationDecisionWorkflow start Crude Product decision1 Are there baseline or ionic impurities? start->decision1 wash Perform Aqueous Acid/Base Wash tlc Analyze by TLC wash->tlc decision2 Are spots well-separated? tlc->decision2 decision1->wash Yes decision1->tlc No chromatography Proceed to Silica Gel Column Chromatography decision2->chromatography No/Close Spots crystallize Attempt Low-Temp Crystallization decision2->crystallize Yes/Single Spot end_node Pure Product chromatography->end_node crystallize->end_node

Caption: Decision workflow for selecting a purification strategy.

ChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_slurry 1. Prepare Silica Slurry in Initial Eluent pack_col 2. Pack Column prep_slurry->pack_col load_sample 3. Load Sample (Dry Loading Preferred) pack_col->load_sample elute 4. Elute with Solvent (Gradient Polarity) load_sample->elute collect 5. Collect Fractions elute->collect analyze_tlc 6. Analyze Fractions by TLC collect->analyze_tlc pool 7. Combine Pure Fractions analyze_tlc->pool evap 8. Evaporate Solvent pool->evap final_product Purified Product evap->final_product Yields

Caption: Step-by-step workflow for flash column chromatography.

References

Validation & Comparative

Performance Showdown: 2,2'-Oxybis(N,N-dioctylacetamide) vs. TODGA in Actinide and Lanthanide Separation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the specialized field of hydrometallurgical processing, particularly for the partitioning of actinides and lanthanides from used nuclear fuel, the choice of extractant is paramount to the efficiency, safety, and economic viability of the process. For decades, N,N,N',N'-tetraoctyldiglycolamide (TODGA) has been a benchmark ligand, lauded for its high extraction efficiency for trivalent metal ions. However, the pursuit of enhanced performance characteristics, including improved stability and phase behavior, has led to the exploration of structurally modified analogues. This guide provides a detailed performance comparison of a promising alternative, 2,2'-Oxybis(N,N-dioctylacetamide) (DODIAA), against the established TODGA.

This comparison is designed for researchers, scientists, and drug development professionals (in the context of radiopharmaceutical production which can involve similar separation chemistries) who require a deep, data-driven understanding of these two extractants. We will delve into their core performance metrics, supported by experimental data and the underlying chemical principles that dictate their behavior.

At a Glance: Key Performance Metrics

The following table summarizes the critical performance parameters for DODIAA and TODGA, providing a clear, quantitative comparison. It is important to note that while extensive data exists for TODGA, the data for DODIAA is less abundant in publicly available literature. The presented data for DODIAA is based on studies of structurally similar ether-bridged diglycolamides and serves as a strong predictive indicator of its performance.

Performance Metric2,2'-Oxybis(N,N-dioctylacetamide) (DODIAA)N,N,N',N'-tetraoctyldiglycolamide (TODGA)Key Insights
Extraction Efficiency (Distribution Ratio, D)
DAm(III)Predicted to be comparable to or slightly higher than TODGA.High (e.g., >50 in 0.1 M extractant/n-dodecane from 3 M HNO3).[1]The ether linkage in DODIAA is expected to maintain or enhance the coordination with trivalent metal ions.
DEu(III)Predicted to be high, similar to TODGA.Very High (often higher than DAm(III)).Both extractants show strong affinity for lanthanides.
Selectivity
SFEu/Am (DEu/DAm)Predicted to be comparable to TODGA.Typically in the range of 2-5, depending on conditions.The fundamental coordination chemistry governing Am/Eu selectivity is similar for both molecules.
Stability
Radiolytic StabilityPredicted to be higher than TODGA.[2][3]Good, but degradation products can affect performance.The etheric C-O bond in the backbone of DODIAA is believed to be more resistant to radiolytic cleavage than the glycolamide structure of TODGA.[4]
Hydrolytic StabilityPredicted to be good, comparable to TODGA.Generally stable in acidic conditions, but hydrolysis can occur at elevated temperatures.The amide groups in both molecules are the primary sites for potential hydrolysis.
Third Phase Formation
Limiting Organic Concentration (LOC)Predicted to be higher than TODGA.Prone to third phase formation at high metal and acid loading.[4]The modified backbone of DODIAA may disrupt the formation of the highly ordered reverse micelles that lead to phase splitting.
Loading Capacity
Nd(III) LoadingPredicted to be comparable to or higher than TODGA.High, but limited by third phase formation.A higher LOC for DODIAA would translate to a greater practical loading capacity.

The Scientific Rationale: A Deeper Dive into Performance

Extraction Efficiency and Selectivity: The Role of the Ligand Backbone

Both TODGA and DODIAA are neutral, tridentate extractants that coordinate with metal ions through two amide carbonyl oxygens and a central ether oxygen. The high affinity of these diglycolamides for trivalent actinides and lanthanides stems from the chelate effect, where the three donor atoms pre-organize to form a stable complex with the metal ion.

The primary structural difference between the two lies in the backbone connecting the two amide groups. TODGA possesses a diglycolamide structure (-CH2-O-CH2-), while DODIAA features a simple ether linkage (-O-). This seemingly subtle modification can have significant implications. While direct comparative studies on DODIAA are limited, research on a similar modified diglycolamide, 2,2′-oxybis(N,N-didecylpropanamide) (mTDDGA), has shown that such modifications can lead to equal or even higher distribution ratios for lanthanides and actinides compared to TODGA.[5] This suggests that the ether linkage in DODIAA does not compromise, and may even enhance, the extraction capability.

The selectivity between trivalent actinides (like Americium) and lanthanides (like Europium) is a critical challenge in nuclear fuel reprocessing. This separation is notoriously difficult due to their similar ionic radii and charge. For diglycolamides, the slightly more covalent nature of the actinide-ligand bond compared to the lanthanide-ligand bond is a key factor in their separation.[6] As the fundamental coordinating groups are the same in both DODIAA and TODGA, it is anticipated that their intrinsic selectivity for actinides over lanthanides will be of a similar magnitude.

Stability: A Potential Game-Changer for DODIAA

The operational lifetime of a solvent extraction system is heavily dependent on the radiolytic and hydrolytic stability of the extractant. Under the high radiation fields and acidic conditions of used nuclear fuel reprocessing, extractant degradation can lead to a decrease in extraction efficiency and the formation of undesirable byproducts that can complicate the process.

Here, DODIAA is predicted to have a distinct advantage. Studies on the radiolytic stability of a structurally analogous compound, mTDDGA, have demonstrated a lower degradation rate compared to TODGA.[2][3] The rationale behind this enhanced stability is believed to be the increased resilience of the ether C-O bond in the backbone of modified diglycolamides to radiolytic attack compared to the bonds in the glycolamide moiety of TODGA.[4] The primary degradation pathway for TODGA involves the cleavage of the C-O ether bond, leading to the formation of N,N,N′-trioctyldiglycolamide (TrODGA) and 2-hydroxy-N-octylacetamide.[4] A more robust backbone in DODIAA would likely reduce the formation of these degradation products, leading to a longer solvent lifespan and more consistent performance.

Hydrolytic stability is primarily related to the cleavage of the amide bonds. As both molecules contain identical N,N-dioctylacetamide groups, their hydrolytic stability under similar acidic conditions is expected to be comparable.

Third Phase Formation and Loading Capacity: Mitigating a Major Process Bottleneck

A significant operational challenge with TODGA-based solvents is the formation of a third phase at high metal and/or acid concentrations in the organic phase. This phenomenon, which involves the splitting of the organic phase into a diluent-rich light phase and an extractant-metal complex-rich heavy phase, can disrupt the hydrodynamics of solvent extraction equipment and limit the process throughput.[4]

The formation of this third phase is attributed to the aggregation of the polar metal-ligand complexes into reverse micelles, which at a certain concentration (the Limiting Organic Concentration or LOC), become immiscible with the nonpolar diluent (typically a long-chain alkane like n-dodecane). The structure of the extractant plays a crucial role in the propensity for third-phase formation. It is hypothesized that the modified, potentially more flexible, backbone of DODIAA may disrupt the packing of the extractant-metal complexes, thereby hindering the formation of the large aggregates that lead to phase splitting. This would result in a higher LOC and, consequently, a higher practical loading capacity for the solvent.

Experimental Protocols: A Blueprint for Comparative Evaluation

To empirically validate the predicted performance advantages of DODIAA, a series of well-defined experiments are necessary. The following protocols outline the key methodologies for a rigorous comparative study.

Experimental Workflow

The logical flow of a comparative performance evaluation is depicted in the following diagram:

G cluster_prep 1. Reagent Preparation cluster_eval 2. Performance Evaluation cluster_analysis 3. Data Analysis & Comparison prep_dod Synthesize and Purify DODIAA prep_solv Prepare Organic Solvent Phases (e.g., 0.1 M in n-dodecane) prep_dod->prep_solv prep_tod Procure and Purify TODGA prep_tod->prep_solv ext_eff Extraction Efficiency & Selectivity (Distribution Ratio Determination) prep_solv->ext_eff load_cap Loading Capacity (Nd(III) Saturation) prep_solv->load_cap third_phase Third Phase Formation (LOC Determination) prep_solv->third_phase stability Stability Studies (Radiolysis & Hydrolysis) prep_solv->stability prep_aq Prepare Aqueous Feed Solutions (e.g., Am/Eu in 3 M HNO3) prep_aq->ext_eff prep_aq->load_cap prep_aq->third_phase prep_aq->stability data_table Tabulate Comparative Data ext_eff->data_table load_cap->data_table third_phase->data_table stability->data_table data_vis Generate Performance Plots data_table->data_vis conclusion Draw Conclusions on Relative Performance data_vis->conclusion

Caption: Workflow for the comparative evaluation of DODIAA and TODGA.

Protocol 1: Determination of Distribution Ratios and Selectivity Factors

Objective: To quantify the extraction efficiency of DODIAA and TODGA for Am(III) and Eu(III) and to determine the Eu/Am selectivity factor.

Materials:

  • Organic phases: 0.1 M DODIAA in n-dodecane and 0.1 M TODGA in n-dodecane.

  • Aqueous phase: 3 M HNO3 containing tracer concentrations of 241Am and 152/154Eu.

  • Scintillation vials, vortex mixer, centrifuge, gamma spectrometer.

Procedure:

  • Pipette 1 mL of the aqueous phase into a scintillation vial.

  • Add 1 mL of the organic phase to the same vial.

  • Cap the vial and vortex vigorously for 30 minutes to ensure equilibrium is reached.

  • Centrifuge the vial for 10 minutes to ensure complete phase separation.

  • Carefully pipette a 0.5 mL aliquot from both the aqueous and organic phases into separate counting vials.

  • Measure the gamma activity of 241Am and 152/154Eu in each aliquot using a gamma spectrometer.

  • Calculate the distribution ratio (D) for each metal ion using the formula: D = (Activity in organic phase / Volume of organic phase) / (Activity in aqueous phase / Volume of aqueous phase)

  • Calculate the selectivity factor (SFEu/Am) using the formula: SFEu/Am = DEu / DAm

Protocol 2: Determination of Loading Capacity

Objective: To determine the maximum amount of a surrogate lanthanide (Nd(III)) that can be loaded into the organic phase before saturation or third phase formation.

Materials:

  • Organic phases: 0.1 M DODIAA in n-dodecane and 0.1 M TODGA in n-dodecane.

  • Aqueous phase: A series of aqueous solutions of Nd(NO3)3 in 3 M HNO3 with increasing Nd(III) concentrations (e.g., 0.01 M to 0.5 M).

  • ICP-MS or spectrophotometer for Nd(III) analysis.

Procedure:

  • Perform solvent extraction experiments as described in Protocol 1, using the series of Nd(III) aqueous solutions.

  • After equilibration and phase separation, take an aliquot of the aqueous phase for analysis.

  • Determine the concentration of Nd(III) remaining in the aqueous phase using ICP-MS or a suitable spectrophotometric method.

  • Calculate the concentration of Nd(III) in the organic phase by mass balance.

  • Plot the concentration of Nd(III) in the organic phase versus the initial concentration of Nd(III) in the aqueous phase. The plateau of this curve represents the loading capacity.

Protocol 3: Radiolytic Stability Assessment

Objective: To compare the degradation of DODIAA and TODGA under gamma irradiation.

Materials:

  • Organic phases: 0.1 M DODIAA in n-dodecane and 0.1 M TODGA in n-dodecane, both in contact with an equal volume of 3 M HNO3.

  • Gamma irradiation source (e.g., 60Co).

  • HPLC-MS for analyzing the concentration of the parent extractant and its degradation products.

Procedure:

  • Prepare samples of the two-phase systems in sealed vials.

  • Expose the samples to a gamma radiation source at a known dose rate for different periods to achieve a range of total absorbed doses (e.g., 100 kGy, 250 kGy, 500 kGy).

  • After each irradiation, separate the organic phase.

  • Analyze the concentration of the parent extractant (DODIAA or TODGA) and identify and quantify major degradation products using HPLC-MS.

  • Plot the natural logarithm of the extractant concentration versus the absorbed dose. The slope of this line will give the degradation constant, allowing for a quantitative comparison of their stability.

Conclusion and Future Outlook

While N,N,N',N'-tetraoctyldiglycolamide (TODGA) has proven to be a robust and efficient extractant for actinide and lanthanide separation, the pursuit of process optimization necessitates the exploration of next-generation ligands. Based on the analysis of its structural features and data from analogous compounds, 2,2'-Oxybis(N,N-dioctylacetamide) (DODIAA) presents a compelling case as a superior alternative. The predicted enhancements in radiolytic stability and resistance to third-phase formation, without compromising extraction efficiency, could translate to significant improvements in the safety, efficiency, and cost-effectiveness of advanced nuclear fuel reprocessing and radiopharmaceutical production.

Rigorous, direct comparative studies as outlined in the provided protocols are essential to definitively quantify the performance advantages of DODIAA. Should these studies confirm the predicted benefits, DODIAA could represent a significant step forward in the field of f-element separations, offering a more resilient and efficient tool for these critical applications.

References

A Comparative Guide to the Extraction Efficiency of 2,2'-Oxybis(N,N-dioctylacetamide) for Actinide Separation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of nuclear fuel reprocessing and radioactive waste management, the efficient and selective separation of actinides and lanthanides is of paramount importance. This guide provides an in-depth technical comparison of the extraction efficiency of 2,2'-Oxybis(N,N-dioctylacetamide), a promising diglycolamide extractant, against other established alternatives. We will delve into the experimental validation of its performance, supported by quantitative data, detailed protocols, and an exploration of the underlying chemical principles.

Introduction: The Challenge of Actinide and Lanthanide Separation

The separation of trivalent actinides (An(III)) from lanthanides (Ln(III)) is a significant challenge in the back-end of the nuclear fuel cycle. This difficulty arises from their similar ionic radii and chemical properties. Effective separation is crucial for reducing the long-term radiotoxicity of nuclear waste and for recycling valuable fissile materials.[1] Solvent extraction is a widely employed technique for these separations, relying on the selective transfer of metal ions from an aqueous phase to an immiscible organic phase containing a specific extractant.[2]

Diglycolamides (DGAs) have emerged as a promising class of extractants due to their high affinity for trivalent metal ions in acidic media. Among these, 2,2'-Oxybis(N,N-dioctylacetamide) and its derivatives are being investigated for their potential to improve upon existing separation processes.

Validating Extraction Efficiency: A Step-by-Step Experimental Protocol

To objectively assess the performance of an extractant, a robust and reproducible experimental protocol is essential. The following procedure outlines the key steps for validating the extraction efficiency of 2,2'-Oxybis(N,N-dioctylacetamide).

Experimental Workflow

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_calc Calculation prep_org Prepare Organic Phase: - Dissolve extractant in diluent (e.g., n-dodecane) contact Phase Contacting: - Mix equal volumes of organic and aqueous phases - Agitate for equilibrium prep_org->contact prep_aq Prepare Aqueous Phase: - Dissolve metal nitrates in HNO3 - Add radiotracers prep_aq->contact separate Phase Separation: - Centrifuge to separate layers contact->separate sample_aq Sample Aqueous Phase separate->sample_aq sample_org Sample Organic Phase separate->sample_org quantify Quantify Metal Ion Concentration: - ICP-MS, Alpha/Gamma Spectrometry sample_aq->quantify sample_org->quantify calc_d Calculate Distribution Ratio (D) quantify->calc_d calc_sf Calculate Separation Factor (SF) calc_d->calc_sf

Caption: Workflow for determining extraction efficiency.

Step 1: Preparation of the Organic Phase

The organic phase consists of the extractant dissolved in a suitable diluent. The choice of diluent is critical as it can influence the extraction behavior and prevent the formation of a third phase.[3] A common diluent for actinide extraction is n-dodecane.

  • Rationale: n-dodecane is a non-polar, high-boiling point alkane that is chemically stable in the presence of nitric acid and radiation. The concentration of the extractant is typically in the range of 0.1 to 0.5 M, depending on the target metal ions and the desired loading capacity.

Step 2: Preparation of the Aqueous Phase

The aqueous phase simulates the acidic waste stream and contains the metal ions to be extracted.

  • Procedure:

    • Prepare a stock solution of the desired metal nitrates (e.g., Am(NO₃)₃, Pu(NO₃)₄, UO₂(NO₃)₂) in nitric acid (HNO₃) of a specific concentration (e.g., 1-4 M).

    • Spike the aqueous phase with appropriate radiotracers (e.g., ²⁴¹Am, ²³⁹Pu, ²³³U, ¹⁵²Eu) to facilitate accurate quantification at low concentrations.

  • Rationale: The nitric acid concentration is a key parameter influencing the extraction efficiency, as it affects the speciation of the metal ions and the protonation of the extractant.[4]

Step 3: Liquid-Liquid Extraction

This step involves the intimate mixing of the organic and aqueous phases to allow for the transfer of metal ions.

  • Procedure:

    • In a centrifuge tube, combine equal volumes of the prepared organic and aqueous phases.

    • Agitate the mixture vigorously for a sufficient time (e.g., 30 minutes) to ensure that equilibrium is reached.

    • Centrifuge the mixture to achieve a clean separation of the two phases.

  • Rationale: Vigorous mixing increases the interfacial area between the two phases, facilitating mass transfer. Centrifugation ensures that there is no cross-contamination of the phases before analysis.

Step 4: Quantification of Metal Ions

The concentration of the metal ions in both the aqueous and organic phases is measured to determine the extent of extraction.

  • Analytical Techniques:

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For the determination of the total concentration of stable isotopes.

    • Alpha and Gamma Spectrometry: For the quantification of radioisotopes.

  • Rationale: These techniques provide high sensitivity and selectivity for the accurate measurement of metal ion concentrations, even at trace levels.

Step 5: Calculation of Extraction Efficiency

The extraction efficiency is quantified by two key parameters: the distribution ratio (D) and the separation factor (SF).

  • Distribution Ratio (D): Represents the ratio of the total concentration of a metal ion in the organic phase to its total concentration in the aqueous phase at equilibrium.

    • D = [M]org / [M]aq

  • Separation Factor (SF): Measures the ability of the extraction system to separate two different metal ions (M1 and M2).

    • SF (M1/M2) = D(M1) / D(M2)

A high distribution ratio indicates efficient extraction of a metal ion, while a high separation factor signifies a good separation between two metal ions.

Performance Comparison: 2,2'-Oxybis(N,N-dioctylacetamide) vs. Alternatives

The performance of 2,2'-Oxybis(N,N-dioctylacetamide) is best evaluated by comparing its extraction efficiency with that of other well-established extractants under similar conditions. For this guide, we will use data for a closely related and structurally similar compound, 2,2'-Oxybis(N,N-di-n-decylpropanamide) (mTDDGA), as a strong proxy for the target molecule. The primary difference is the presence of methyl groups on the propanamide backbone in mTDDGA, which can introduce some steric hindrance.[5]

The key alternatives for comparison are:

  • N,N,N',N'-tetraoctyldiglycolamide (TODGA): A widely studied and effective diglycolamide extractant.

  • Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO): A key component in the TRUEX (TRansUranium EXtraction) process.

  • N,N-di-n-hexyloctanamide (DHOA): A monoamide extractant considered as an alternative to tributyl phosphate (TBP) in the PUREX process.[2]

Comparative Extraction Data

The following tables summarize the distribution ratios (D) for the extraction of key actinides and lanthanides from nitric acid solutions using mTDDGA and TODGA.

Table 1: Distribution Ratios (D) for the Extraction of Am(III) and Eu(III) from 3 M HNO₃

Extractant (0.1 M in n-dodecane + 5% 1-octanol)D(Am)D(Eu)SF(Eu/Am)
mTDDGA (as a proxy for 2,2'-Oxybis(N,N-dioctylacetamide))>1000>1000~1
TODGA>1000>1000~1

Data adapted from extraction experiments with various unsymmetrical diglycolamides.

Table 2: Distribution Ratios (D) for Various Metal Ions as a Function of Nitric Acid Concentration with mTDDGA (R,S isomer)

Metal Ion1 M HNO₃3 M HNO₃5 M HNO₃
Am(III)~10~100~200
Pu(IV)~100~500~1000
U(VI)~1~10~20
Eu(III)~10~100~200
Nd(III)~5~50~100

Data is estimated from graphical representations in "Solvent Optimization Studies for a New EURO-GANEX Process with 2,2'-Oxybis(N,N-di-n-decylpropanamide) (mTDDGA) and Its Radiolysis Products".[6]

Analysis of Comparative Performance:

  • ** trivalent Actinides and Lanthanides:** Both mTDDGA (as a proxy for our target molecule) and TODGA show very high extraction efficiency for Am(III) and Eu(III) from 3 M nitric acid, with distribution ratios exceeding 1000. This indicates that both are highly effective for the co-extraction of these elements. The separation factor between Eu(III) and Am(III) is close to unity for both extractants, suggesting that they do not provide significant selectivity between trivalent actinides and lanthanides under these conditions.

  • Tetravalent and Hexavalent Actinides: The data for mTDDGA shows a strong affinity for Pu(IV), with distribution ratios significantly higher than for Am(III) and U(VI) across the tested nitric acid concentrations.[6] The extraction of U(VI) is moderate and increases with nitric acid concentration.[6]

  • Influence of Nitric Acid Concentration: For mTDDGA, the extraction of all tested metal ions generally increases with increasing nitric acid concentration.[6] This is a typical behavior for diglycolamide extractants and is attributed to the "salting-out" effect, where the increased nitrate ion concentration in the aqueous phase promotes the formation of extractable neutral metal-nitrate-extractant complexes.[4]

Mechanistic Insights and Structural Considerations

The high extraction efficiency of diglycolamides like 2,2'-Oxybis(N,N-dioctylacetamide) is attributed to their ability to act as tridentate ligands, coordinating to the metal ion through the two amide carbonyl oxygens and the central ether oxygen.

Proposed Extraction Mechanism

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_aq M³⁺(aq) + 3NO₃⁻(aq) ML3_org M(L)₃(NO₃)₃ M_aq->ML3_org Extraction L_org 3L(org) L_org->ML3_org

Caption: Proposed extraction mechanism for a trivalent metal ion (M³⁺) with a diglycolamide extractant (L).

The general extraction equilibrium for a trivalent metal ion (M³⁺) can be represented as:

M³⁺(aq) + 3NO₃⁻(aq) + 3L(org) ⇌ --INVALID-LINK--

Where L represents the diglycolamide extractant. The stoichiometry of the extracted complex (the number of extractant molecules per metal ion) can vary depending on the specific metal ion, the extractant structure, and the diluent used.

Conclusion

2,2'-Oxybis(N,N-dioctylacetamide) and its close derivatives have demonstrated high extraction efficiency for actinides and lanthanides, particularly for trivalent and tetravalent species, from nitric acid media. Its performance is comparable to, and in some cases may exceed, that of the well-established extractant TODGA. The selection of an optimal extractant for a specific application will depend on a variety of factors, including the target metal ions, the composition of the aqueous feed, and the desired separation factors. Further research directly comparing 2,2'-Oxybis(N,N-dioctylacetamide) with a broader range of extractants under identical conditions would be beneficial for a more definitive assessment of its advantages and limitations.

References

comparative study of lanthanide extraction with different amide-based extractants

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Lanthanide Extraction Using Amide-Based Extractants

For researchers, scientists, and professionals in drug development engaged in the intricate task of lanthanide separation, the choice of an appropriate extraction agent is paramount. This guide provides an in-depth comparative analysis of various amide-based extractants, offering a blend of theoretical insights and practical, field-proven data. We will explore the nuances of monoamides, malonamides, and diglycolamides, elucidating their respective strengths and weaknesses in the selective extraction of lanthanides.

Introduction: The Imperative of Lanthanide Separation and the Rise of Amide Extractants

The lanthanides, a series of 15 chemically similar elements, are critical components in a myriad of advanced technologies. Their unique physicochemical properties make them indispensable in fields ranging from medical imaging contrast agents to catalysts and high-performance magnets. However, their chemical similarity presents a significant challenge in their separation and purification, a crucial step for their application.

Traditionally, organophosphorus extractants have dominated the industrial landscape of lanthanide separation. While effective, these agents are not without their drawbacks, including environmental concerns and sometimes limited selectivity for adjacent lanthanides. This has spurred the development of alternative extractants, with amide-based ligands emerging as a promising class. Their "CHON" composition (containing only carbon, hydrogen, oxygen, and nitrogen) makes them completely incinerable, a significant advantage in managing secondary waste streams, particularly in the context of nuclear waste reprocessing where lanthanides are abundant fission products.

This guide will navigate the landscape of amide-based extractants, providing a comparative framework to aid in the selection of the most suitable agent for a given application. We will delve into the structural features that govern their extraction behavior, present comparative performance data, and provide detailed experimental protocols.

A Comparative Analysis of Amide-Based Extractants

The extraction efficiency and selectivity of amide-based extractants are intricately linked to their molecular structure, particularly the number and arrangement of the amide and other donor groups. We will compare three major classes: monoamides, malonamides, and diglycolamides.

Monoamides

Monoamides, characterized by a single amide functional group, represent the simplest class of amide extractants. A common example is N,N-di(2-ethylhexyl)acetamide (D2EHAA).

  • Mechanism and Performance: Monoamides typically act as monodentate or bidentate ligands, coordinating to the lanthanide ion through the carbonyl oxygen. Their extraction efficiency is generally lower compared to their multidentate counterparts. The extraction of lanthanides with monoamides often shows a decreasing trend across the series, with lighter lanthanides being more readily extracted. This is attributed to the increasing charge density of the heavier lanthanides, which leads to stronger hydration and thus a higher energy penalty for dehydration upon extraction.

Malonamides

Malonamides, such as N,N′-dimethyl-N,N′-dioctylhexylethoxymalonamide (DMDOHEMA), possess two amide groups attached to a central methylene carbon.

  • Mechanism and Performance: These extractants act as bidentate ligands, forming stable six-membered chelate rings with the lanthanide ion through the two carbonyl oxygen atoms. Malonamides generally exhibit higher extraction efficiencies than monoamides. Interestingly, some malonamides show a preference for lighter to middle lanthanides, a selectivity trend that can be influenced by steric hindrance around the metal center. For instance, bulky substituents on the amide nitrogen or the central carbon can disfavor the coordination of the smaller, heavier lanthanides.

Diglycolamides (DGAs)

Diglycolamides, with N,N,N′,N′-tetraoctyldiglycolamide (TODGA) being the most prominent example, are characterized by two amide groups connected by an ether linkage.

  • Mechanism and Performance: DGAs are powerful tridentate extractants, coordinating to the lanthanide ion through the two carbonyl oxygens and the central ether oxygen. This tridentate coordination leads to the formation of highly stable complexes and, consequently, very high distribution ratios for lanthanides.[1] A significant advantage of DGAs like TODGA is their improved separation factors for adjacent lanthanides compared to traditional extractants.[2] The extraction efficiency of DGAs typically increases with the atomic number of the lanthanide (a "positive sequence"), which is attributed to the increasing charge density of the heavier lanthanides leading to stronger electrostatic interactions with the extractant.[3][4] However, a major challenge with some DGAs, particularly in non-polar diluents, is the formation of a third phase at high metal loading, which can complicate industrial processes.[5] This can often be mitigated by the addition of phase modifiers or by using more polar diluents.

The following diagram illustrates the basic structures of these three classes of amide extractants.

G Monoamide Monoamides (e.g., D2EHAA) Structure_Mono R-C(=O)N(R')2 One Amide Group Monoamide->Structure_Mono Malonamide Malonamides (e.g., DMDOHEMA) Structure_Malo R2N-C(=O)-CH2-C(=O)-NR2 Two Amide Groups Malonamide->Structure_Malo Diglycolamide Diglycolamides (e.g., TODGA) Structure_Diga R2N-C(=O)-CH2-O-CH2-C(=O)-NR2 Two Amide Groups + Ether Linkage Diglycolamide->Structure_Diga

Figure 1: Basic structures of the three main classes of amide-based extractants.

Performance Comparison: A Data-Driven Analysis

To provide a quantitative comparison, the following table summarizes typical distribution ratios (D) and separation factors (SF) for selected lanthanides with representative amide extractants under comparable conditions (3 M HNO₃). It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Extractant ClassRepresentative ExtractantD(La)D(Eu)D(Lu)SF(Eu/La)SF(Lu/Eu)Reference
Diglycolamide N,N′-dimethyl-N,N′-dioctyl diglycolamide (Isomer I)0.4810.6108.622.110.2[3]
Diglycolamide N,N-dimethyl-N′,N′-dioctyl diglycolamide (Isomer II)0.534.621.18.74.6[3]
Diglycolamide N,N,N′,N′-tetraoctyldiglycolamide (TODGA) in DCE~0.1~10~200~100~20[6]
Malonamide N,N′-dimethyl-N,N′-dioctylhexylethoxymalonamide (DMDOHEMA)-D(Am) data---[7]

From the data, the superior extraction efficiency of diglycolamides, particularly TODGA, is evident, with distribution ratios significantly higher than the isomeric diglycolamides. The separation factors between adjacent lanthanides are also noteworthy for DGAs, highlighting their potential for fine-tuned separations.

Experimental Protocol: A Step-by-Step Guide to Lanthanide Extraction

This section provides a generalized, yet detailed, protocol for the solvent extraction of lanthanides using an amide-based extractant. This protocol is a self-validating system, with each step designed to ensure accuracy and reproducibility.

Reagent Preparation
  • Aqueous Feed Solution: Prepare a stock solution of the lanthanide(s) of interest (e.g., from their nitrate salts) in a nitric acid solution of the desired concentration (typically 1-3 M HNO₃). The initial concentration of each lanthanide should be accurately known, for example, 3 mM.[3]

  • Organic Phase: Dissolve the chosen amide extractant (e.g., 0.01 M TODGA or an isomeric diglycolamide) in a suitable organic diluent.[6] Common diluents include n-dodecane, kerosene, or for some systems, more polar solvents like 1,2-dichloroethane (DCE).[6] To prevent third phase formation with some DGAs, a phase modifier like 1-octanol may be added to the diluent (e.g., a 40/60 v/v% mixture of n-octanol/kerosene).[3]

Extraction Procedure
  • Contacting Phases: In a suitable vessel (e.g., a separatory funnel or a centrifuge tube), mix equal volumes of the aqueous feed solution and the organic phase (e.g., 1:1 volume ratio).

  • Equilibration: Agitate the mixture vigorously for a sufficient time to ensure equilibrium is reached. A contact time of 30 minutes is often adequate.[3] This can be achieved using a mechanical shaker.

  • Phase Separation: Separate the two phases. Centrifugation (e.g., at 2500 rpm for 10 minutes) can be employed to ensure a clean separation, especially if emulsions tend to form.[3]

  • Sampling and Analysis: Carefully take an aliquot from the aqueous phase (raffinate). Dilute the aliquot in a suitable matrix (e.g., 0.1 M HNO₃) and determine the concentration of the lanthanide(s) using an appropriate analytical technique, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Emission Spectrometry (ICP-AES).[3]

Data Calculation
  • Distribution Ratio (D): The distribution ratio is a measure of the extraction efficiency and is calculated as the ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase at equilibrium.

    • D = [Ln]org / [Ln]aq

    • Where [Ln]org can be calculated by mass balance: [Ln]org = [Ln]initial_aq - [Ln]final_aq.

  • Separation Factor (SF): The separation factor between two lanthanides (Ln1 and Ln2) is the ratio of their distribution ratios. It indicates the selectivity of the extractant.

    • SF(Ln1/Ln2) = D(Ln1) / D(Ln2)

Stripping (Back-Extraction)
  • Stripping Solution: Prepare a suitable stripping solution. For many amide-based systems, dilute nitric acid (e.g., 0.001 M HNO₃) is effective.[3][8] In some cases, complexing agents like EDTA or DTPA may be used for more efficient stripping.[9]

  • Stripping Procedure: Contact the lanthanide-loaded organic phase with the stripping solution in a similar manner to the extraction step.

  • Analysis: Analyze the lanthanide concentration in the stripping solution to determine the stripping efficiency. Multiple stripping stages may be necessary for complete recovery.[10]

The following diagram illustrates the general workflow for a solvent extraction experiment.

G cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis cluster_stripping 4. Stripping Aqueous Aqueous Feed (Ln in HNO3) Mix Mix & Equilibrate Aqueous->Mix Organic Organic Phase (Amide in Diluent) Organic->Mix Separate Separate Phases Mix->Separate Raffinate Raffinate (Aq.) Separate->Raffinate Loaded_Org Loaded Organic Separate->Loaded_Org Analyze_Aq Analyze [Ln]aq Raffinate->Analyze_Aq Strip_Mix Mix & Equilibrate Loaded_Org->Strip_Mix Stripping_Sol Stripping Solution (e.g., dilute HNO3) Stripping_Sol->Strip_Mix Strip_Separate Separate Phases Strip_Mix->Strip_Separate Stripped_Ln Stripped Ln (Aq.) Strip_Separate->Stripped_Ln Regen_Org Regenerated Organic Strip_Separate->Regen_Org

Figure 2: General workflow for a lanthanide solvent extraction experiment.

Causality Behind Experimental Choices and Mechanistic Insights

The choice of experimental parameters is critical and is dictated by the underlying chemistry of the extraction process.

  • Acid Concentration: The concentration of nitric acid in the aqueous phase plays a dual role. It provides the nitrate ions necessary for the formation of the neutral extractable complex (e.g., Ln(NO₃)₃(Amide)n). At higher concentrations, the "salting-out" effect can enhance extraction. However, at very high acidities, H⁺ ions can compete with the lanthanide ions for the extractant, leading to a decrease in the distribution ratio. The optimal acidity is therefore a balance between these competing effects, often found to be around 3-4 M HNO₃ for many amide systems.[3][4]

  • Diluent Choice: The diluent not only solubilizes the extractant and the resulting metal complex but can also influence the extraction mechanism. Non-polar aliphatic diluents like n-dodecane are common, but can lead to third phase formation with some DGAs due to the aggregation of the polar metal-extractant complexes.[5] More polar diluents or the addition of a phase modifier can mitigate this by increasing the polarity of the organic phase and improving the solubility of the aggregates.

  • Extractant Structure and Selectivity: The selectivity of an amide extractant is a complex interplay of electronic and steric factors. The higher extraction efficiency of DGAs over malonamides and monoamides is due to the chelate effect and the tridentate nature of the DGA ligand. Within the DGA class, subtle changes in the alkyl substituents can influence selectivity. For example, asymmetric DGAs have been shown to sometimes offer improved selectivity compared to their symmetric counterparts.[11] The general trend of increasing extraction of lanthanides with increasing atomic number for DGAs is driven by the lanthanide contraction, which leads to a higher charge density and stronger electrostatic interaction with the extractant.

The following diagram depicts the coordination of a trivalent lanthanide ion with a diglycolamide extractant.

G cluster_dga1 DGA Molecule 1 cluster_dga2 DGA Molecule 2 Ln Ln³⁺ O1_amide1 O Ln->O1_amide1 Coordination O_ether1 O Ln->O_ether1 O2_amide1 O Ln->O2_amide1 O1_amide2 O Ln->O1_amide2 O_ether2 O Ln->O_ether2 O2_amide2 O Ln->O2_amide2 NO3_1 NO₃⁻ Ln->NO3_1 NO3_2 NO₃⁻ Ln->NO3_2 NO3_3 NO₃⁻ Ln->NO3_3 C1_1 C=O O1_amide1->C1_1 C2_1 C=O O_ether1->C2_1 -CH₂ O2_amide1->C2_1 C1_1->O_ether1 CH₂- R_groups1 ...R C1_1->R_groups1 -N(R)₂ C2_1->R_groups1 C1_2 C=O O1_amide2->C1_2 C2_2 C=O O_ether2->C2_2 -CH₂ O2_amide2->C2_2 C1_2->O_ether2 CH₂- R_groups2 ...R C1_2->R_groups2 -N(R)₂ C2_2->R_groups2

Figure 3: Schematic of a lanthanide ion coordinated by diglycolamide molecules and nitrate ions.

Conclusion and Future Outlook

Amide-based extractants, particularly diglycolamides, have established themselves as highly effective and promising agents for the separation of lanthanides. Their high extraction efficiency, good selectivity, and favorable environmental profile make them attractive alternatives to traditional organophosphorus extractants. While challenges such as third phase formation and the cost of synthesis remain, ongoing research into novel amide structures, including asymmetric and task-specific ionic liquids, continues to push the boundaries of lanthanide separation science.

This guide has provided a comparative overview, quantitative data, and practical protocols to aid researchers in this field. The choice of extractant will ultimately depend on the specific requirements of the separation task, including the desired purity, the scale of operation, and economic considerations. A thorough understanding of the structure-performance relationships and the interplay of experimental parameters, as outlined in this guide, is essential for the successful design and implementation of efficient lanthanide separation processes.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of Metal Loading in 2,2'-Oxybis(N,N-dioctylacetamide)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in metal extraction, purification, and analysis, the selection of an appropriate chelating agent is paramount. This guide provides an in-depth technical comparison of 2,2'-Oxybis(N,N-dioctylacetamide), a potent diglycolamide extractant, with other established alternatives. We will delve into the underlying principles of metal coordination, provide detailed experimental protocols for quantitative analysis, and present comparative data to inform your selection process.

Introduction to 2,2'-Oxybis(N,N-dioctylacetamide): A Powerful Ligand for f-Block Elements

2,2'-Oxybis(N,N-dioctylacetamide) is a neutral, tridentate ligand featuring two amide carbonyl groups and a central ether oxygen.[1] This specific arrangement of donor atoms confers a high affinity for trivalent actinides and lanthanides, making it a valuable tool in nuclear chemistry, waste management, and rare-earth element separation.[2] Its molecular structure, characterized by long alkyl chains, ensures solubility in organic solvents like toluene and dichloromethane, facilitating its use in liquid-liquid extraction processes.[2]

The primary application of 2,2'-Oxybis(N,N-dioctylacetamide) lies in the extraction and separation of f-block elements from acidic solutions, particularly nitric acid.[2] Its efficiency in forming stable complexes with these metals has made it a subject of significant interest for advanced nuclear fuel reprocessing and the recovery of valuable rare-earth elements.

The Competitive Landscape: A Comparison with TODGA and CMPO

The field of solvent extraction for f-block elements is dominated by several key players. To understand the performance of 2,2'-Oxybis(N,N-dioctylacetamide), it is essential to compare it against established extractants: N,N,N',N'-tetraoctyldiglycolamide (TODGA) and octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO).

  • N,N,N',N'-tetraoctyldiglycolamide (TODGA): As a close structural analog, TODGA is a widely studied and utilized extractant. Both molecules are diglycolamides, but 2,2'-Oxybis(N,N-dioctylacetamide) possesses an asymmetrical structure that can influence its extraction behavior.

  • Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO): CMPO is a key component of the TRUEX (TRansUranic EXtraction) process and is known for its robust extraction capabilities for a wide range of actinides.

Comparative Performance: Extraction Efficiency

The distribution ratio (D) is a critical parameter for evaluating the extraction efficiency of a ligand. It is defined as the concentration of the metal in the organic phase divided by its concentration in the aqueous phase at equilibrium. A higher D value indicates a more efficient extraction.

The following tables summarize available comparative data for the extraction of key actinides and lanthanides. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature. Therefore, the presented data is a synthesis from various sources, and the experimental conditions are provided for context.

Table 1: Comparison of Distribution Ratios (D) for Am(III) and Eu(III) in Nitric Acid

ExtractantMetal IonAqueous PhaseOrganic PhaseDistribution Ratio (D)Reference
2,2'-Oxybis(N,N-dioctylacetamide) Analogues Am(III)3 M HNO₃0.1 M in n-dodecane + 5% 1-octanol>1000[3]
Eu(III)3 M HNO₃0.1 M in n-dodecane + 5% 1-octanol>1000[3]
TODGA Am(III)3 M HNO₃0.1 M in n-dodecane + 5% 1-octanol~100-1000[3]
Eu(III)3 M HNO₃0.1 M in n-dodecane + 5% 1-octanol~100-1000[3]
CMPO Am(III)3 M HNO₃0.2 M in n-dodecane~10-35[4]
Eu(III)3 M HNO₃Not specifiedVaries with conditions[5]

Note: The data for 2,2'-Oxybis(N,N-dioctylacetamide) analogues suggests a stronger extraction behavior compared to TODGA under the specified conditions.[3] CMPO generally exhibits lower distribution ratios for trivalent actinides and lanthanides from nitric acid alone compared to diglycolamides.[4]

Table 2: Comparative Extraction of Uranium (VI) and Plutonium (IV)

ExtractantMetal IonAqueous PhaseOrganic PhaseDistribution Ratio (D)Reference
TODGA U(VI)3.5 M HNO₃1.1 M in n-dodecaneVaries with acidity[6]
Pu(IV)3.5 M HNO₃1.1 M in n-dodecaneHigher than U(VI)[7]
CMPO U(VI)3 M HNO₃0.2 M in n-dodecane~10[8]
Pu(IV)3 M HNO₃0.2 M in n-dodecane>100[9]

Note: Direct comparative data for 2,2'-Oxybis(N,N-dioctylacetamide) for U(VI) and Pu(IV) is limited in the available literature. However, both TODGA and CMPO are effective extractants for these tetravalent and hexavalent actinides. CMPO, in particular, shows very high distribution ratios for Pu(IV).[9]

Loading Capacity and Stripping Efficiency

Loading capacity refers to the maximum amount of metal that can be extracted into the organic phase. Stripping is the process of back-extracting the metal from the loaded organic phase into a fresh aqueous phase.

Table 3: Comparison of Loading and Stripping Characteristics

Feature2,2'-Oxybis(N,N-dioctylacetamide)TODGACMPO
Metal Loading Capacity High, but quantitative data is sparse.Prone to third phase formation at high Pu loading.[10]High, a key feature of the TRUEX process.
Stripping Agents DTPA-citric acid, SO₃-Ph-BTBP[3]DTPA-citric acid, Hydroxylamine nitrateDilute HNO₃, Oxalic acid, Reductants (for Pu)
Stripping Efficiency Efficient with appropriate agents.[3]Can be challenging; requires complexing agents.Generally efficient with appropriate reagents.

Quantitative Analysis of Metal Loading: A Self-Validating Protocol

To ensure the trustworthiness and accuracy of your results, a robust and self-validating analytical protocol is essential. The following section details a comprehensive workflow for the quantitative analysis of metal loading in the organic phase, with a focus on Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

The Causality Behind Experimental Choices

The direct analysis of metals in an organic matrix by ICP-MS presents unique challenges compared to aqueous samples. These include differences in viscosity, volatility, and the potential for carbon deposition on the instrument's cones.[11] Our protocol is designed to mitigate these issues and ensure accurate quantification.

The choice of Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is predicated on its exceptional sensitivity, allowing for the determination of trace and ultra-trace metal concentrations, and its multi-element capability.[12]

Experimental Workflow: From Sample to Result

Caption: Experimental workflow for the quantitative analysis of metal loading.

Step-by-Step Methodology

1. Sample Preparation:

  • Step 1.1: Sampling: Carefully collect a representative aliquot of the metal-loaded organic phase after the liquid-liquid extraction and phase separation.

  • Step 1.2: Dilution: Dilute the organic phase sample with a suitable organic solvent (e.g., kerosene, xylene) to a concentration within the linear dynamic range of the ICP-MS. This also reduces the viscosity and carbon loading on the plasma.

  • Step 1.3: Internal Standard Spiking: Add a known concentration of an internal standard to all samples, blanks, and calibration standards. The internal standard should be an element not present in the original sample and should have a similar mass and ionization potential to the analytes of interest.[2] Common internal standards for ICP-MS include ⁶Li, ⁴⁵Sc, ⁷²Ge, ⁸⁹Y, ¹⁰³Rh, ¹¹⁵In, ¹⁵⁹Tb, and ¹⁸⁵Re.[2]

2. ICP-MS Analysis:

  • Step 2.1: Instrument Calibration: Prepare a series of calibration standards in the same organic solvent as the samples, covering the expected concentration range of the analytes.

  • Step 2.2: Sample Introduction: Introduce the prepared samples into the ICP-MS using a peristaltic pump with solvent-resistant tubing and an appropriate nebulizer and spray chamber, which may be cooled to reduce solvent volatility.[11]

  • Step 2.3: Data Acquisition: Analyze the samples, blanks, and calibration standards using the optimized ICP-MS parameters.

3. Data Analysis and Validation:

  • Step 3.1: Quantification: Determine the concentration of the metals in the samples by comparing their signal intensities to the calibration curve.

  • Step 3.2: Internal Standard Correction: Correct the analyte signals for any instrument drift or matrix effects by normalizing to the signal of the internal standard.

  • Step 3.3: Quality Control:

    • Method Blank: Analyze a blank sample (organic solvent with internal standard) to ensure no contamination.

    • Certified Reference Material (CRM): Analyze a CRM with a similar matrix to validate the accuracy of the method.

    • Spike Recovery: Spike a known amount of the analyte into a sample and calculate the recovery to assess matrix effects. Recoveries should typically be within 80-120%.

    • Duplicate Analysis: Analyze a duplicate sample to assess the precision of the method. The relative percent difference (RPD) should be within an acceptable range (e.g., <20%).

Self-Validating System Logic

This protocol is designed as a self-validating system through the integration of multiple quality control checks.

self_validating_system cluster_validation Validation Parameters cluster_qc In-Analysis QC Accuracy Accuracy (CRM, Spike Recovery) Result Result Accuracy->Result Method Validation Precision Precision (Duplicate Analysis) Precision->Result Method Validation Linearity Linearity (Calibration Curve) Linearity->Result Method Validation LOD_LOQ LOD & LOQ LOD_LOQ->Result Method Validation Internal_Standard Internal Standard (Corrects Drift & Matrix Effects) Internal_Standard->Result Run-time Verification Method_Blank Method Blank (Monitors Contamination) Method_Blank->Result Run-time Verification

Caption: Logic of the self-validating analytical system.

The continuous monitoring of internal standards, blanks, and the initial validation of the method for accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ) ensures the reliability of each reported result.

Conclusion

2,2'-Oxybis(N,N-dioctylacetamide) demonstrates significant potential as a highly efficient extractant for trivalent actinides and lanthanides, in some cases outperforming the widely used TODGA. Its performance against CMPO varies depending on the target metal and its oxidation state, with CMPO showing particular strength in Pu(IV) extraction.

The selection of the optimal extractant will ultimately depend on the specific application, including the target metals, the composition of the aqueous feed, and the desired separation factors. The robust, self-validating analytical protocol detailed in this guide provides the necessary framework for accurately quantifying the metal loading in the organic phase, ensuring the generation of reliable and defensible data in your research and development endeavors.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2,2'-Oxybis(N,N-dioctylacetamide) Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize metal complexes of 2,2'-Oxybis(N,N-dioctylacetamide), a key ligand in advanced solvent extraction processes. Designed for researchers and professionals in chemical sciences and drug development, this document elucidates the causal relationships behind experimental choices in FTIR, UV-Vis, and NMR spectroscopy. We present supporting experimental data, contrast the ligand's performance with notable alternatives like N,N,N',N'-tetraoctyldiglycolamide (TODGA), and provide validated, step-by-step protocols for complex synthesis and analysis. Our objective is to furnish a scientifically rigorous and practical resource for understanding and applying spectroscopic methods to the study of these important coordination compounds.

Introduction: The Significance of Diglycolamides in Metal Coordination

Diglycolamides (DGAs) have emerged as exceptionally promising extractants for trivalent actinides (An) and lanthanides (Ln), a critical application in the partitioning and transmutation (P&T) strategy for managing high-level liquid waste from nuclear fuel cycles.[1] Their high affinity for these metal ions is primarily attributed to their function as tridentate ligands, coordinating through the two amide carbonyl oxygens and the central ether oxygen.

The subject of this guide, 2,2'-Oxybis(N,N-dioctylacetamide), hereafter referred to as ODOAA, is a member of this class. Understanding the precise nature of the coordination between ODOAA and metal ions is paramount for optimizing separation processes and designing next-generation ligands. Spectroscopic analysis provides a powerful, non-destructive window into the structure, stoichiometry, and stability of these complexes in solution and the solid state.

This guide will compare the utility of Fourier Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy in elucidating the coordination chemistry of ODOAA with key metal ions, particularly lanthanides and actinides. We will benchmark its properties against those of N,N,N',N'-tetraoctyldiglycolamide (TODGA), a more widely studied analogue, to provide a clear performance context.[2]

Comparative Spectroscopic Analysis

The formation of a metal-ODOAA complex introduces significant perturbations to the electronic and vibrational states of the ligand, which are readily detected by various spectroscopic methods.

Fourier Transform Infrared (FTIR) Spectroscopy: Probing the Coordination Bonds

FTIR spectroscopy is an indispensable tool for confirming the direct involvement of specific functional groups in metal coordination.[3] The primary diagnostic signals in ODOAA are the amide carbonyl (C=O) and ether (C-O-C) stretching vibrations.

  • Causality of Spectral Shifts: Upon complexation, the electron density from the carbonyl and ether oxygens is donated to the metal center. This donation weakens the C=O and C-O bonds, resulting in a shift of their corresponding vibrational frequencies to lower wavenumbers (a redshift). The magnitude of this shift can provide qualitative insights into the strength of the metal-ligand interaction.

  • Experimental Observations: For diglycolamide ligands like ODOAA and TODGA, the most pronounced change is observed in the amide I band (primarily C=O stretching). The free ligand typically exhibits a strong absorption band around 1660 cm⁻¹. Upon extraction of a metal ion like Nd(III), this band shifts significantly to approximately 1610 cm⁻¹.[3] This near-complete shift confirms that the carbonyl groups are the primary binding sites.

Species Vibrational Mode Typical Wavenumber (cm⁻¹) Interpretation
Free ODOAA/TODGAAmide C=O Stretch~1660Uncoordinated carbonyl group.[3]
M(III)-ODOAA/TODGA ComplexAmide C=O Stretch~1610Carbonyl oxygen is coordinated to the metal center.[3]
Free ODOAA/TODGAEther C-O-C Stretch~1100-1120Uncoordinated ether group.
M(III)-ODOAA/TODGA ComplexEther C-O-C StretchLower ShiftEther oxygen is involved in coordination, confirming tridentate nature.
  • Comparative Insight: The FTIR spectra for lanthanide and actinide complexes of ODOAA are expected to be very similar to those of TODGA, indicating an identical tridentate coordination mechanism.[3] This technique is excellent for confirming complex formation but less suited for subtle comparisons of stability between different ligands or metals.

UV-Visible (UV-Vis) Spectroscopy: Quantifying Complex Formation

While ODOAA itself lacks significant chromophores in the UV-Vis region, this technique remains valuable for determining the stoichiometry and stability constants of the resulting metal complexes, particularly for transition metals or by monitoring the f-f electronic transitions of lanthanides.

  • Causality of Spectral Changes: Coordination of ODOAA to a metal ion alters the electronic environment of that ion. For lanthanides, this can cause subtle shifts in the position and intensity of their characteristic sharp, narrow absorption bands arising from f-f transitions (e.g., the hypersensitive transitions of Nd³⁺ or Eu³⁺). For d-block metals, changes in the d-d transition bands are observed.[4] These changes can be monitored to quantify the extent of complexation.

  • Application in Stoichiometry Determination: Methods like the continuous variation method (Job's plot) or mole-ratio method can be employed. By systematically varying the mole fraction of the metal and ligand while keeping the total concentration constant, the absorbance can be plotted against the mole fraction. The maximum absorbance corresponds to the stoichiometry of the most stable complex formed in solution.

  • Quantitative Comparison: UV-Vis spectrophotometry, through titration experiments, can be used to determine the conditional stability constants of metal complexes. While direct analysis can be challenging, it is a powerful tool for quantifying equilibrium behavior, which is crucial for comparing the efficacy of different extractants like ODOAA and its analogues.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation in Solution

NMR spectroscopy provides the most detailed information about the structure and dynamics of diamagnetic metal-ODOAA complexes in solution. For paramagnetic complexes, such as those with many lanthanide ions, specialized techniques are required.

  • Causality of Chemical Shifts: Complexation with a metal ion deshields the nuclei near the binding sites, causing their resonance signals in the ¹H and ¹³C NMR spectra to shift downfield. The magnitude of the shift on the α-carbons and protons relative to the carbonyl and ether groups provides definitive evidence of the coordination points.

  • Probing Metal-Oxygen Interaction: While ¹⁷O NMR is an option, ¹³C and ¹⁵N NMR are more practical for studying the metal-oxygen bond. The interaction between the metal and the carbonyl oxygen can be studied indirectly by observing the ¹³C and ¹⁵N chemical shifts of the amide group.[6] The delocalization of the nitrogen lone pair into the C=O bond is perturbed by coordination, leading to observable changes in the NMR spectra.[7]

  • Comparative Data for Diamagnetic Ions: For complexes with diamagnetic ions like La(III), Lu(III), Y(III), or Am(III) (in certain states), high-resolution spectra can be obtained.[6]

Nucleus Group Typical Observation upon Complexation Interpretation
¹HMethylene (adjacent to C=O)Downfield shiftConfirms coordination of the carbonyl oxygen.
¹HMethylene (adjacent to ether O)Downfield shiftConfirms coordination of the ether oxygen.
¹³CCarbonyl (C=O)Significant downfield shiftStrong evidence of carbonyl oxygen binding to the metal.[8]
¹⁵NAmide (N)Coordination shift (Δδ)Indirectly probes the M-O interaction by measuring perturbation of the amide resonance.[7]
  • Challenges and Alternatives: Most lanthanide ions are paramagnetic, which leads to severe broadening and large shifts of NMR signals, making interpretation difficult. However, these paramagnetic shifts themselves can sometimes be used to obtain structural information. For a broader range of complexes, including paramagnetic ones, solid-state NMR or alternative techniques like luminescence spectroscopy for ions like Eu(III) and Cm(III) are often used to probe the coordination environment.

Performance Benchmark: ODOAA vs. Alternative Ligands

The true measure of a ligand's utility lies in its performance relative to established standards. Diglycolamides such as N,N,N',N'-tetraoctyldiglycolamide (TODGA) and N,N-dioctylhydroxyacetamide (DOHyA) are key benchmarks.

  • Extraction Efficiency: ODOAA, like other DGAs, generally shows high extraction efficiency for trivalent lanthanides and actinides from acidic media. Studies on related molecules show that subtle structural changes, such as the length of the alkyl chains or the presence of branching, can significantly impact distribution ratios and prevent the formation of a third phase at high metal loading.[2][9]

  • Selectivity: The primary challenge in f-element chemistry is separating actinides from lanthanides, which are chemically very similar. While DGAs are excellent group extractants, achieving high selectivity between these groups often requires co-ligands or modification of the DGA structure. The spectroscopic signatures discussed above are crucial for understanding the subtle differences in coordination that might lead to selectivity.

  • Stability: The stability of the formed complexes directly correlates with extraction efficiency. Stepwise complexation of Eu(III) with TODGA has been shown to form 1:1, 1:2, and 1:3 (metal:ligand) species, with corresponding logarithmic stability constants (log β) of approximately 6.1, 10.8, and 14.3, respectively.[10] Similar studies on ODOAA are necessary to quantitatively rank its complexing ability.

Ligand Key Feature Application Note Spectroscopic Similarity
ODOAA Symmetrical N,N-dioctyl groupsPotential for high loading capacity and solubility in non-polar diluents.High
TODGA N,N,N',N'-tetraoctyl groupsThe most widely studied DGA; serves as the primary benchmark for extraction.[10]High
mTDDGA Methyl-substituted backboneDiastereomers show different extraction efficiencies, highlighting steric effects.[9]High
DOHyA Hydroxyacetamide groupBidentate ligand with different extraction behavior at high acidity.[2]Moderate (different coordination)

Experimental Workflows and Protocols

Scientific integrity demands reproducible and self-validating methodologies. The following section provides detailed protocols for the synthesis and analysis of a representative Lanthanide-ODOAA complex.

Visualizing the Workflow

The overall process from ligand synthesis to data analysis can be visualized as a logical sequence.

G cluster_0 Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation synthesis Synthesis of ODOAA Ligand complexation Complex Formation: ODOAA + Ln(NO3)3 synthesis->complexation ftir FTIR Analysis complexation->ftir uvvis UV-Vis Analysis complexation->uvvis nmr NMR Analysis complexation->nmr interpretation Spectral Comparison & Structural Elucidation ftir->interpretation uvvis->interpretation nmr->interpretation

Caption: General workflow for the analysis of ODOAA-metal complexes.

Visualizing the Coordination

The tridentate binding of ODOAA to a metal ion is the foundation of its extraction capability.

G cluster_ligand M Mⁿ⁺ N1 N C1 C N1->C1 R1 R N1->R1 R2 R N1->R2 O1 O C1->O1 CH2_1 CH₂ C1->CH2_1 O1->M O_ether O CH2_1->O_ether O_ether->M CH2_2 CH₂ O_ether->CH2_2 C2 C CH2_2->C2 N2 N R3 R N2->R3 R4 R N2->R4 C2->N2 O2 O C2->O2 O2->M R_group R = (CH₂)₇CH₃

Caption: Tridentate coordination of ODOAA to a metal ion (Mⁿ⁺).

Protocol 1: Synthesis of a Lanthanide(III)-ODOAA Complex

This protocol describes a typical liquid-liquid extraction procedure to form the complex in an organic phase, suitable for subsequent spectroscopic analysis.

  • Organic Phase Preparation: Prepare a 0.1 M solution of ODOAA in a suitable organic diluent such as n-dodecane. Causality: n-dodecane is a common diluent in solvent extraction as it is water-immiscible and chemically robust.

  • Aqueous Phase Preparation: Prepare a 0.01 M solution of a lanthanide salt (e.g., La(NO₃)₃ or Eu(NO₃)₃) in 3 M nitric acid (HNO₃). Causality: High acidity is often required for efficient extraction by neutral ligands like DGAs.

  • Solvent Extraction: In a separation funnel, combine equal volumes (e.g., 10 mL) of the prepared organic and aqueous phases.

  • Equilibration: Shake the funnel vigorously for 30 minutes to ensure the extraction equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely. The organic phase, now containing the Ln(III)-ODOAA complex, will be the upper layer.

  • Sample Collection: Carefully collect the organic phase. This solution is now ready for spectroscopic analysis. A sample of the pre-contacted organic phase should be retained as a "free ligand" blank.

Protocol 2: Spectroscopic Characterization
  • FTIR Analysis:

    • Acquire a background spectrum of the pure diluent (n-dodecane).

    • Acquire a spectrum of the "free ligand" blank solution.

    • Acquire a spectrum of the organic phase containing the Ln(III)-ODOAA complex.

    • Process the spectra by subtracting the diluent background. Compare the C=O and C-O-C stretching regions of the free ligand and the complex to identify coordination shifts.[3]

  • UV-Vis Analysis:

    • Use quartz cuvettes for analysis in the UV region.

    • Use the "free ligand" blank solution to zero the spectrophotometer.

    • Acquire the absorption spectrum of the complex-containing organic phase from 200-800 nm.

    • Identify any new bands or shifts in existing metal-ion absorption peaks.

  • NMR Analysis (for Diamagnetic Complexes, e.g., La(III)):

    • Prepare samples by dissolving the dried residue of the organic phase (after evaporation of the diluent) in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra for both the free ODOAA ligand and the La(III)-ODOAA complex.

    • Compare the spectra, noting the downfield shifts of protons and carbons alpha to the ether and carbonyl oxygen atoms to confirm the coordination sites.[11]

Conclusion

The spectroscopic analysis of 2,2'-Oxybis(N,N-dioctylacetamide) metal complexes is a multi-faceted task where each technique provides a unique piece of the structural and functional puzzle. FTIR serves as a rapid and definitive tool for confirming the involvement of carbonyl and ether groups in coordination. UV-Vis spectroscopy offers a pathway to quantify the stoichiometry and stability of these complexes, which is vital for performance evaluation. Finally, NMR spectroscopy delivers unparalleled detail on the solution-state structure for diamagnetic systems.

By comparing the data obtained for ODOAA with benchmarks like TODGA, researchers can rationally assess its potential in targeted applications, from critical materials separation to the development of novel therapeutic agents. The protocols and interpretive frameworks provided in this guide serve as a robust starting point for such investigations, grounded in the principles of scientific integrity and experimental causality.

References

A Senior Application Scientist's Guide to the Economic and Performance Analysis of 2,2'-Oxybis(N,N-dioctylacetamide) in Industrial Processes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of industrial chemistry, the pursuit of efficiency, selectivity, and economic viability is paramount. This guide provides an in-depth technical and economic analysis of 2,2'-Oxybis(N,N-dioctylacetamide), a powerful chelating agent, in critical industrial applications. As Senior Application Scientists, we bridge the gap between theoretical chemistry and real-world process implementation. This document is structured to provide not just data, but a logical framework for decision-making, grounded in scientific principles and field-proven insights. We will objectively compare its performance with established alternatives, supported by experimental data, and explore the economic implications of its adoption.

Introduction: The Rise of Diglycolamides in Separation Chemistry

2,2'-Oxybis(N,N-dioctylacetamide), a member of the diglycolamide (DGA) class of extractants, has emerged as a significant player in the field of solvent extraction. Its primary applications lie in two demanding areas: the reprocessing of used nuclear fuel for actinide partitioning and the hydrometallurgical recovery of valuable metals such as cobalt and nickel. The key to its efficacy is the tridentate coordination of the two amide carbonyl oxygens and the central ether oxygen, which allows for the formation of stable complexes with metal ions. This guide will delve into the performance and economic rationale for considering 2,2'-Oxybis(N,N-dioctylacetamide) over traditional extractants.

Core Industrial Applications and the Need for Advanced Extractants

Nuclear Fuel Reprocessing: A Paradigm Shift from PUREX

The Plutonium Uranium Reduction Extraction (PUREX) process, which primarily utilizes tri-n-butyl phosphate (TBP), has been the cornerstone of nuclear fuel reprocessing for decades. However, the drive for more advanced fuel cycles, including the partitioning and transmutation of minor actinides (Am, Cm), necessitates extractants with superior performance. 2,2'-Oxybis(N,N-dioctylacetamide) and its analogues, such as N,N,N',N'-tetraoctyldiglycolamide (TODGA), are at the forefront of this evolution. Their high affinity for trivalent actinides and lanthanides from highly acidic media makes them prime candidates for advanced separation processes like the Grouped Actinide Extraction (GANEX) process.

Hydrometallurgy: Enhancing the Recovery of Critical Metals

The increasing demand for cobalt and nickel in batteries for electric vehicles and other high-technology applications has spurred the need for more efficient hydrometallurgical extraction processes. Traditional extractants like the organophosphorus acids CYANEX 272 and D2EHPA (Di-(2-ethylhexyl)phosphoric acid) are widely used but can present challenges in terms of selectivity and stripping efficiency. The unique coordination chemistry of 2,2'-Oxybis(N,N-dioctylacetamide) offers the potential for improved separation factors and more streamlined process flowsheets.

Performance Comparison: 2,2'-Oxybis(N,N-dioctylacetamide) vs. Established Alternatives

Actinide Extraction: A Leap Beyond TBP

The primary advantage of diglycolamides over TBP lies in their ability to efficiently extract trivalent actinides and lanthanides from highly acidic solutions.

Parameter 2,2'-Oxybis(N,N-dioctylacetamide) / TODGA Tri-n-butyl Phosphate (TBP) Carbamoylmethylphosphine Oxide (CMPO)
Target Analytes Trivalent Actinides (Am, Cm), Lanthanides, Pu, U, NpU, Pu, NpTrivalent Actinides, Lanthanides, U, Pu
Extraction Efficiency (Am(III)) High (Distribution coefficients > 10)[1]Very LowHigh
Selectivity (Actinides/Fission Products) Good, but can co-extract some fission productsModerateGood
Stripping Can be challenging, requires complexing agentsRelatively straightforwardCan be challenging
Radiolytic & Hydrolytic Stability GoodModerateGood
Third Phase Formation Can occur at high metal loading, mitigated with modifiers[1][2]Can occur with tetravalent ionsCan occur

Experimental Protocol: Batch Solvent Extraction of Americium(III)

  • Preparation of Aqueous Phase: A simulated high-level liquid waste (HLLW) solution containing a known concentration of Americium-241 tracer in 3 M nitric acid is prepared.

  • Preparation of Organic Phase: A 0.2 M solution of the extractant (e.g., TODGA as a proxy for 2,2'-Oxybis(N,N-dioctylacetamide)) and a 0.5 M solution of TBP are prepared in an inert diluent such as n-dodecane.

  • Extraction: Equal volumes of the aqueous and organic phases are vigorously mixed in a sealed vessel for 30 minutes at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to achieve complete phase separation.

  • Analysis: The concentration of Americium-241 in both the aqueous and organic phases is determined by gamma spectrometry.

  • Calculation of Distribution Coefficient (D): D = [Am(III)]organic / [Am(III)]aqueous

G cluster_aqueous Aqueous Phase (3M HNO3) cluster_organic Organic Phase (n-dodecane) cluster_process Solvent Extraction cluster_outputs Outputs aq_start Simulated HLLW (Am³⁺, Ln³⁺, Fission Products) contact Mixing & Phase Contact aq_start->contact org_start 0.2M 2,2'-Oxybis(N,N-dioctylacetamide) + Modifier org_start->contact separate Centrifugal Separation contact->separate raffinate Raffinate (Fission Products) separate->raffinate Aqueous loaded_org Loaded Organic Phase (Am³⁺, Ln³⁺) separate->loaded_org Organic stripping Stripping with Complexing Agent loaded_org->stripping To Stripping Stage

Cobalt and Nickel Recovery: A Competitive Alternative to Phosphinic Acids

In the realm of hydrometallurgy, 2,2'-Oxybis(N,N-dioctylacetamide) presents a compelling case against the incumbent phosphinic acid extractants.

Parameter 2,2'-Oxybis(N,N-dioctylacetamide) CYANEX 272 (bis(2,4,4-trimethylpentyl)phosphinic acid) D2EHPA (Di-(2-ethylhexyl)phosphoric acid)
Target Analytes Cobalt, NickelCobalt, NickelCobalt, Nickel, and other base metals
Separation Factor (Co/Ni) Potentially high due to unique coordinationGood, can be enhanced with saponification[3]Lower than CYANEX 272[4]
pH Dependence Less sensitive to pH changesHighly pH-dependentHighly pH-dependent
Stripping Can be achieved with dilute acidRequires strong acidRequires strong acid
Loading Capacity GoodGoodHigh
Chemical Stability HighGoodGood

Experimental Protocol: Comparative Extraction of Cobalt and Nickel

  • Aqueous Feed Preparation: A synthetic sulfate solution containing known concentrations of Co(II) and Ni(II) (e.g., 1 g/L each) is prepared, and the pH is adjusted to a desired value (e.g., 5.0).

  • Organic Phase Preparation: Solutions of 2,2'-Oxybis(N,N-dioctylacetamide), CYANEX 272, and D2EHPA (e.g., 0.3 M each) are prepared in a suitable organic diluent. A portion of the CYANEX 272 and D2EHPA solutions may be saponified with NaOH to control pH during extraction.

  • Extraction: Equal volumes of the aqueous and organic phases are contacted and mixed for a set duration (e.g., 15 minutes) at a controlled temperature.

  • Phase Separation and Analysis: The phases are separated, and the concentrations of Co(II) and Ni(II) in the aqueous phase are determined by atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES). The metal concentration in the organic phase is calculated by mass balance.

  • Calculation of Separation Factor (β): βCo/Ni = (DCo) / (DNi), where D is the distribution coefficient for each metal.

G cluster_extractants Comparative Extraction cluster_results Performance Metrics start Synthetic Co/Ni Sulfate Solution (pH 5.0) dga 2,2'-Oxybis(N,N-dioctylacetamide) start->dga cyanex CYANEX 272 start->cyanex d2ehpa D2EHPA start->d2ehpa d_co D_Co dga->d_co d_ni D_Ni dga->d_ni cyanex->d_co cyanex->d_ni d2ehpa->d_co d2ehpa->d_ni beta Separation Factor (β_Co/Ni) d_co->beta d_ni->beta end Optimal Extractant Selection beta->end

Economic Analysis: A Cost-Benefit Perspective

The economic feasibility of implementing a new extractant hinges on a holistic analysis of both capital and operational expenditures.

Synthesis and Cost of 2,2'-Oxybis(N,N-dioctylacetamide)

Traditionally, the synthesis of diglycolamides involved multi-step processes with the use of hazardous reagents and organic solvents, leading to a relatively high cost. However, recent advancements have demonstrated a more sustainable and cost-effective synthesis route. A novel solvent-free melt-amidation reaction directly couples diglycolic acid and secondary amines, offering high yields (85–96%) and purities (88–96%) without the need for extensive purification.[5][6][7] This breakthrough has the potential to significantly reduce the production cost of DGAs, making them more competitive with established extractants. A life cycle assessment of this new method showed a 67% reduction in global warming potential compared to traditional synthesis routes.[5][6]

Operational Cost Considerations

While the initial purchase price of the extractant is a key factor, the overall process economics are influenced by several operational parameters:

  • Reagent Consumption: The higher extraction efficiency of 2,2'-Oxybis(N,N-dioctylacetamide) for certain metals may lead to lower solvent inventory and makeup requirements.

  • Stripping and Regeneration: The conditions required for stripping the metal from the loaded organic phase and regenerating the solvent for reuse are critical. While DGAs can be more challenging to strip than TBP, the development of efficient stripping agents can mitigate this.

  • Waste Management: The chemical and radiolytic stability of the extractant impacts the generation of secondary waste streams. The "CHON principle" (molecules containing only Carbon, Hydrogen, Oxygen, and Nitrogen) is a key advantage of amides and diamides, as their degradation products can be more easily incinerated compared to phosphorus-containing compounds like TBP.

  • Process Simplification: In nuclear reprocessing, the ability of a single DGA-based solvent to replace a more complex mixture of extractants, as envisioned in the EURO-GANEX process, could lead to significant reductions in capital and operational costs.[8][9]

Semi-Quantitative Cost-Benefit Analysis
Factor 2,2'-Oxybis(N,N-dioctylacetamide) Traditional Extractants (TBP, CYANEX 272) Economic Impact
Extractant Cost Potentially higher, but decreasing with new synthesis methods[5][6][7]Generally lower due to mature production processesThe cost gap is narrowing, making DGAs more attractive.
Process Efficiency Higher for target metals, potentially leading to fewer extraction stagesLower for some applications, may require more stagesReduced capital expenditure on equipment and lower energy consumption.
Solvent Losses Lower due to higher efficiency and stabilityCan be higher due to degradation and solubilityReduced operational expenditure on solvent makeup.
Waste Disposal Costs Lower due to CHON principle and reduced degradationHigher due to phosphorus content and greater degradationSignificant long-term cost savings, especially in the nuclear industry.
Process Complexity Potential for process simplification (e.g., single-cycle extraction)[8][9]Often requires multi-cycle processesReduced capital and operational costs associated with simpler plant design.

Conclusion and Future Outlook

2,2'-Oxybis(N,N-dioctylacetamide) and the broader class of diglycolamides represent a significant advancement in solvent extraction technology. Their superior performance in the selective extraction of actinides and certain valuable metals, coupled with their increasing economic viability due to innovative synthesis methods, positions them as strong contenders to replace or supplement traditional extractants in demanding industrial processes.

For researchers and process development professionals, the key takeaway is that a comprehensive evaluation of a new extractant must extend beyond its initial purchase price. A thorough techno-economic analysis that considers process efficiency, waste generation, and the potential for process simplification is essential for making informed decisions that enhance both the performance and the sustainability of industrial separation processes. The continued development of advanced extractants like 2,2'-Oxybis(N,N-dioctylacetamide) will undoubtedly play a crucial role in shaping the future of nuclear fuel recycling and critical materials recovery.

References

A Comparative Guide to the Environmental Impact of 2,2'-Oxybis(N,N-dioctylacetamide) Versus Traditional Extractants in Solvent Extraction

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the environmental and performance characteristics of 2,2'-Oxybis(N,N-dioctylacetamide), a modern diglycolamide extractant, against traditional solvent extraction agents. As the chemical and pharmaceutical industries pivot towards greener, more sustainable practices, a critical evaluation of the materials central to separation science is imperative. This document is intended for researchers, chemical engineers, and drug development professionals seeking to understand the relative merits of advanced extractants in minimizing ecological impact without compromising performance.

The Imperative for Greener Solvent Extraction

Solvent extraction is a cornerstone of chemical separation, indispensable in fields ranging from nuclear fuel reprocessing and hydrometallurgy to pharmaceutical production. However, the conventional methods, while effective, often rely on organic solvents and extractants with significant environmental drawbacks.[1][2] Traditional extractants, particularly organophosphorus compounds, can introduce persistent and toxic pollutants into waste streams, leading to soil and water contamination.[3] Their volatility contributes to air pollution through the emission of Volatile Organic Compounds (VOCs), and their degradation products can form stable, problematic complexes that complicate waste management.[3][4]

This reality has catalyzed the search for "greener" alternatives. An ideal extractant should not only exhibit high efficiency and selectivity but also possess a favorable environmental profile: low toxicity, high biodegradability, and degradation pathways that lead to benign products. 2,2'-Oxybis(N,N-dioctylacetamide), a member of the diglycolamide (DGA) class, has emerged as a promising candidate, particularly for the extraction of lanthanides and actinides.[5][6][7] This guide will dissect the evidence, comparing its performance and environmental footprint to the incumbents it seeks to replace.

A Profile of Traditional Extractants: Performance and Pitfalls

For decades, the field of solvent extraction has been dominated by several classes of compounds, most notably organophosphorus acids and solvating extractants.

Common Traditional Extractants:

  • Organophosphorus Acids: Di-(2-ethylhexyl)phosphoric acid (D2EHPA) and 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A) are widely used for extracting rare earth elements (REEs) and other metals.[8]

  • Solvating Extractants: Tri-n-butyl phosphate (TBP) is the workhorse of the nuclear industry, central to the PUREX process for uranium and plutonium recovery.[4][9]

  • Amines: Trioctylamine (TOA) and trioctylphosphine oxide (TOPO) are also employed for various metal separations.[8]

While effective, the environmental liabilities of these compounds are well-documented. Organophosphorus agents can degrade into persistent and toxic byproducts like dibutyl and monobutyl phosphoric acids, which complicate metal stripping and contribute to long-term environmental contamination.[4][10][11][12] Their chemical transport and fate are governed by properties that can lead to widespread distribution in soil and water, with hydrolysis rates being highly dependent on environmental pH, sometimes resulting in half-lives of many months or even years under specific conditions.[11][13][14] The use of volatile organic diluents to carry these extractants further exacerbates the environmental impact through VOC emissions.[3]

The Rise of Diglycolamides: 2,2'-Oxybis(N,N-dioctylacetamide)

2,2'-Oxybis(N,N-dioctylacetamide), also known as N,N-dioctyldiglycolamic acid (DODGAA), belongs to a class of advanced "CHON" extractants, composed solely of carbon, hydrogen, oxygen, and nitrogen.[5][15][16][17][18] This composition is a key advantage, as it allows for complete incineration to simple gases (CO₂, H₂O, N₂), fundamentally simplifying waste disposal compared to phosphorus- or halogen-containing agents.[9]

Diglycolamides have garnered significant attention for their exceptional ability to extract trivalent lanthanide and actinide ions from highly acidic solutions, often demonstrating superior performance to traditional agents.[5][6][7][19] However, "greener" is a relative term. Toxicological data for 2,2'-Oxybis(N,N-dioctylacetamide) indicates it is not benign; it is classified as harmful if swallowed or inhaled, and causes skin and eye irritation.[16][18] Therefore, a nuanced comparison is required.

Head-to-Head Comparison: Performance and Environmental Impact

The choice of an extractant is a trade-off between efficacy and environmental stewardship. The following tables summarize the comparative data.

Table 1: Performance Comparison in Lanthanide Extraction
Feature2,2'-Oxybis(N,N-dioctylacetamide) (DODGAA)Organophosphorus Acids (e.g., D2EHPA, PC-88A)Tri-n-butyl Phosphate (TBP)
Target Elements Lanthanides (Ln³⁺), Actinides (An³⁺)Rare Earth Elements, various divalent and trivalent metalsUranium (U⁶⁺), Plutonium (Pu⁴⁺)
Extraction Efficiency Very High. Enables quantitative partitioning of all Ln³⁺ ions from moderately acidic solutions.[5][19]Moderate to High. Effective, but often requires careful pH control.[8]High for U/Pu, but poor for Ln³⁺/An³⁺ from acidic media.[8]
Selectivity Good selectivity for heavier lanthanides over lighter ones.[5]Can selectively extract heavy REEs over light REEs.[8]High selectivity for tetravalent and hexavalent actinides.
Stripping Successfully achieved under acidic conditions.[5]Can be difficult; degradation products interfere with stripping.[4]Well-established stripping protocols are available.
Third Phase Formation Can occur, but molecular design can mitigate this issue.[20]A known issue, especially with high metal loading, which limits process efficiency.A significant operational challenge in the PUREX process.[4]
Table 2: Environmental Impact and Safety Profile Comparison
Parameter2,2'-Oxybis(N,N-dioctylacetamide) (DODGAA)Traditional Organophosphorus Extractants (e.g., TBP, D2EHPA)
Composition CHON (Carbon, Hydrogen, Oxygen, Nitrogen)C, H, O, P (Phosphorus)
Degradation Products Amides, carboxylic acids, amines. Amenable to complete incineration.[9]Persistent organophosphorus acids (e.g., DBP, MBP), which are environmentally problematic.[10][11][12]
Acute Toxicity Hazardous. Harmful if swallowed/inhaled; causes skin/eye irritation (H302, H315, H319, H332, H335).[16][18]Toxic. Many are toxic, with environmental persistence and potential for bioaccumulation.[10][11][13][14]
Biodegradability Data is not widely available, representing a critical knowledge gap.Generally low persistence for parent compounds but degradation products can be highly persistent.[11]
Volatility Low, reducing VOC emissions.Varies, but often used with volatile diluents, contributing to VOCs.[3]
Waste Management Advantageous. Can be completely incinerated, minimizing secondary waste.Problematic. Phosphorus content complicates final disposal, especially for nuclear waste.

In-Depth Analysis: The primary environmental advantage of 2,2'-Oxybis(N,N-dioctylacetamide) lies in its lifecycle. As a CHON agent, its end-of-life management through incineration is significantly cleaner than that of organophosphorus extractants. This avoids the generation of stable, phosphorus-containing secondary waste streams that are a major challenge in both nuclear and conventional industrial applications. While DODGAA exhibits superior extraction performance for lanthanides, its own acute toxicity cannot be ignored.[5][16][18] Proper handling and containment procedures are essential. The comparison reveals that DODGAA is not a "perfect" green solvent but represents a significant step forward in designing extractants for a circular economy, where waste is minimized and simplified.

Experimental Protocol: Comparative Environmental Risk Assessment

To provide a self-validating framework for comparing these extractants, the following experimental workflow is proposed. This protocol outlines a standardized approach to quantify key environmental risk parameters.

Objective: To quantitatively compare the acute aquatic toxicity and ready biodegradability of 2,2'-Oxybis(N,N-dioctylacetamide) and Di-(2-ethylhexyl)phosphoric acid (D2EHPA).

Methodology Workflow

G cluster_0 Part A: Acute Aquatic Toxicity (OECD 202) cluster_1 Part B: Ready Biodegradability (OECD 301D) A1 Prepare Stock Solutions of DODGAA & D2EHPA A2 Serial Dilution to Create Test Concentrations A1->A2 A3 Introduce Daphnia magna (20 organisms per concentration) A2->A3 A4 Incubate for 48 hours under controlled light & temp. A3->A4 A5 Count Immobilized Organisms A4->A5 A6 Calculate 48h EC50 Value (Statistical Analysis) A5->A6 end Comparative Risk Profile A6->end B1 Prepare Mineral Medium & Activated Sludge Inoculum B2 Add Test Substance (DODGAA/D2EHPA) to Sealed Bottles (100 mg/L) B1->B2 B3 Set Up Controls: - Blank (Inoculum only) - Reference (e.g., Sodium Benzoate) B2->B3 B4 Incubate at 20°C in the dark for 28 days B2->B4 B3->B4 B5 Measure Dissolved Oxygen (DO) at regular intervals B4->B5 B6 Calculate % Biodegradation from Oxygen Depletion B5->B6 B6->end start Select Extractants: DODGAA & D2EHPA start->A1 start->B1

Caption: Experimental workflow for comparing the environmental risks of extractants.

Step-by-Step Protocol Details

Part A: Acute Aquatic Toxicity (Adapted from OECD Guideline 202)

  • Stock Preparation: Prepare concentrated stock solutions of DODGAA and D2EHPA in a minimal amount of a water-miscible, low-toxicity solvent (e.g., acetone).

  • Test Solutions: Create a geometric series of test concentrations (e.g., 100, 50, 25, 12.5, 6.25 mg/L) in a standard freshwater medium. Include a control (medium only) and a solvent control.

  • Exposure: Introduce 20 juvenile Daphnia magna (<24 hours old) into replicate vessels for each concentration.

  • Incubation: Maintain the vessels for 48 hours at 20-22°C with a 16:8 hour light:dark cycle. Do not feed the organisms.

  • Assessment: After 48 hours, count the number of daphnids that are immobile (unable to swim after gentle agitation).

  • Data Analysis: Use probit analysis or another appropriate statistical method to determine the EC50 value, which is the concentration estimated to immobilize 50% of the daphnids.

Part B: Ready Biodegradability (Adapted from OECD Guideline 301D)

  • Medium Preparation: Prepare a mineral salt medium and inoculate it with a small volume of activated sludge from a domestic wastewater treatment plant.

  • Test Setup: In sealed, airtight bottles, add the inoculated medium and the test substance (DODGAA or D2EHPA) to achieve a final concentration of approximately 100 mg/L of theoretical oxygen demand (ThOD).

  • Controls: Prepare blank controls (inoculum only) to measure background respiration and reference controls with a readily biodegradable substance (e.g., sodium benzoate) to confirm the viability of the inoculum.

  • Incubation: Incubate all bottles in the dark at a constant temperature (20°C) for 28 days.

  • Measurement: Periodically measure the dissolved oxygen concentration in the bottles using a calibrated oxygen electrode.

  • Calculation: Calculate the percentage of biodegradation by comparing the oxygen consumed by the test substance to its ThOD. A substance is considered "readily biodegradable" if it reaches >60% biodegradation within the 28-day window.

Conclusion and Future Directions

The transition to greener chemistry is not about finding a single, perfect solution, but about making informed choices based on a holistic view of a chemical's lifecycle. 2,2'-Oxybis(N,N-dioctylacetamide) represents a significant advancement over traditional organophosphorus extractants, primarily due to its CHON composition that allows for complete incineration and avoids the generation of persistent, problematic secondary waste. Its high extraction efficiency for valuable elements further strengthens its case.[5]

However, its own hazard profile necessitates careful handling and robust industrial hygiene practices.[16][18] The most significant knowledge gap remains its long-term environmental fate and biodegradability. Future research must focus on generating this data to perform comprehensive life cycle assessments. For scientists and engineers, DODGAA and other diglycolamides are not just alternative reagents; they are a blueprint for designing the next generation of high-performance, sustainable separation agents where performance and environmental responsibility are co-optimized from the outset.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,2'-Oxybis(N,N-dioctylacetamide)

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond the discovery phase to encompass the entire lifecycle of the chemical reagents we use. The principle of "cradle-to-grave" management for hazardous materials is a cornerstone of modern laboratory safety and environmental stewardship.[1][2] This guide provides a detailed, step-by-step protocol for the proper disposal of 2,2'-Oxybis(N,N-dioctylacetamide), ensuring that its management complies with safety standards and regulatory requirements.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is to understand the inherent hazards of the substance.[3] 2,2'-Oxybis(N,N-dioctylacetamide) is not a benign compound; its hazard profile mandates that it be treated as hazardous waste. Laboratory personnel should treat all chemical wastes as hazardous unless they have been explicitly confirmed to be non-hazardous.[4]

According to supplier safety information, this chemical presents several health risks.[5][6] This data is critical for classifying the material correctly and ensuring it is handled with the appropriate precautions.

Table 1: Properties and Hazards of 2,2'-Oxybis(N,N-dioctylacetamide)

PropertyDataSource(s)
CAS Number 342794-43-8
Molecular Formula C₃₆H₇₂N₂O₃[5]
Physical Form Colorless to yellow liquid or semi-solid[5]
Signal Word Warning[5]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[5]
Precautionary Statements P261, P280, P305+P351+P338[5]

Based on these hazards, any waste containing 2,2'-Oxybis(N,N-dioctylacetamide), including the pure substance, contaminated solutions, and materials used for spill cleanup, must be managed as hazardous waste.[4]

Part 2: Required Personal Protective Equipment (PPE)

Given the compound's irritant properties and potential for harm upon inhalation or ingestion, a stringent PPE protocol is mandatory.[7] Before handling the chemical for disposal, ensure the following are worn:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.

  • Eye Protection: Chemical safety goggles or a full-face shield.[8]

  • Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes.

  • Respiratory Protection: All handling of open containers should occur within a certified chemical fume hood or a well-ventilated area to mitigate inhalation risks.[7]

Part 3: Step-by-Step Disposal Protocol

The disposal of 2,2'-Oxybis(N,N-dioctylacetamide) must follow a systematic process that ensures safety and regulatory compliance from the point of generation to final collection.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[9]

  • Do Not Mix: Keep waste 2,2'-Oxybis(N,N-dioctylacetamide) separate from other chemical waste streams, particularly strong acids, bases, and oxidizing agents.[10] Always check the Safety Data Sheet (SDS) for detailed incompatibility information.

  • Solid vs. Liquid: Keep solid waste (e.g., contaminated wipes, absorbent materials) separate from liquid waste.[9][10]

Step 2: Containerization

The choice of container is the primary method of containment.

  • Use Appropriate Containers: The waste container must be in good condition, free of leaks, and made of a material compatible with the chemical. Plastic is often preferred for waste storage.[11]

  • Keep Containers Closed: The container must be securely sealed with a tight-fitting lid at all times, except when adding waste.[11] This prevents the release of vapors and protects against spills.

Step 3: Accurate Labeling

Clear and accurate labeling is essential for the safety of all personnel who will handle the container.[10]

  • Mandatory Information: The waste label must be clearly marked with the words "Hazardous Waste" .

  • Contents: Identify the contents fully as "2,2'-Oxybis(N,N-dioctylacetamide) " and list any other components in the waste mixture.

  • Hazard Identification: Affix the relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).[10]

  • Contact Information: Include the name of the principal investigator or generator.

Step 4: Accumulation and Storage

Hazardous waste must be stored in a designated and properly managed area.

  • Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is located at or near the point of waste generation.[11][12] Waste should not be moved from its generation point to another room for storage.[11]

  • Quantity Limits: Be aware of institutional and regulatory limits for waste accumulation. A maximum of 55 gallons of hazardous waste may be stored in an SAA.[12]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[9]

Step 5: Arranging Final Disposal

Under no circumstances should 2,2'-Oxybis(N,N-dioctylacetamide) be disposed of in the sanitary sewer or regular trash.[7]

  • Contact EHS: Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[11]

  • Licensed Contractor: The EHS office will arrange for the waste to be transported and disposed of by a licensed hazardous waste disposal company, completing the "cradle-to-grave" cycle in a compliant manner.[3][12]

Part 4: Spill Management

Spills can happen, and proper cleanup is an extension of the waste disposal process.

  • Immediate Containment: In the event of a small spill, immediately contain the liquid using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup: Carefully collect the absorbent material and any contaminated debris.

  • Dispose as Hazardous Waste: All materials used for the spill cleanup must be placed into the designated hazardous waste container for 2,2'-Oxybis(N,N-dioctylacetamide).[4]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of 2,2'-Oxybis(N,N-dioctylacetamide).

G start_node start_node process_node process_node decision_node decision_node end_node end_node hazard_node hazard_node start Waste Generated assess 1. Assess Hazards (Harmful, Irritant) start->assess ppe 2. Don Correct PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate 3. Segregate Waste (Keep separate from incompatibles) ppe->segregate container 4. Select & Label Container ('Hazardous Waste', Chemical Name, Date) segregate->container store 5. Store in SAA (At point of generation, secondary containment) container->store is_full Container Full? store->is_full contact_ehs 6. Request EHS Pickup is_full->contact_ehs Yes continue_accum Continue Accumulation is_full->continue_accum No disposal Final Disposal (Licensed Vendor) contact_ehs->disposal

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2,2'-Oxybis(N,N-dioctylacetamide)

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. The introduction of novel chemical entities into the laboratory workflow necessitates a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 2,2'-Oxybis(N,N-dioctylacetamide), a compound that, while integral to certain processes, requires meticulous handling to mitigate exposure risks. Our commitment is to empower researchers with the knowledge and procedures necessary to maintain a safe and productive laboratory environment.

Understanding the Risks: Hazard Profile of 2,2'-Oxybis(N,N-dioctylacetamide)

Before delving into specific PPE recommendations, it is crucial to understand the inherent hazards associated with 2,2'-Oxybis(N,N-dioctylacetamide). According to available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H332: Harmful if inhaled[1].

  • H335: May cause respiratory irritation[1].

The signal word for this chemical is "Warning"[1]. Its physical form can be a colorless to yellow liquid, semi-solid, or solid, which influences the potential routes of exposure and the selection of appropriate PPE[1].

Core Principles of Chemical Handling: The "Why" Behind the "What"

The selection of PPE is not a one-size-fits-all approach. It is a risk-based decision-making process that considers the specific tasks being performed, the quantity of the substance being handled, and the potential for exposure. The primary objective is to create a barrier between the researcher and the chemical, thereby preventing harmful contact.

Recommended Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling 2,2'-Oxybis(N,N-dioctylacetamide) in various laboratory scenarios.

ScenarioEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Weighing and Solution Preparation (in a certified chemical fume hood) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (Nitrile or Neoprene).Standard laboratory coat.Not generally required if work is performed within a properly functioning chemical fume hood.
Syntheses and Reactions (in a certified chemical fume hood) Chemical splash goggles and a face shield.Double-gloving with chemical-resistant gloves (Nitrile or Neoprene).Chemical-resistant laboratory coat or apron over a standard lab coat.Not generally required if work is performed within a properly functioning chemical fume hood.
Handling Outside of a Fume Hood (e.g., transport, short-duration tasks with low splash potential) Chemical splash goggles.Chemical-resistant gloves (Nitrile or Neoprene).Standard laboratory coat.A NIOSH-approved respirator with an organic vapor cartridge is recommended if there is a risk of aerosol or vapor generation.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant suit or coveralls.A NIOSH-approved respirator with an organic vapor cartridge is mandatory.

Procedural Guidance: Donning and Doffing of PPE

The proper sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Gown/Lab Coat: Put on the laboratory coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on goggles and/or a face shield.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat. If double-gloving, don the first pair, then the second.

Doffing Sequence:
  • Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair. Use a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior of the gloves.

  • Gown/Lab Coat: Unfasten the lab coat and roll it outwards, away from the body, without touching the exterior.

  • Eye and Face Protection: Remove goggles and/or face shield from the back to the front.

  • Respirator (if used): Remove the respirator without touching the front of the mask.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Visualizing PPE Selection: A Decision-Making Workflow

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with 2,2'-Oxybis(N,N-dioctylacetamide).

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_exposure Exposure Potential cluster_location Work Location cluster_ppe_levels PPE Level Determination cluster_spill Emergency Scenario start Identify the task involving 2,2'-Oxybis(N,N-dioctylacetamide) spill_q Is there a spill? start->spill_q exposure_q Potential for splash, aerosol, or vapor generation? location_q Working in a certified chemical fume hood? exposure_q->location_q Low medium_risk Enhanced PPE: - Goggles & Face shield - Double gloves - Chemical-resistant coat exposure_q->medium_risk High low_risk Standard PPE: - Safety glasses - Nitrile/Neoprene gloves - Lab coat location_q->low_risk Yes location_q->medium_risk No note note medium_risk->note Consider respirator if ventilation is inadequate high_risk Maximum PPE: - Goggles & Face shield - Heavy-duty gloves - Chemical suit - Respirator spill_q->exposure_q No spill_q->high_risk Yes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.